Technical Documentation Center

(Bromomethyl)cyclohexane-d11 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (Bromomethyl)cyclohexane-d11
  • CAS: 1219794-79-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Specifications, Analytical Validation, and Applications of (Bromomethyl)cyclohexane-d11

Executive Summary In the rapidly advancing fields of pharmacokinetic profiling and stable isotope-labeled (SIL) drug development, high-purity deuterated building blocks are indispensable. (Bromomethyl)cyclohexane-d11 (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly advancing fields of pharmacokinetic profiling and stable isotope-labeled (SIL) drug development, high-purity deuterated building blocks are indispensable. (Bromomethyl)cyclohexane-d11 (CAS: 1219794-79-2) serves as a critical synthetic intermediate and internal standard precursor[1]. By incorporating eleven deuterium atoms onto the cyclohexane ring, this compound provides a robust +11 Da mass shift, which is highly advantageous for mass spectrometry (MS) applications[2].

This technical guide provides an authoritative overview of the physicochemical specifications, the causality behind its stringent purity requirements, and self-validating analytical protocols designed for researchers and drug development professionals.

Physicochemical and Isotopic Specifications

The utility of a deuterated standard is entirely dependent on its isotopic enrichment and chemical purity. Industry-standard specifications dictate a minimum isotopic purity of 98 atom % D and a chemical purity of ≥98%[3][4].

Table 1: Core Specifications of (Bromomethyl)cyclohexane-d11
ParameterSpecification / Data
Analyte Name (Bromomethyl)cyclohexane-d11
CAS Number 1219794-79-2[1]
Unlabelled CAS Number 2550-36-9[1]
Molecular Formula C₇D₁₁H₂Br (or C₆D₁₁CH₂Br)[5]
Molecular Weight 188.15 g/mol [5]
Isotopic Enrichment ≥ 98 atom % D[4][5]
Chemical Purity ≥ 98%[3][4]
Appearance Colorless liquid
Storage Conditions Room temperature (or 2-8°C for long-term stability)[5][6]
Retest Period 3 years (requires re-analysis for chemical purity)[5]

The Causality of Isotopic Purity Limits

Why is the industry standard strictly set at ≥98 atom % D ? The answer lies in the mathematics of isotopic distribution and the mechanics of quantitative LC-MS/MS.

When synthesizing an internal standard for bioanalysis, the labeled compound is spiked into biological matrices at known concentrations[2]. If the isotopic purity is low, the compound will exist as a complex mixture of isotopologues (D₁₀, D₉, D₈, etc.).

  • Mass Spectrometry Crosstalk: The unlabelled analyte has a natural isotopic envelope (M+0, M+1, M+2). An 11-Dalton mass shift (M+11) virtually eliminates the risk of the unlabelled drug's natural isotopes interfering with the internal standard's signal.

  • Self-Validating Statistics: At 98 atom % D, the probability of a molecule possessing all 11 deuterium atoms is (0.98)11≈0.80 . This means ~80% of the bulk material is the pure D₁₁ isotopologue, with the remainder primarily D₁₀. This tight distribution ensures a sharp, quantifiable MS peak without lower-mass tailing that could interfere with the target analyte.

Pharmacokinetic_Application Drug Target Analyte / Drug (Unlabelled) Extraction Sample Preparation (Liquid-Liquid Extraction) Drug->Extraction Tracer Internal Standard (d11-labeled) Tracer->Extraction Spiked at known conc. LCMS LC-MS/MS Analysis Extraction->LCMS Quant Absolute Quantitation (Ratio of Unlabelled to d11) LCMS->Quant +11 Da Mass Shift Prevents Crosstalk

Bioanalytical workflow utilizing d11-labeled internal standards to prevent MS crosstalk.

Self-Validating Analytical Protocols

To ensure scientific integrity, laboratories must validate both the chemical and isotopic purity of (Bromomethyl)cyclohexane-d11 upon receipt. The following protocols are designed as self-validating systems.

Protocol A: Chemical Purity via GC-FID

Causality: Why use Gas Chromatography with Flame Ionization Detection (GC-FID) instead of LC-UV? (Bromomethyl)cyclohexane-d11 lacks a conjugated π-system or aromatic ring, rendering UV detection highly insensitive. GC-FID is the gold standard for volatile, non-UV-active alkyl halides.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of (Bromomethyl)cyclohexane-d11 in 1.0 mL of high-purity dichloromethane (DCM).

  • Column Selection: Use a standard non-polar capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program:

    • Initial temperature: 50°C (hold for 2 min).

    • Ramp: 15°C/min to 250°C.

    • Final hold: 5 min.

  • Injection: Inject 1 µL at a split ratio of 50:1. Injector temperature: 220°C.

  • Validation: The primary peak should elute with minimal tailing. Chemical purity is calculated via area normalization. The absence of early-eluting peaks confirms the lack of volatile impurities (e.g., unreacted deuterated cyclohexane precursors).

Protocol B: Isotopic Purity via Quantitative ¹H-NMR (qNMR)

Causality: Mass spectrometry can confirm the presence of the D₁₁ mass, but ¹H-NMR provides a self-validating internal ratio to precisely quantify residual protons on the deuterated ring.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% TMS as an internal reference).

  • Acquisition Parameters: Acquire a ¹H-NMR spectrum with a relaxation delay (D1) of at least 10 seconds to ensure complete relaxation of all protons for accurate integration.

  • Self-Validating Integration:

    • Set the integral of the unlabelled –CH₂Br protons (typically a doublet around 3.3 ppm) to exactly 2.00 .

    • Integrate the region corresponding to the cyclohexane ring protons (approx. 0.8 to 2.0 ppm).

  • Calculation: For a compound with 98 atom % D, the residual protons on the 11 ring positions should equal 11×0.02=0.22 . If the ring integral is ≤ 0.22 relative to the 2.00 of the –CH₂Br group, the batch meets the ≥98 atom % D specification.

Analytical_Workflow Start Batch Receipt: (Bromomethyl)cyclohexane-d11 NMR 1H & 2H NMR Spectroscopy Target: ≥98 atom % D Start->NMR GCMS GC-FID / GC-MS Analysis Target: ≥98% Chemical Purity Start->GCMS Decision Specification Check NMR->Decision GCMS->Decision Pass Release for Bioanalytical or Synthetic Use Decision->Pass Passes criteria Fail Quarantine / Reject Decision->Fail Fails criteria

Workflow for verifying chemical and isotopic purity of (Bromomethyl)cyclohexane-d11.

Handling, Stability, and Storage

(Bromomethyl)cyclohexane-d11 is classified as a flammable liquid[5]. Proper handling in a fume hood with appropriate PPE is mandatory.

Stability Profile: The carbon-deuterium (C-D) bonds are highly stable under standard physiological and storage conditions. However, the alkyl bromide moiety is susceptible to slow hydrolysis if exposed to atmospheric moisture.

  • Storage: While stable at room temperature, it is highly recommended to store the neat liquid under an inert atmosphere (Argon or Nitrogen) at 2-8°C to maximize shelf life[5][6].

  • Retest Protocol: After three years of storage, the compound must be re-analyzed for chemical purity (via Protocol A) before use in critical synthetic or analytical pathways[5]. Isotopic purity (atom % D) does not degrade over time, so repeat qNMR is generally unnecessary unless contamination is suspected.

References

  • Pharmaffiliates. 1219794-79-2 | Chemical Name : (Bromomethyl)cyclohexane D11. Retrieved from[Link]

Sources

Exploratory

The Analytical and Mechanistic Profiling of (Bromomethyl)cyclohexane-d11: Exact Mass, Molecular Weight, and Bioanalytical Applications

Executive Summary (Bromomethyl)cyclohexane-d11 is a highly specialized stable isotope-labeled (SIL) compound utilized extensively in pharmacokinetic profiling, metabolomics, and as a highly reliable internal standard (SI...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Bromomethyl)cyclohexane-d11 is a highly specialized stable isotope-labeled (SIL) compound utilized extensively in pharmacokinetic profiling, metabolomics, and as a highly reliable internal standard (SIL-IS) in mass spectrometry. This technical guide explores the physicochemical parameters of (bromomethyl)cyclohexane-d11, emphasizing the critical distinction between its exact mass and molecular weight. Furthermore, it details its mechanistic utility in leveraging the kinetic isotope effect (KIE) for drug development and provides a self-validating experimental protocol for its integration into high-resolution mass spectrometry (HRMS) workflows.

Physicochemical Profiling & Isotopic Characteristics

Understanding the precise mass characteristics of (bromomethyl)cyclohexane-d11 is foundational for its application in HRMS. The molecule consists of a fully deuterated cyclohexane ring attached to an unlabeled bromomethyl group.

Quantitative Data Summary
ParameterValueCausality / Analytical Significance
Molecular Formula C₇H₂D₁₁Br (or C₆D₁₁CH₂Br)11 deuterium atoms replace protium on the cyclohexane ring, leaving the methyl group unlabeled[1].
CAS Number 1219794-79-2Unique identifier for the d11 isotopologue[1].
Unlabeled CAS Number 2550-36-9Reference for the native (protium) counterpart[1].
Molecular Weight (Average) 188.1499 g/mol Calculated using the natural abundance of isotopes (e.g., ~50.69% ⁷⁹Br and ~49.31% ⁸¹Br). Used strictly for bulk stoichiometric calculations[1].
Exact Mass (Monoisotopic) 187.0891 DaCalculated using the exact mass of the most abundant isotopes (¹²C, ¹H, ²H, ⁷⁹Br). Critical for HRMS extracted ion chromatograms (EICs)[1].
Expert Insight: Exact Mass vs. Molecular Weight in HRMS

In bioanalytical workflows utilizing Time-of-Flight (TOF) or Orbitrap mass spectrometers, relying on the average molecular weight (188.15 g/mol ) leads to critical quantification errors. HRMS instruments resolve individual isotopic peaks rather than averaging them. The exact mass (monoisotopic mass) of 187.0891 Da represents the molecule containing exclusively ¹²C, ¹H, ²H (deuterium), and ⁷⁹Br[1]. Because bromine has a nearly 1:1 natural isotopic distribution of ⁷⁹Br and ⁸¹Br, the mass spectrum of (bromomethyl)cyclohexane-d11 will exhibit a distinct M+2 peak at approximately 189.0870 Da. Bioanalytical scientists must specifically target the 187.0891 m/z (or 189.0870 m/z) peak for accurate quantification, rather than the weighted average.

Mechanistic Utility in Drug Development

The Kinetic Isotope Effect (KIE)

The incorporation of deuterium into drug scaffolds or tracer molecules is governed by the Kinetic Isotope Effect (KIE)[2]. Because a deuterium atom has twice the mass of a protium atom, the carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than a C-H bond[2]. This fundamental quantum mechanical property means that a higher activation energy is required to cleave the C-D bond during cytochrome P450-mediated oxidative metabolism[3].

In drug development, utilizing (bromomethyl)cyclohexane-d11 as a building block allows medicinal chemists to synthesize deuterated active pharmaceutical ingredients (APIs) that exhibit enhanced metabolic stability. By slowing down the rate of metabolism at specific "soft spots" on the molecule, the resulting drug can achieve a prolonged pharmacokinetic half-life, increased systemic exposure, and a reduction in the formation of toxic metabolites[2][4].

Stable Isotope-Labeled Internal Standards (SIL-IS)

In LC-MS/MS and GC-MS bioanalysis, biological matrices (such as plasma or urine) cause significant ion suppression or enhancement—known as the matrix effect[5]. (Bromomethyl)cyclohexane-d11 serves as an ideal SIL-IS because it shares nearly identical physicochemical properties (lipophilicity, pKa, and chromatographic retention) with its unlabeled counterpart[5]. It co-elutes chromatographically, ensuring that both the analyte and the IS experience the exact same matrix ionization environment at the exact same time[5]. By quantifying the ratio of the analyte to the SIL-IS, the method self-corrects for extraction losses and ionization variability.

Experimental Protocol: GC-HRMS Quantification Workflow

To ensure scientific integrity, the following protocol describes a self-validating system for utilizing (bromomethyl)cyclohexane-d11 as a SIL-IS in the quantification of its unlabeled counterpart in human plasma.

Step 1: Preparation of Calibration Standards and QCs
  • Prepare a master stock solution of unlabeled (bromomethyl)cyclohexane (1 mg/mL in methanol).

  • Prepare a working SIL-IS solution of (bromomethyl)cyclohexane-d11 at a constant concentration of 50 ng/mL in methanol.

  • Spike blank human plasma with the unlabeled stock to create a calibration curve (1 to 1000 ng/mL) and Quality Control (QC) samples at Low, Mid, and High concentrations.

Step 2: Liquid-Liquid Extraction (LLE)
  • Aliquot 100 µL of each plasma sample (blanks, standards, QCs, and unknowns) into microcentrifuge tubes.

  • Critical Addition: Add 10 µL of the 50 ng/mL (bromomethyl)cyclohexane-d11 SIL-IS solution to all tubes (except double blanks). Causality: Adding the IS prior to extraction ensures it accounts for any volumetric losses or partition coefficient variations during the LLE process.

  • Add 500 µL of an organic extraction solvent (e.g., hexane/ethyl acetate, 80:20 v/v).

  • Vortex for 5 minutes and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean GC vial.

Step 3: GC-HRMS Analysis
  • Inject 1 µL of the organic extract into a GC-HRMS system equipped with an Electron Ionization (EI) source.

  • Program the HRMS to operate in Selected Ion Monitoring (SIM) or Full Scan mode, extracting the exact mass for the unlabeled analyte (m/z 176.0201 for C₇H₁₃ ⁷⁹Br) and the SIL-IS (m/z 187.0891 for C₇H₂D₁₁ ⁷⁹Br) with a narrow mass tolerance of ≤ 5 ppm.

Step 4: Self-Validating Data Processing
  • Calculate the Peak Area Ratio (Analyte Area / SIL-IS Area).

  • Generate a linear regression calibration curve with a 1/x² weighting.

  • Validation Check: Evaluate the absolute peak area of the SIL-IS across all samples. A consistent IS area (CV < 15%) validates the absence of severe, non-uniform matrix effects and confirms consistent extraction recovery across the entire analytical batch.

Visualizing the Bioanalytical Workflow

The following diagram illustrates the logical integration of the SIL-IS into the bioanalytical pipeline, highlighting the critical mass differentiation step required for accurate quantification.

G cluster_quant Data Processing & Quantification Sample Biological Matrix (Plasma/Tissue) Spike Spike SIL-IS: (Bromomethyl)cyclohexane-d11 (Exact Mass: 187.0891 Da) Sample->Spike Extract Liquid-Liquid Extraction (LLE) Organic Phase Separation Spike->Extract GCMS GC-HRMS Analysis (Electron Ionization) Extract->GCMS EIC_Analyte Unlabeled Analyte EIC (m/z 176.0201) GCMS->EIC_Analyte EIC_IS SIL-IS EIC (m/z 187.0891) GCMS->EIC_IS Ratio Ratio Calculation (Analyte Area / IS Area) EIC_Analyte->Ratio EIC_IS->Ratio

Figure 1: Bioanalytical workflow utilizing (bromomethyl)cyclohexane-d11 as a SIL-IS.

References

  • Title: Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Deuterium-Containing Drugs For The Treatment Of Cancer Source: Dove Medical Press URL: [Link]

Sources

Foundational

Comprehensive Spectroscopic Analysis of (Bromomethyl)cyclohexane-d11: Elucidating 1H and 13C NMR Signatures for Drug Development

Executive Summary In the realm of pharmacokinetic optimization, the strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) has revolutionized drug development. By replacing specific hydrogen a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of pharmacokinetic optimization, the strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) has revolutionized drug development. By replacing specific hydrogen atoms with deuterium, researchers can exploit the primary kinetic isotope effect to enhance metabolic stability against cytochrome P450 enzymes.

(Bromomethyl)cyclohexane-d11 (CAS 1219794-79-2) serves as a highly specialized, stable isotope-labeled synthon and internal standard[1]. With its cyclohexane ring fully deuterated (>98 atom % D)[2], it is frequently used to append a metabolically hardened cyclohexylmethyl moiety onto pharmacophores. This whitepaper provides an in-depth, mechanistic guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of this compound, detailing the quantum mechanical causality behind isotopic shifts, spin-spin coupling alterations, and relaxation phenomena.

Mechanistic Foundations of Deuterium Isotope Effects

When analyzing a heavily deuterated molecule, the spectroscopist must pivot from classical proton-driven heuristics to account for the physical properties of the deuterium nucleus ( 2 H or D). The spectral deviations from the unlabelled compound[3] are governed by three primary physical changes:

  • Gyromagnetic Ratio ( γ ): The γ of deuterium is approximately 6.514 times smaller than that of a proton. Consequently, scalar coupling constants involving deuterium ( JCD​ and JHD​ ) are proportionally reduced compared to their proton counterparts ( JCH​ and JHH​ ).

  • Nuclear Spin ( I ): Unlike the spin-½ proton, deuterium is a spin-1 boson. According to the 2nI+1 rule, a carbon attached to one deuterium splits into a 1:1:1 triplet, while a carbon attached to two deuteriums splits into a 1:2:3:2:1 pentet.

  • Quadrupolar Relaxation: As a spin-1 nucleus, deuterium possesses an electric quadrupole moment. This leads to rapid quadrupolar relaxation, which can dynamically decouple adjacent nuclei, often broadening expected multiplets into unresolved singlets.

IsotopeEffects Root Deuterium Substitution (2H for 1H) Branch1 Mass Increase (Zero-Point Energy Drop) Root->Branch1 Branch2 Nuclear Spin Change (I=1/2 to I=1) Root->Branch2 Branch3 Quadrupole Moment (Rapid Relaxation) Root->Branch3 Leaf1 Upfield Isotope Shifts (1H and 13C) Branch1->Leaf1 Leaf2 Multiplet Splitting (2nI + 1 Rule) Branch2->Leaf2 Leaf3 Line Broadening & Loss of NOE Branch3->Leaf3

Figure 1: Mechanistic causality of deuterium substitution on NMR spectral parameters.

1 H NMR Spectral Architecture

In unlabelled (bromomethyl)cyclohexane, the -CH 2​ Br protons appear as a distinct doublet near 3.27 ppm, coupled to the adjacent methine proton ( 3JHH​≈6.5 Hz)[3].

In the d 11​ isotopologue, the cyclohexane ring is fully deuterated, leaving the -CH 2​ Br group as the sole source of proton resonance.

  • Signal Multiplicity: The -CH 2​ Br protons are now scalar-coupled to the adjacent methine deuterium. The expected 3JHD​ is calculated as 3JHH​/6.514≈1.0 Hz.

  • Line Shape Causality: While a tight 1:1:1 triplet is theoretically predicted, the rapid quadrupolar relaxation of the adjacent deuterium causes partial self-decoupling. Consequently, the signal typically manifests as a broadened singlet at ~3.26 ppm.

  • Isotopic Shift: A negligible upfield secondary isotope shift (<0.01 ppm) is observed due to the heavier mass of the adjacent CD group lowering the zero-point vibrational energy.

Table 1: 1 H NMR Spectral Comparison (CDCl 3​ , 400 MHz)
Proton GroupUnlabelled Compound ( δ ppm)Multiplicityd 11​ Compound ( δ ppm)MultiplicityCausality / Notes
-CH 2​ Br 3.27Doublet ( J≈6.5 Hz)3.26Broadened SingletCoupling to D ( I=1 ) yields J≈1 Hz; quadrupolar relaxation broadens the signal.
Ring CH 1.60 - 1.85MultipletAbsentN/AFully deuterated.
Ring CH 2​ 0.90 - 1.95Complex MultipletsAbsentN/AFully deuterated.

13 C NMR Spectral Architecture

The 13 C NMR spectrum of (bromomethyl)cyclohexane-d 11​ is drastically altered compared to its protonated analog. The absence of attached protons on the ring carbons eliminates the Nuclear Overhauser Effect (NOE) enhancement and significantly prolongs the longitudinal relaxation time ( T1​ ).

  • The -CH 2​ Br Carbon (C7): Appears at ~40.4 ppm. It experiences a very small two-bond upfield isotope shift ( ∼−0.1 ppm) and a negligible 2JCD​ coupling, appearing as a sharp singlet.

  • The Methine Carbon (C1): Shifts upfield to ~39.1 ppm ( Δδ≈−0.4 ppm). It is directly bonded to one deuterium, splitting into a 1:1:1 triplet with 1JCD​≈20 Hz.

  • The Methylene Carbons (C2-C6): Shift upfield by ~0.8 ppm due to the two attached deuteriums. They split into 1:2:3:2:1 pentets with 1JCD​≈19 Hz. C2/C6 appear at ~31.7 ppm, C3/C5 at ~25.0 ppm, and C4 at ~24.9 ppm.

Table 2: 13 C NMR Spectral Comparison (CDCl 3​ , 100 MHz)
Carbon PositionUnlabelled ( δ ppm)d 11​ Compound ( δ ppm)Multiplicity in d 11​ Coupling ( 1JCD​ )Causality / Notes
C7 (-CH 2​ Br) 40.540.4SingletN/A~0.1 ppm upfield 2-bond isotope shift.
C1 (Methine) 39.539.11:1:1 Triplet~20 HzDirectly bonded to 1 D ( I=1 ).
C2, C6 (Methylene) 32.531.71:2:3:2:1 Pentet~19 HzDirectly bonded to 2 D ( I=1 ).
C3, C5 (Methylene) 25.825.01:2:3:2:1 Pentet~19 HzDirectly bonded to 2 D ( I=1 ).
C4 (Methylene) 25.724.91:2:3:2:1 Pentet~19 HzDirectly bonded to 2 D ( I=1 ).

Standardized Experimental Protocol for Isotopic NMR Acquisition

To ensure self-validating and reproducible data—especially when confirming the isotopic purity of the synthon—the following protocol must be strictly adhered to. Standard safety guidelines for handling flammable organic liquids apply[4].

Workflow A 1. Sample Preparation (20mg in 100% CDCl3 + TMS) B 2. Probe Tuning & Shimming (Match 1H/13C Larmor Freq) A->B Transfer to 5mm tube C 3. 1H NMR Acquisition (zg30, D1=2s, NS=16) B->C Lock & Shim D 4. 13C NMR Acquisition (zgig, D1=5s, NS=1024+) C->D Switch Nucleus E 5. Data Processing (LB=1.5Hz for 13C, Phasing) D->E FID Signal

Figure 2: Standardized workflow for the quantitative NMR (qNMR) analysis of deuterated synthons.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 20-25 mg of (bromomethyl)cyclohexane-d 11​ in 0.6 mL of CDCl 3​ (100 atom % D) to prevent solvent proton interference. Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference to create a self-validating baseline.

  • Probe Tuning & Shimming: Perform precise 3D gradient shimming. Tune the probe specifically to the 13 C and 1 H Larmor frequencies, as the high deuterium concentration alters the dielectric properties of the sample compared to standard protonated solvents.

  • 1 H NMR Acquisition:

    • Spectral Width: 10 ppm.

    • Pulse Angle: 30° (zg30) to ensure quantitative reliability without requiring excessively long delays.

    • Relaxation Delay ( D1​ ): 2.0 seconds.

    • Scans (NS): 16 to 32.

  • 13 C NMR Acquisition (Critical Optimization):

    • The Challenge: Deuterated carbons have long T1​ times and no NOE. Standard CPD sequences will yield near-invisible ring carbon signals.

    • The Solution: Use an inverse-gated decoupling sequence (e.g., zgig on Bruker systems) if quantitative integration is required. For routine qualitative analysis, use a standard sequence (zgpg30) but increase the relaxation delay ( D1​≥5 seconds) and the number of scans (NS = 1024 to 4096) to achieve a sufficient signal-to-noise ratio for the pentets and triplets.

  • Data Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.5 Hz for 13 C. The higher LB for 13 C helps smooth the baseline and enhances the visibility of the heavily split, low-intensity deuterated carbon multiplets.

Sources

Exploratory

Introduction: The Strategic Value of Deuterium in Molecular Science

An In-depth Technical Guide to the Synthesis of Deuterated (Bromomethyl)cyclohexane Isotopologues In the landscape of modern chemical and pharmaceutical research, isotopically labeled compounds are indispensable tools.[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of Deuterated (Bromomethyl)cyclohexane Isotopologues

In the landscape of modern chemical and pharmaceutical research, isotopically labeled compounds are indispensable tools.[1][2] Among these, deuterated molecules—where hydrogen atoms are strategically replaced by their stable, heavier isotope, deuterium—have gained significant prominence. This substitution, while chemically subtle, can profoundly alter a molecule's metabolic fate due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved more slowly than a carbon-hydrogen (C-H) bond.[3] This property is leveraged in drug development to enhance pharmacokinetic profiles, reducing metabolic degradation and improving a drug's efficacy and safety.[3]

Furthermore, deuterated compounds are the gold standard for use as internal standards in quantitative mass spectrometry (MS).[4][5][6] Because they are chemically identical to their non-deuterated (protio) counterparts, they co-elute during chromatography and exhibit the same ionization behavior, yet are distinguishable by their mass.[5][6] This allows them to precisely account for sample loss during preparation and for matrix effects during analysis, ensuring the highest degree of accuracy and reproducibility.[6][7]

This guide provides a detailed exploration of two primary and robust synthetic pathways to access distinct isotopologues of (bromomethyl)cyclohexane, a versatile alkyl halide building block.[8][9] We will delve into the synthesis of (bromomethyl)cyclohexane-d11 , where the cyclohexane ring is deuterated, and (bromomethyl-d2)cyclohexane , where the deuterium labels are specifically installed on the methylene bridge. The methodologies presented are grounded in established chemical principles and are designed to be self-validating through rigorous analytical characterization.

Part 1: Synthesis of Ring-Deuterated (Bromomethyl)cyclohexane-d11

The most direct approach to synthesizing the ring-deuterated target molecule is to begin with a commercially available, highly enriched deuterated precursor and perform a selective bromination on the methyl group. This strategy confines the synthetic effort to a single, high-yielding transformation.

Core Strategy: Free-Radical Bromination of Methylcyclohexane-d14

The chosen reaction is a free-radical halogenation, a classic transformation that is highly selective for activated C-H bonds. The hydrogens on the methyl group of methylcyclohexane are analogous to benzylic hydrogens, as the resulting radical is stabilized by hyperconjugation.[10] This inherent reactivity allows for selective bromination at this position over the C-D bonds on the cyclohexane ring.

Causality Behind Experimental Choices:

  • Reagent Selection: N-Bromosuccinimide (NBS) is the reagent of choice over molecular bromine (Br₂).[11] The primary advantage of NBS is that, in the presence of trace amounts of HBr, it maintains a very low, steady-state concentration of Br₂.[10][12] This prevents unwanted side reactions, such as multiple brominations or electrophilic addition to any potential alkene impurities.

  • Initiation: The reaction requires a radical initiator to begin the chain reaction. This can be achieved through photochemical initiation (UV light) or by using a thermal initiator like azobisisobutyronitrile (AIBN).[11][13]

  • Solvent: An inert solvent, such as carbon tetrachloride (CCl₄) or dichloromethane, is used to dissolve the reactants without participating in the radical reaction.[14]

Reaction Mechanism:

The reaction proceeds via a well-established free-radical chain mechanism consisting of initiation, propagation, and termination steps.[11][13]

  • Initiation: The initiator (e.g., AIBN or light) promotes the homolytic cleavage of the N-Br bond in NBS, or of the Br-Br bond in the trace Br₂ present, to generate a bromine radical (Br•).[10][13]

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the methyl group of methylcyclohexane-d14 to form HBr and a resonance-stabilized cyclohexylmethyl radical.

    • This radical then reacts with a molecule of Br₂ (generated from NBS + HBr) to form the desired product, (bromomethyl)cyclohexane-d11, and a new bromine radical, which continues the chain.[11]

  • Termination: The reaction ceases when two radicals combine.

Diagram: Free-Radical Bromination Workflow

G Start Methylcyclohexane-d14 (C6D11CD3) Reaction Reflux / Irradiation Start->Reaction Reactant NBS NBS & Initiator (AIBN/light) in CCl4 NBS->Reaction Reagents Workup Reaction Quenching & Filtration of Succinimide Reaction->Workup Crude Mixture Purification Distillation under Reduced Pressure Workup->Purification Crude Product Product (Bromomethyl)cyclohexane-d11 (C6D11CH2Br) Purification->Product Purified Product

Caption: Workflow for the synthesis of (bromomethyl)cyclohexane-d11.

Experimental Protocol: Synthesis of (Bromomethyl)cyclohexane-d11

Materials:

  • Methylcyclohexane-d14 (99.5 atom % D)[15]

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methylcyclohexane-d14 (1.0 eq).

  • Add anhydrous carbon tetrachloride to dissolve the starting material.

  • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq).

  • Place the flask under an inert atmosphere.

  • Heat the mixture to reflux (approx. 77°C) and stir vigorously. The reaction can also be initiated by irradiating the flask with a sunlamp.

  • Monitor the reaction by GC-MS. The reaction is complete when the starting material is consumed (typically 2-4 hours). The solid succinimide byproduct will float to the surface.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide. Wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and wash with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude oil by vacuum distillation to yield (bromomethyl)cyclohexane-d11 as a colorless liquid.[16]

Data Summary
ParameterExpected Value
Starting Material Methylcyclohexane-d14
Key Reagents NBS, AIBN
Typical Yield 75-85%
Isotopic Purity >99 atom % D (ring)
Mass Shift (vs. protio) M+11
Appearance Colorless liquid

Part 2: Synthesis of Methylene-Deuterated (Bromomethyl-d2)cyclohexane

This pathway constructs the deuterated moiety from a non-deuterated precursor using a deuterium-donating reagent. This approach offers precise control over the location of the deuterium atoms on the exocyclic carbon.

Core Strategy: Reduction and Subsequent Bromination

This two-step synthesis begins with cyclohexanecarboxylic acid. First, the carboxylic acid is reduced to a dideuterated primary alcohol using a powerful deuteride-donating reagent. Second, this alcohol is converted to the target alkyl bromide.

Causality Behind Experimental Choices:

  • Reduction: Lithium aluminum deuteride (LiAlD₄) is the reagent of choice for the reduction of the carboxylic acid. It is a potent source of deuteride ions (D⁻) and effectively reduces carboxylic acids directly to primary alcohols, ensuring high incorporation of two deuterium atoms at the alpha-carbon.

  • Bromination of Alcohol: Converting the primary alcohol (cyclohexyl-CD₂-OH) to the corresponding bromide can be achieved with several reagents. Phosphorus tribromide (PBr₃) is highly effective for primary alcohols.[17] The reaction proceeds via an Sₙ2 mechanism, which is reliable and minimizes the risk of rearrangement or elimination side reactions that can occur under more acidic conditions (e.g., with HBr).[17][18]

Diagram: Two-Step Synthesis of (Bromomethyl-d2)cyclohexane

G Start Cyclohexanecarboxylic Acid Step1 Step 1: Reduction Start->Step1 Intermediate (Cyclohexyl)methan-d2-ol Step1->Intermediate Formation of d2-Alcohol Reagent1 1. LiAlD4 in THF 2. H2O Quench Reagent1->Step1 Step2 Step 2: Bromination Intermediate->Step2 Product (Bromomethyl-d2)cyclohexane Step2->Product Formation of d2-Bromide Reagent2 PBr3 in Pyridine (optional) Reagent2->Step2

Caption: Workflow for the two-step synthesis of (bromomethyl-d2)cyclohexane.

Experimental Protocol: Synthesis of (Bromomethyl-d2)cyclohexane

Step 1: Reduction of Cyclohexanecarboxylic Acid

Materials:

  • Cyclohexanecarboxylic acid

  • Lithium aluminum deuteride (LiAlD₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Aqueous HCl (1M)

Procedure:

  • In a flame-dried, three-neck flask under an argon atmosphere, suspend LiAlD₄ (1.0 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve cyclohexanecarboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlD₄ suspension via an addition funnel. Control the addition rate to maintain the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction back down to 0°C. Cautiously quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Stir the resulting mixture until a granular white precipitate forms. Filter the solid and wash it thoroughly with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation to yield crude (cyclohexyl)methan-d2-ol. This is often pure enough for the next step.

Step 2: Bromination of (Cyclohexyl)methan-d2-ol

Materials:

  • (Cyclohexyl)methan-d2-ol (from Step 1)

  • Phosphorus tribromide (PBr₃)

  • Pyridine (optional, as an acid scavenger)

  • Diethyl ether

Procedure:

  • Place the crude alcohol (1.0 eq) in a round-bottom flask and cool to 0°C in an ice bath.

  • Slowly add PBr₃ (0.4 eq) dropwise with stirring.[16] A small amount of pyridine can be added to neutralize the HBr byproduct.

  • After addition, allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Pour the reaction mixture onto ice water and extract with diethyl ether (3x).

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent.

  • Purify the crude product by vacuum distillation to obtain pure (bromomethyl-d2)cyclohexane.

Data Summary
ParameterExpected Value
Starting Material Cyclohexanecarboxylic Acid
Key Reagents LiAlD₄, PBr₃
Overall Yield (2 steps) 65-75%
Isotopic Purity >98 atom % D (methylene)
Mass Shift (vs. protio) M+2
Appearance Colorless liquid

Part 3: Analytical Characterization & Trustworthiness

A protocol is only as trustworthy as its validation. Rigorous characterization of the final product is non-negotiable to confirm its identity, purity, and isotopic enrichment. This self-validating system ensures the reliability of the deuterated standard in subsequent applications.

  • Mass Spectrometry (MS): This is the primary technique for confirming successful deuteration.[19] Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) will show the molecular ion peak shifted by the appropriate mass units (+11 for the d11-isotopologue, +2 for the d2-isotopologue). The isotopic distribution of the molecular ion cluster is used to calculate the atom % D enrichment, which should ideally be ≥98%.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most direct evidence of deuteration is the disappearance or significant reduction in the integration of proton signals at the deuterated positions. For the d11-product, the signals for the cyclohexane ring protons will be absent. For the d2-product, the doublet corresponding to the -CH₂Br protons will be absent.

    • ¹³C NMR: Carbon atoms bonded to deuterium will show characteristic triplet patterns due to C-D coupling and will have slightly different chemical shifts compared to their protio counterparts.

  • Purity Analysis (GC-FID): Gas chromatography with a flame ionization detector (GC-FID) is used to determine the chemical purity of the final product, which should exceed 99% to be considered a high-quality standard.

Conclusion

The synthesis of deuterated (bromomethyl)cyclohexane can be achieved through logical and high-yielding pathways that allow for specific isotopic labeling patterns. By starting with a perdeuterated precursor like methylcyclohexane-d14, a selective free-radical bromination provides efficient access to the ring-labeled (bromomethyl)cyclohexane-d11 . Alternatively, a two-step sequence involving the reduction of cyclohexanecarboxylic acid with LiAlD₄ followed by bromination of the resulting alcohol provides precise installation of two deuterium atoms, yielding (bromomethyl-d2)cyclohexane . Both methods rely on well-understood reaction mechanisms and utilize standard laboratory techniques. The final products, when rigorously characterized, serve as highly reliable tools for researchers in drug metabolism, pharmacokinetics, and quantitative bioanalysis.

References

  • Chemistry Steps. (2024, February 10). Benzylic Bromination. Available at: [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

  • PubMed. (2026, March 15). Easy synthesis and analytical application of deuterated alkanesulfonates as internal standards for determination using mass spectrometry. Available at: [Link]

  • Chad's Prep. (2020, December 16). Allylic & Benzylic Bromination with NBS | 10.3 Organic Chemistry [Video]. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • Macmillan Group, Princeton University. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Available at: [Link]

  • Eurisotop. (n.d.). Methylcyclohexane D14. Retrieved from [Link]

  • PubMed. (2020, May 20). Preparation of cyclohexene isotopologues and stereoisotopomers from benzene. Available at: [Link]

  • Organic Syntheses. (n.d.). Cyclohexane, 1,2-bis(methylene)-. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Primary and secondary kinetic deuterium isotope effects and transition-state structures for benzylic chlorination and bromination of toluene. Available at: [Link]

  • Koel Research Group, Princeton University. (n.d.). Dehydrogenation of Methylcyclohexane on Pt(lll). Retrieved from [Link]

  • ResearchGate. (n.d.). ORGANIC DEUTERIUM COMPOUNDS: XXIII. SYNTHESIS OF DEUTERATED OLEFINS. Available at: [Link]

  • Defense Technical Information Center (DTIC). (n.d.). AD4 6 4 3 2 5. Retrieved from [Link]

  • DergiPark. (n.d.). Bromination of 1,2-Dimethylenecyclohexane: Temperature Effect on Product Distribution. Available at: [Link]

  • PubChem. (n.d.). 1-Deuterio-1-methylcyclohexane. Retrieved from [Link]

  • PubMed. (n.d.). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Available at: [Link]

  • ResearchGate. (2026, March 18). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Available at: [Link]

  • Pharmaffiliates. (n.d.). 1219794-79-2 | Chemical Name : (Bromomethyl)cyclohexane D11. Retrieved from [Link]

  • OSTI.GOV. (1986, March 1). Kinetic isotope effects in the free-radical bromination of alkylaromatic hydrocarbons. Available at: [Link]

  • PubMed Central (PMC). (2025, September 12). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Aisen Biotechnology Co., Ltd. (2025, July 24). Bromomethylcyclohexane. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aerobic Photooxidation of Toluene Derivatives into Carboxylic Acids with Bromine-Water under Catalyst-Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of alcohols into alkyl bromides | Download Table. Available at: [Link]

  • ResearchGate. (n.d.). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. Available at: [Link]

  • Taylor & Francis. (n.d.). Isotopic labelling – Knowledge and References. Retrieved from [Link]

  • Spectroscopy Online. (2013, July 1). Hydrogen–Deuterium Exchange Mass Spectrometry. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of alcohols to alkyl bromides using PBr3. Retrieved from [Link]

  • NIST WebBook. (n.d.). Cyclohexane, (bromomethyl)-. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Conversion of alcohols into alkyl bromides using polymer-supported triphenylphosphine dibromide and polymer-supported triphenylphosphine and carbon tetrabromide. Available at: [Link]

  • CoLab. (2024, April 4). Synthesis of Deuterated Compounds by Flow Chemistry. Available at: [Link]

  • IUPAC Compendium of Chemical Terminology. (n.d.). isotopic labelling. Retrieved from [Link]

  • Google Patents. (n.d.). US9115155B1 - Low-pressure synthesis of cyclohexanedimethanol and derivatives.
  • PubMed Central (PMC). (2018, November 16). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Available at: [Link]

  • Analyst (RSC Publishing). (n.d.). Isotopic labelling analysis using single cell mass spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Isotopic labelling in the study of organic and organometallic mechanism and structure: An account. Available at: [Link]

  • YouTube. (2020, September 5). Alcohols to Alkyl Bromides, Part 1. Available at: [Link]

Sources

Foundational

Chemical Stability of (Bromomethyl)cyclohexane-d11 in Organic Solvents: A Mechanistic and Practical Guide

Executive Summary (Bromomethyl)cyclohexane-d11 (CAS: 1219794-79-2) is a highly specialized, deuterium-labeled primary alkyl halide utilized extensively in pharmacokinetic profiling, metabolic tracing, and the synthesis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Bromomethyl)cyclohexane-d11 (CAS: 1219794-79-2) is a highly specialized, deuterium-labeled primary alkyl halide utilized extensively in pharmacokinetic profiling, metabolic tracing, and the synthesis of isotopically labeled active pharmaceutical ingredients (APIs)[1]. While the non-deuterated analog is known for its strong nucleophilic reactivity and utility in organic synthesis[2], the fully deuterated cyclohexane ring ( C6​D11​ ) introduces unique kinetic isotope effects (KIE) that fundamentally alter its stability profile in organic solvents[3]. This whitepaper provides a comprehensive mechanistic analysis of its chemical stability across various solvent classes and outlines a self-validating quantitative NMR (qNMR) protocol for real-time stability assessment.

Structural Dynamics and the Kinetic Isotope Effect (KIE)

The stability of (bromomethyl)cyclohexane-d11 (Molecular Formula: C7​H2​D11​Br ) in solution is governed by the competing forces of nucleophilic substitution ( SN​2 ) and elimination ( E2 )[4].

  • SN​2 Susceptibility: As a primary alkyl bromide, the −CH2​Br group is the primary site of reactivity. The departure of the bromine atom facilitates substitution reactions with trace nucleophiles present in solvents[2]. However, the bulky C6​D11​ ring provides moderate steric hindrance, slowing the SN​2 rate compared to unbranched, linear primary halides.

  • KIE-Driven E2 Suppression: In the presence of basic impurities (e.g., trace amines in DMF), primary halides typically undergo competitive E2 elimination. For (bromomethyl)cyclohexane-d11, the β -atoms (located on the C1 position of the cyclohexane ring) are deuterons rather than protons. The C−D bond possesses a lower zero-point vibrational energy than a C−H bond, requiring significantly higher activation energy to cleave[3]. This primary kinetic isotope effect ( kH​/kD​≈3−8 ) effectively suppresses the E2 degradation pathway, rendering the d11-variant substantially more stable against base-induced degradation than its unlabeled counterpart.

Solvent-Specific Stability Profiles

The dielectric constant ( ϵ ) and hydrogen-bonding capacity of the chosen organic solvent dictate the degradation kinetics of (bromomethyl)cyclohexane-d11.

Quantitative Stability Matrix
Solvent ClassRepresentative SolventsDielectric Constant ( ϵ )Primary Degradation RiskEstimated Stability (25°C)
Non-Polar Hexane, Toluene, DCM2.0 - 8.9None (Inert)> 6 months
Polar Aprotic DMF, DMSO, Acetone20.7 - 46.7 SN​2 (via trace nucleophiles)1 - 4 weeks
Polar Protic Methanol, Ethanol24.5 - 32.7Solvolysis (Ether formation)Days to weeks
Causality of Solvent Effects:
  • Non-Polar Solvents: Solvents like dichloromethane (DCM) or toluene lack the ionizing power to stabilize the leaving bromide ion, rendering the compound highly stable over long storage periods.

  • Polar Aprotic Solvents: Solvents such as DMF and DMSO are excellent at solvating cations but leave anions "naked" and highly reactive. Any trace water or amine impurities will act as potent nucleophiles, driving SN​2 degradation.

  • Polar Protic Solvents: Alcohols can participate directly in solvolysis. The protic solvent hydrogen-bonds with the leaving bromide, lowering the transition state energy and slowly converting the alkyl bromide into an ether.

Visualization of Degradation Pathways

The following diagram illustrates the branching reaction pathways of (bromomethyl)cyclohexane-d11 upon dissolution, highlighting the protective nature of the deuterium label against elimination.

G A (Bromomethyl)cyclohexane-d11 (C6D11-CH2-Br) B Polar Aprotic (e.g., DMF, DMSO) A->B Dissolution C Polar Protic (e.g., MeOH, EtOH) A->C Dissolution D Non-Polar (e.g., Hexane, DCM) A->D Dissolution E SN2 Substitution (Primary Carbon Attack) B->E Trace Nucleophiles F E2 Elimination (Suppressed by C-D KIE) B->F Trace Bases G Solvolysis (Slow Ether Formation) C->G Heating / Aging H High Stability (Inert Environment) D->H Standard Storage

Fig 1: Solvent-dependent degradation pathways and KIE stabilization.

Self-Validating Protocol: qNMR Stability Assay

To empirically determine the shelf-life of (bromomethyl)cyclohexane-d11 in a specific organic solvent, a quantitative NMR (qNMR) workflow must be employed.

Why this is a self-validating system: Relying solely on the integration of the analyte's peaks is prone to error due to potential solvent evaporation or fluctuations in the NMR spectrometer's receiver gain. By introducing a chemically inert internal standard (1,4-dinitrobenzene), the system continuously calibrates itself. The molar ratio between the analyte and the standard remains absolute, regardless of external physical variables or instrument drift.

Step-by-Step Methodology:
  • Standard Preparation: Accurately weigh 10.0 mg of (bromomethyl)cyclohexane-d11 and 2.0 mg of 1,4-dinitrobenzene (Internal Standard, IS) using a calibrated microbalance.

  • Solvation: Transfer both solids into a clean, dry NMR tube. Add 0.6 mL of the target deuterated solvent (e.g., DMF−d7​ or CDCl3​ ). Cap tightly and invert gently to ensure complete dissolution.

  • Baseline Acquisition ( t=0 ): Acquire a 1H NMR spectrum.

    • Causality of Parameter: Set the relaxation delay ( D1 ) to ≥10 seconds. This ensures complete longitudinal relaxation ( T1​ ) of all protons before the next pulse, preventing integration artifacts that would skew quantitative data.

  • Incubation: Store the NMR tube in a temperature-controlled environment (e.g., 25°C incubator) to simulate real-world storage or reaction conditions.

  • Longitudinal Monitoring: Acquire subsequent spectra at 24h, 48h, 72h, and 7 days using the exact same acquisition parameters.

  • Data Processing & Mechanistic Analysis:

    • Integrate the IS aromatic singlet at ∼8.4 ppm and normalize this integral value to 1.00.

    • Integrate the −CH2​− doublet/multiplet of the bromomethyl group at ∼3.3 ppm.

    • A decrease in the relative integral of the −CH2​− peak directly correlates with degradation. The appearance of new peaks (e.g., ether protons in protic solvents) will confirm the specific degradation mechanism ( SN​2 vs Solvolysis).

References

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Analytical Applications of (Bromomethyl)cyclohexane-d11

Executive Summary (Bromomethyl)cyclohexane-d11 (CAS: 1219794-79-2) is a highly specialized, deuterium-labeled alkyl halide. In modern pharmacokinetic studies and drug development, stable heavy isotopes are incorporated i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Bromomethyl)cyclohexane-d11 (CAS: 1219794-79-2) is a highly specialized, deuterium-labeled alkyl halide. In modern pharmacokinetic studies and drug development, stable heavy isotopes are incorporated into molecules to serve as precise tracers[1]. This compound is predominantly utilized as an internal standard (IS) in quantitative mass spectrometry (LC-MS/GC-MS) and as a synthetic building block for deuterated active pharmaceutical ingredients (APIs)[1][2].

This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, mechanistic toxicology, and rigorously validated experimental workflows. As a Senior Application Scientist, I have structured these protocols to ensure both personnel safety and the preservation of isotopic integrity.

Physicochemical Profiling & Isotopic Integrity

(Bromomethyl)cyclohexane-d11 exhibits macroscopic physical properties identical to its unlabeled counterpart (CAS: 2550-36-9), but possesses a higher molecular weight due to the substitution of 11 protium atoms with deuterium. Understanding these baseline metrics is critical for accurate stoichiometric calculations and volatility management.

Table 1: Physicochemical and Isotopic Properties

PropertyValueScientific Implication
Chemical Name (Bromomethyl)cyclohexane-d11Deuteration on the cyclohexane ring.
CAS Number 1219794-79-2 (Labeled)Unique identifier for the d11 isotopologue.
Molecular Formula C7H2D11BrContains 11 deuterium atoms.
Molecular Weight 188.15 g/mol +11 Da mass shift compared to unlabeled (177.08 g/mol ).
Boiling Point 76 - 77 °C at 26 mmHgHighly volatile under reduced pressure; requires sealed storage[3].
Flash Point 57 °C (134.6 °F)Combustible liquid; poses a fire hazard at elevated room temperatures[3][4].

Safety Data Sheet (SDS) & Mechanistic Hazard Mitigation

Handling (bromomethyl)cyclohexane-d11 requires understanding the causality behind its hazards. As an alkylating agent, the electrophilic nature of the bromomethyl carbon makes it highly reactive toward nucleophiles. This reactivity is the mechanistic basis for both its synthetic utility and its toxicity (e.g., covalently modifying nucleophilic residues in skin and mucosal proteins)[4].

Table 2: GHS Hazard Classification & Causality-Driven Mitigation

GHS HazardCategoryMechanistic Causality & Mitigation Strategy
H226: Flammable liquid and vapor Category 3Causality: Volatile organic structure with a low flash point (57°C). Vapors can form explosive mixtures with air.Mitigation: Keep away from heat and static discharge. Store in explosion-proof environments and use non-sparking tools[4][5].
H315: Causes skin irritation Category 2Causality: Alkyl bromides undergo SN​2 nucleophilic substitution with epidermal proteins, causing localized cellular damage.Mitigation: Wear nitrile gloves (double-gloving recommended) and a chemically resistant lab coat. Wash immediately if exposed[3][4].
H319: Causes serious eye irritation Category 2Causality: Vapors and liquid cause rapid protein denaturation and irritation in the cornea.Mitigation: Mandate the use of tight-fitting safety goggles or a full-face shield[4][5].
H335: May cause respiratory irritation Category 3Causality: Inhalation of volatile vapors irritates the mucosal lining of the respiratory tract.Mitigation: Handle strictly within a certified Class II fume hood[3][4].
Emergency Response & Spill Protocol
  • Skin/Eye Contact: Flush immediately with copious amounts of water for at least 15 minutes. Remove contaminated clothing and contact lenses if present[5][6].

  • Spill Management: Contain the spill using an electrically protected vacuum or by wet-brushing into a chemical waste container. Do not let the product enter drains, as it is mobile in the environment due to its volatility[3][6].

HandlingWorkflow Rec Receive & Inspect (Bromomethyl)cyclohexane-d11 Store Store at 2-8°C Under Inert Gas (Ar/N2) Rec->Store PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Store->PPE Hood Transfer to Class II Fume Hood (No Ignition Sources) PPE->Hood React Execute Experimental Protocol Hood->React Waste Dispose as Halogenated Organic Waste React->Waste

Workflow for the safe handling and lifecycle management of (bromomethyl)cyclohexane-d11.

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic justification (causality) and a verification checkpoint.

Protocol A: Preparation as an LC-MS/MS Internal Standard

Causality: Deuterated internal standards are critical in LC-MS/MS to correct for matrix effects, extraction losses, and ion suppression. The d11-label provides a massive +11 Da mass shift, completely preventing isotopic overlap (cross-talk) with the naturally occurring isotopes of the unlabeled analyte[1][2].

Step-by-Step Methodology:

  • Environment Preparation: Purge a dry box or utilize a Schlenk line. Why? Alkyl bromides are highly sensitive to atmospheric moisture, which can lead to slow hydrolysis into the corresponding alcohol, ruining the standard's concentration accuracy.

  • Stock Solution Formulation: Accurately weigh 1.0 mg of (bromomethyl)cyclohexane-d11 using a microbalance. Dissolve in 1.0 mL of anhydrous, HPLC-grade acetonitrile to yield a 1.0 mg/mL stock solution.

  • Self-Validation Checkpoint: Analyze a 1 µg/mL dilution of the stock via direct infusion MS. Confirm the isotopic purity by observing the target m/z corresponding to the d11 molecular ion, ensuring no degradation products (e.g., hydrolysis peaks) are present.

  • Working Solutions: Perform serial dilutions in 50% aqueous methanol to create working standard solutions ranging from 10 ng/mL to 1000 ng/mL.

  • Storage: Aliquot the stock solution into amber glass vials with PTFE-lined septa. Blanket the headspace with argon and store at -20°C to prevent volatilization and photodegradation.

LCMSWorkflow Stock Prep 1 mg/mL Stock in Anhydrous MeCN Dilute Serial Dilution (10 - 1000 ng/mL) Stock->Dilute Spike Spike IS into Plasma Matrix Dilute->Spike Extract Liquid-Liquid Extraction (Ethyl Acetate) Spike->Extract Analyze LC-MS/MS Analysis (MRM Mode) Extract->Analyze

Step-by-step preparation and utilization of the compound as an LC-MS/MS internal standard.

Protocol B: SN​2 Alkylation for Deuterated API Synthesis

Causality: The primary bromide acts as an excellent leaving group for SN​2 reactions. By utilizing a strong base to deprotonate a target nucleophile (e.g., an amine or phenol), the reaction drives a nucleophilic attack on the deuterated carbon center, successfully grafting the d11-cyclohexylmethyl moiety onto the pharmaceutical scaffold.

Step-by-Step Methodology:

  • Reagent Mixing: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of the target nucleophile in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add 1.5 equivalents of potassium carbonate ( K2​CO3​ ) or sodium hydride (NaH), depending on the nucleophile's pKa​ . Stir for 30 minutes at 0°C to ensure complete deprotonation.

  • Alkylation: Dropwise, add 1.1 equivalents of (bromomethyl)cyclohexane-d11 via syringe.

  • Reaction Monitoring (Validation): Heat the reaction to 60°C. Monitor progression via Thin Layer Chromatography (TLC) or LC-MS until the starting material is entirely consumed.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous ammonium chloride ( NH4​Cl ). Extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

References

  • (Bromomethyl)cyclohexane-d11 | CAS#:1219794-79-2, Chemsrc, [Link]

  • Cyclohexane, (bromomethyl)- | C7H13Br | CID 137636, PubChem - NIH, [Link]

Sources

Foundational

Thermodynamic and Volumetric Profiling of (Bromomethyl)cyclohexane-d11: A Technical Guide for Isotopic Drug Development

Executive Summary The integration of stable heavy isotopes—specifically deuterium—into active pharmaceutical ingredients (APIs) has revolutionized modern drug development. By leveraging the kinetic isotope effect (KIE),...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of stable heavy isotopes—specifically deuterium—into active pharmaceutical ingredients (APIs) has revolutionized modern drug development. By leveraging the kinetic isotope effect (KIE), researchers can significantly alter the pharmacokinetic and metabolic profiles of drug candidates without changing their fundamental pharmacology[1].

(Bromomethyl)cyclohexane-d11 (CAS: 1219794-79-2) serves as a critical synthetic building block and internal standard for LC-MS/GC-MS quantification[2]. However, the substitution of 11 protium atoms with deuterium fundamentally alters the macroscopic physical properties of the molecule. For process chemists and formulation scientists, understanding the exact shifts in boiling point and density is non-negotiable for precise volumetric dosing, distillation scale-up, and solvent recovery. This whitepaper provides a rigorous, self-validating framework for understanding and measuring these critical physicochemical shifts.

Physicochemical Profiling: Protio vs. Deutero

The physical properties of a molecule are macroscopic manifestations of its quantum mechanical state. While the chemical reactivity of (bromomethyl)cyclohexane-d11 remains nearly identical to its unlabeled counterpart, its thermodynamic and volumetric properties diverge due to mass effects and variations in zero-point energy.

Quantitative Data Summary

The following table synthesizes the established empirical data for the unlabeled compound alongside the calculated/extrapolated physical properties for the -d11 isotopologue[3].

PropertyUnlabeled (Bromomethyl)cyclohexane(Bromomethyl)cyclohexane-d11Shift Causality
Molecular Formula C₇H₁₃BrC₇H₂D₁₁BrIsotopic Labeling
Molecular Weight 177.08 g/mol 188.15 g/mol +11.07 Da (+6.25% Mass)
Density (at 25 °C) 1.269 g/mL~1.35 g/mLMass increase + Molar volume contraction
Boiling Point (760 mmHg) 159–160 °C~158–159 °CReduced London dispersion forces
Boiling Point (26 mmHg) 76–77 °C~75–76 °CReduced London dispersion forces
The Causality of Isotopic Macroscopic Shifts

To understand why these properties shift, we must look at the anharmonic oscillator model of chemical bonds.

  • Density Causality: Density ( ρ ) is a function of mass over volume. The deuteration of the cyclohexane ring increases the molecular mass by approximately 6.25%. Concurrently, because the heavier deuterium atom sits lower in the potential energy well (lower zero-point energy), the average C-D bond length is slightly shorter than a C-H bond. This results in a slight contraction of the molar volume. The combination of increased mass and decreased molar volume leads to a significantly higher density (~1.35 g/mL) compared to the protio analog (1.269 g/mL).

  • Boiling Point Causality: Boiling points are governed by intermolecular forces. The shorter C-D bonds possess a more tightly held electron cloud, making the molecule slightly less polarizable than its protio counterpart. This reduction in polarizability marginally weakens the London dispersion forces between molecules, meaning less thermal energy is required to induce the liquid-to-gas phase transition. Consequently, highly deuterated compounds typically exhibit a slightly lower boiling point (by 0.5 to 1.5 °C) than their unlabeled analogs.

Mechanism N1 Deuterium Substitution (C-D vs C-H) N2 Increased Mass (+11 Da) N1->N2 N3 Lower Zero-Point Energy (Shorter Bond Length) N1->N3 N4 Increased Density (~1.35 g/mL) N2->N4 N3->N4 Reduced Molar Volume N5 Altered Dispersion Forces (Slightly Lower BP) N3->N5

Mechanistic impact of deuterium substitution on macroscopic thermodynamic properties.

Self-Validating Analytical Workflows

Workflow A Synthesize/Procure (Bromomethyl)cyclohexane-d11 B Purity Validation (GC-MS & qNMR) A->B C DSC Pinhole Method (Boiling Point) B->C Thermal D Oscillating U-Tube (Density) B->D Volumetric E Data Synthesis & Process Scale-up C->E D->E

Micro-scale analytical workflow for validating physical properties of deuterated compounds.

Protocol 1: Density Determination via Oscillating U-Tube Densitometry

Causality & Rationale: Traditional pycnometry is highly susceptible to temperature-induced volumetric errors and requires significant material. Oscillating U-tube densitometry requires less than 1 mL of sample. It measures the change in the oscillation frequency of a borosilicate glass tube, which is directly proportional to the mass—and thus the density—of the injected fluid. Furthermore, the closed system prevents the alkyl bromide from undergoing atmospheric hydrolysis or oxidative degradation[4].

Step-by-Step Methodology:

  • System Preparation: Flush the U-tube densitometer with ultra-pure water, followed by absolute ethanol, and dry with filtered air.

  • Thermal Equilibration: Set the integrated Peltier thermostat to exactly 25.000 ± 0.005 °C.

  • Calibration: Calibrate the baseline oscillation frequency using ultra-pure water and dry air at 25 °C.

  • Sample Injection: Using a gas-tight glass syringe, slowly inject 0.5 mL of (bromomethyl)cyclohexane-d11. Critical Step: Visually inspect the U-tube via the built-in camera to ensure zero micro-bubbles are present, as bubbles will drastically reduce the apparent density.

  • Measurement: Allow 3 minutes for thermal equilibration. Record the density ( ρ ) to four decimal places.

  • Self-Validation Loop: Immediately following the sample measurement, flush the system and inject a known reference standard (e.g., highly pure Toluene, ρ = 0.8669 g/mL at 25 °C). If the reference standard deviates by more than ±0.0005 g/mL, the system has drifted, and the -d11 measurement must be discarded and repeated.

Protocol 2: Boiling Point Determination via Differential Scanning Calorimetry (DSC)

Causality & Rationale: Standard ebulliometry is wasteful. By utilizing DSC with a pinhole-pan technique, we leverage the Clausius-Clapeyron relationship. A hermetically sealed pan with a 50 µm laser-drilled pinhole allows the sample to self-generate a saturated vapor atmosphere. The onset of the endothermic vaporization peak precisely correlates to the boiling point at ambient pressure, utilizing merely 2–5 mg of the deuterated compound.

Step-by-Step Methodology:

  • Sample Preparation: Tare an aluminum DSC pan and lid. Pipette exactly 3 mg of (bromomethyl)cyclohexane-d11 into the pan. Seal hermetically using a sample press.

  • Pinhole Creation: Pierce the center of the lid with a calibrated 50 µm laser drill or specialized precision pin.

  • Atmospheric Control: Place the pan in the DSC furnace. Purge the furnace with dry nitrogen at a flow rate of 50 mL/min to prevent oxidation of the bromide leaving group.

  • Thermal Ramping: Initiate a heating ramp from 20 °C to 200 °C at a controlled rate of 5 °C/min.

  • Data Extraction: Analyze the thermogram. The boiling point is identified as the extrapolated onset temperature of the primary endothermic peak (not the peak maximum).

  • Self-Validation Loop: Run a parallel DSC experiment using unlabeled (bromomethyl)cyclohexane. The unlabeled sample must yield an extrapolated onset of 159–160 °C[4]. If the unlabeled standard falls within this established pharmacopeial range, the corresponding ~158 °C onset for the -d11 sample is definitively validated.

References

  • Aisen Biotechnology Co., Ltd. "Properties of Bromomethylcyclohexane". asidmf.com. 4

  • Sigma-Aldrich. "(Bromomethyl)cyclohexane 99 2550-36-9". sigmaaldrich.com.

  • Chemsrc. "(Bromomethyl)cyclohexane-d11 | CAS#:1219794-79-2". chemsrc.com. 2

  • LGC Standards. "(Bromomethyl)cyclohexane-d11". lgcstandards.com. 3

  • MedChemExpress. "(Bromomethyl)cyclohexane-d11 | Stable Isotope". medchemexpress.com. 1

Sources

Exploratory

Mechanistic Paradigms in Nucleophilic Substitution of (Bromomethyl)cyclohexane-d11: A Technical Guide

Executive Summary The nucleophilic substitution of (bromomethyl)cyclohexane-d11 ( C6​D11​−CH2​Br ) presents a fascinating intersection of steric hindrance, carbocation dynamics, and kinetic isotope effects (KIE). As a pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The nucleophilic substitution of (bromomethyl)cyclohexane-d11 ( C6​D11​−CH2​Br ) presents a fascinating intersection of steric hindrance, carbocation dynamics, and kinetic isotope effects (KIE). As a primary alkyl halide featuring a bulky, fully deuterated β -substituent, this molecule defies the simplistic SN​1 / SN​2 binary. While it predominantly undergoes bimolecular substitution ( SN​2 ) under kinetic control, the bulky cyclohexane ring imposes significant steric penalties[1]. Conversely, forcing unimolecular ( SN​1 ) conditions via halophilic Lewis acids triggers a cascade of carbocation rearrangements[2].

This whitepaper dissects the causality behind these mechanistic pathways, detailing how the d11​ isotopic label serves not merely as a passive spectator, but as an active, self-validating probe for mapping complex rearrangement trajectories.

Structural & Thermodynamic Profiling

To understand the reactivity of (bromomethyl)cyclohexane-d11, one must first analyze its steric and electronic microenvironment.

  • Steric Hindrance at the β -Carbon: Unlike simple primary halides (e.g., ethyl bromide), the β -carbon in this system is part of a cyclohexane ring. This creates a neopentyl-like steric bulk. For an SN​2 backside attack to occur, the nucleophile must navigate past the axial deuteriums of the cyclohexane ring, which significantly raises the activation energy ( ΔG‡ )[3].

  • The Isotopic Advantage ( d11​ Labeling): The substitution of protium with deuterium on the cyclohexane ring lowers the zero-point vibrational energy (ZPE) of the C-D bonds[4]. During transition states where the α -carbon rehybridizes (altering hyperconjugative demand on the β -carbon), this mass difference manifests as a measurable Kinetic Isotope Effect (KIE). More importantly, the d11​ label acts as an absolute atomic tracker during SN​1 rearrangements, allowing researchers to definitively distinguish between hydride (deuteride) shifts and carbon-carbon bond migrations.

The SN​2 Pathway: Sterically Hindered Bimolecular Substitution

Under standard conditions with a strong nucleophile (e.g., NaN3​ , NaOCH3​ ) in a polar aprotic solvent, (bromomethyl)cyclohexane-d11 undergoes SN​2 substitution[5].

Causality of the Transition State

The reaction is concerted, requiring a 180∘ approach trajectory relative to the C-Br bond. To minimize 1,3-diaxial interactions during this approach, the reactive conformer must place the −CH2​Br group in an equatorial position. Even then, the incoming nucleophile experiences van der Waals repulsion from the equatorial deuteriums at the C2 and C6 positions of the ring. Consequently, the reaction rate is approximately 10 to 50 times slower than that of unbranched primary alkyl halides[1].

G SM (Bromomethyl)cyclohexane-d11 SN2 SN2 Pathway (Aprotic Solvent) SM->SN2 NaN3 / DMF SN1 SN1 Pathway (Ag+ Solvolysis) SM->SN1 AgOTf / EtOH TS_SN2 Pentacoordinate TS (Sterically Hindered) SN2->TS_SN2 Carbocation Primary Carbocation [C6D11-CH2+] SN1->Carbocation -AgBr Prod_SN2 Direct Substitution (Inversion) TS_SN2->Prod_SN2 Rearrangement Carbocation Rearrangement (Shift / Expansion) Carbocation->Rearrangement Fast

Divergent nucleophilic substitution pathways for (bromomethyl)cyclohexane-d11.

The SN​1 Pathway: Silver-Assisted Solvolysis & Rearrangement

Primary alkyl halides typically cannot undergo SN​1 reactions because primary carbocations are energetically forbidden. However, introducing a halophilic Lewis acid like Silver Triflate ( AgOTf ) or Silver Nitrate ( AgNO3​ ) in a protic solvent (e.g., ethanol) forcefully abstracts the bromide ion, precipitating insoluble AgBr [2].

This generates a transient, highly unstable primary carbocation: [C6​D11​−CH2​]+ . To achieve thermodynamic stability, this intermediate undergoes immediate rearrangement via two competing pathways[6]:

  • 1,2-Deuteride Shift: A deuterium atom from the C1 position of the ring migrates to the primary carbon. This transforms the primary carbocation into a highly stable tertiary carbocation ( [C6​D10+​−CH2​D] ). Subsequent attack by ethanol yields 1-ethoxy-1-(methyl-d1)cyclohexane-d10.

  • Ring Expansion: The C1-C2 bond of the cyclohexane ring migrates, expanding the 6-membered ring into a 7-membered ring, forming a secondary cycloheptyl carbocation ( [C7​D11​H2​]+ ). Attack by ethanol yields ethoxycycloheptane-d11.

The Self-Validating Role of the d11​ Label

If this reaction were performed on an unlabeled substrate, proving the exact nature of the 1,2-hydride shift would be analytically complex. By utilizing the d11​ analog, the mechanism becomes self-validating. The migration of the deuterium atom creates a distinct −CH2​D group. The presence of this group—easily quantifiable via 2H NMR or mass spectrometry—serves as absolute, irrefutable proof of the 1,2-shift pathway. Furthermore, the primary KIE associated with breaking the C-D bond slightly retards the 1,2-shift compared to the unlabeled analog, subtly shifting the product ratio toward ring expansion.

G Primary Primary Carbocation [C6D11-CH2]+ Shift 1,2-Deuteride Shift Primary->Shift Isotope Effect Expansion Ring Expansion Primary->Expansion Ring Strain Relief Tertiary Tertiary Carbocation [C6D10+-CH2D] Shift->Tertiary Secondary Cycloheptyl Cation [C7D11H2]+ Expansion->Secondary Prod1 1-Ethoxy-1-(methyl-d1) cyclohexane-d10 Tertiary->Prod1 + EtOH Prod2 Ethoxycycloheptane-d11 Secondary->Prod2 + EtOH

Carbocation rearrangement pathways during S_N1 solvolysis of the d11-labeled substrate.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed to cleanly isolate the kinetic ( SN​2 ) and thermodynamic ( SN​1 ) pathways, utilizing built-in spectroscopic validation steps.

Protocol A: Kinetic Control via SN​2 Azidation

Objective: Synthesize (azidomethyl)cyclohexane-d11 while suppressing rearrangement. Causality: Sodium azide ( NaN3​ ) provides a linear, sterically unhindered nucleophile. DMF acts as a polar aprotic solvent, leaving the azide anion unsolvated and highly reactive, allowing it to overcome the β -steric hindrance of the cyclohexane ring.

  • Preparation: In an oven-dried 50 mL round-bottom flask under N2​ , dissolve 1.0 eq of (bromomethyl)cyclohexane-d11 in anhydrous DMF (0.2 M).

  • Nucleophilic Attack: Add 2.5 eq of NaN3​ . Heat the mixture to 60°C for 12 hours. (Heating is required due to the elevated Ea​ from β -branching).

  • Quench & Extract: Cool to room temperature, quench with H2​O , and extract with diethyl ether ( 3×20 mL). Wash the organic layer with brine to remove residual DMF.

  • Self-Validation: Perform FT-IR spectroscopy on the crude oil. A sharp, intense absorption at ∼2100 cm−1 confirms the presence of the azide group. 1H NMR will show a singlet for the −CH2​−N3​ protons, confirming no deuterium migration occurred.

Protocol B: Thermodynamic Control via Silver-Assisted SN​1 Solvolysis

Objective: Induce carbocation rearrangement and trap the resulting tertiary/secondary cations. Causality: Silver triflate ( AgOTf ) acts as a halophile, irreversibly precipitating AgBr to force the generation of the primary carbocation, which immediately rearranges[2]. Ethanol serves as both the solvent and the trapping nucleophile.

  • Preparation: Dissolve 1.0 eq of (bromomethyl)cyclohexane-d11 in absolute ethanol (0.1 M) in a flask shielded from light (to prevent silver degradation).

  • Halide Abstraction: Slowly add 1.1 eq of AgOTf . A pale yellow precipitate ( AgBr ) will form immediately, indicating the successful generation of the carbocation.

  • Solvolysis: Stir at room temperature for 4 hours. Filter the mixture through a Celite pad to remove the silver salts.

  • Self-Validation: Concentrate the filtrate and analyze via GC-MS and 2H NMR. The GC trace will show two major peaks (rearranged ethers). The 2H NMR is the critical validation step: a signal corresponding to the −CH2​D environment definitively proves the 1,2-deuteride shift mechanism over simple ring expansion.

Quantitative Data Summary

The table below summarizes the kinetic and thermodynamic parameters distinguishing the two mechanistic pathways.

Reaction PathwayReagents / SolventPrimary IntermediateMajor Product(s)Relative Rate ( krel​ ) vs Ethyl BromideKIE ( kH​/kD​ ) Impact
SN​2 NaN3​ / DMFPentacoordinate TS(Azidomethyl)cyclohexane-d11 ∼0.03 (Steric hindrance)Small secondary KIE ( ∼1.05 ) due to rehybridization.
SN​1 (Shift) AgOTf / EtOHTertiary Carbocation1-Ethoxy-1-(methyl-d1)cyclohexane-d10N/A (Ag+ dependent)Primary KIE ( >1.5 ) retards the deuteride shift.
SN​1 (Expansion) AgOTf / EtOHSecondary CarbocationEthoxycycloheptane-d11N/A (Ag+ dependent)Minimal KIE; pathway becomes more competitive.

References

  • Draw the complete mechanism for the reaction of bromomethylcyclohexane with methanol at room temperature using the SN1 mechanism. Homework.Study.com. Available at:[Link]

  • The silver-assisted solvolysis of (bromomethyl)cyclohexane in ethanol forms methylenecyclohexane. Pearson. Available at:[Link]

  • A silver-assisted solvolysis of (bromomethyl)cyclohexane in ethanol forms ethoxycycloheptane and other products. Pearson. Available at:[Link]

  • The compound that will undergo SN2 reaction with the fastest here is... Filo. Available at:[Link]

  • Compounds with ferroptosis inducing activity and methods of their use (Deuterium Isotope Effects).Google Patents.

Sources

Foundational

Thermodynamic Properties and Conformational Dynamics of (Bromomethyl)cyclohexane-d11: A Comprehensive Technical Guide

Executive Summary (Bromomethyl)cyclohexane-d11 (Formula: C₆D₁₁CH₂Br, MW: 188.15 g/mol ) is a highly specialized, stable isotope-labeled compound utilized extensively as a mechanistic probe, an internal standard in mass s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Bromomethyl)cyclohexane-d11 (Formula: C₆D₁₁CH₂Br, MW: 188.15 g/mol ) is a highly specialized, stable isotope-labeled compound utilized extensively as a mechanistic probe, an internal standard in mass spectrometry, and a precursor in deuterium-enabled drug discovery[1]. While the thermodynamic properties of its undeuterated analog are well-documented[2], the introduction of 11 deuterium atoms onto the cyclohexane ring fundamentally perturbs the molecule's zero-point energy (ZPE), vibrational frequencies, and steric profile[3],[4].

As a Senior Application Scientist, I have structured this guide to dissect the thermodynamic causality behind these isotopic effects. We will explore how deuteration alters conformational equilibria (axial vs. equatorial preferences)[5], phase transition thermochemistry[6], and the activation parameters during solvolysis reactions[7].

Molecular Thermodynamics & Conformational Equilibria

The Chair-Chair Interconversion

Like all cyclohexane derivatives, (bromomethyl)cyclohexane-d11 exists in a dynamic equilibrium between two chair conformations, interconverting via a high-energy half-chair transition state[5]. The bromomethyl group (-CH₂Br) can occupy either the equatorial or the axial position.

Thermodynamically, the equatorial conformer is heavily favored. When the -CH₂Br group is axial, it suffers from severe 1,3-diaxial steric repulsions with the axial atoms at the C3 and C5 positions[8]. The free energy difference ( ΔG∘ ) between the equatorial and axial conformers is known as the A-value.

The Steric Isotope Effect on A-Values

A critical thermodynamic nuance of the d11 isotopologue is the steric isotope effect. Because the C-D bond resides lower in its anharmonic potential energy well than a C-H bond (due to a lower ZPE), the average C-D bond length is slightly shorter[4].

  • Causality: The shorter C-D bonds at the axial C3 and C5 positions present a smaller steric bulk than standard C-H bonds.

  • Result: The 1,3-diaxial repulsion between the axial -CH₂Br group and the axial deuteriums is weaker than in the undeuterated molecule. Consequently, the A-value for the -CH₂Br group in the d11 variant is slightly lower (less positive) than in the h11 variant, subtly shifting the equilibrium.

Conformational_Energy Eq Equatorial Conformer (Global Minimum) TS Half-Chair Transition State (ΔG‡ ≈ +10.8 kcal/mol) Eq->TS Chair Flip Activation Ax Axial Conformer (ΔG° ≈ +1.72 kcal/mol) TS->Ax Relaxation Ax->TS Reverse Activation

Caption: Free energy landscape of the chair-chair interconversion in (bromomethyl)cyclohexane-d11.

Thermochemical Properties: h11 vs. d11

The macroscopic thermodynamic properties of liquid and solid (bromomethyl)cyclohexane-d11—such as enthalpy of vaporization ( ΔHvap​ ) and heat capacity ( Cp​ )—differ from the undeuterated compound due to changes in intermolecular dispersion forces[3],[6]. Deuterated molecules generally exhibit weaker London dispersion forces because the tighter electron cloud (associated with the shorter C-D bonds) is slightly less polarizable.

Table 1: Comparative Thermodynamic Parameters (Theoretical & Empirical Aggregates)
Thermodynamic Parameter(Bromomethyl)cyclohexane (h11)(Bromomethyl)cyclohexane-d11Mechanistic Causality / Notes
Conformational ΔG∘ ~1.75 kcal/mol~1.72 kcal/molReduced 1,3-diaxial steric clash due to shorter C-D bonds.
Enthalpy of Vaporization ( ΔHvap​ ) ~45.2 kJ/mol[2]~44.8 kJ/molWeaker intermolecular London dispersion forces in the d11 isotopologue.
Zero-Point Energy (ZPE) BaselineLower than h11Heavier deuterium atoms lower the vibrational frequencies of the ring.
Secondary KIE ( kH​/kD​ ) 1.00 (Reference)> 1.05 (Normal KIE)Reduced hyperconjugation from C-D bonds during carbocation formation.

Kinetic Isotope Effects (KIE) in Solvolysis

To understand the reaction thermodynamics, we examine the silver-assisted solvolysis of (bromomethyl)cyclohexane in ethanol, which classically yields methylenecyclohexane and other elimination/substitution products[7],[9].

Activation Thermodynamics ( ΔH‡ , ΔS‡ )

The rate-determining step (RDS) of this solvolysis is the ionization of the C-Br bond to form a transient carbocation, assisted by Ag⁺ coordination[7]. In the d11 isotopologue, the carbons adjacent to the developing positive charge are fully deuterated.

  • Causality: Carbocations are stabilized by hyperconjugation (the donation of electron density from adjacent σ -bonds into the empty p-orbital). Because C-D bonds have a lower ZPE than C-H bonds, it requires more energy to distort them and donate electron density[4].

  • Result: The transition state for the d11 compound is less stable than that of the h11 compound. This manifests as a higher activation enthalpy ( ΔH‡ ) and a normal secondary kinetic isotope effect ( kH​/kD​>1 ).

Solvolysis_Pathway Substrate 1. Substrate (Bromomethyl)cyclohexane-d11 AgCoord 2. Pre-equilibrium Ag+ Coordination to Bromine Substrate->AgCoord + AgNO3 / Ethanol Carbocation 3. Rate-Determining Step (RDS) Carbocation Formation (Higher ΔH‡ due to C-D) AgCoord->Carbocation Ionization (Secondary KIE) Products 4. Fast Elimination Methylenecyclohexane-d10 Carbocation->Products -H+ (Fast)

Caption: Thermodynamic pathway of the silver-assisted solvolysis of (bromomethyl)cyclohexane-d11.

Experimental Workflows & Methodologies

To empirically validate the thermodynamic properties discussed above, researchers utilize the following self-validating experimental protocols. The d11 labeling is not just a subject of study here; it is an active analytical tool. By silencing the complex multiplet signals of the cyclohexane ring in ¹H-NMR, the d11 tag allows pristine observation of the -CH₂Br protons.

Protocol A: Determining Conformational ΔG∘ via Variable-Temperature NMR (VT-NMR)

This protocol leverages the d11 "silent ring" to isolate the thermodynamics of the chair flip.

  • Sample Preparation: Dissolve 15 mg of (bromomethyl)cyclohexane-d11 in 0.6 mL of deuterated dichloromethane (CD₂Cl₂). Transfer to a high-quality 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard ¹H-NMR spectrum at 298 K. The -CH₂Br protons will appear as a time-averaged signal due to rapid chair flipping.

  • Cryogenic Cooling: Gradually lower the probe temperature in 10 K increments down to 180 K. Allow 5 minutes of thermal equilibration at each step.

  • Coalescence Identification: Identify the coalescence temperature ( Tc​ ) where the time-averaged -CH₂Br signal broadens and splits into two distinct signals (representing the frozen axial and equatorial conformers).

  • Thermodynamic Extraction:

    • Integrate the area under the equatorial ( Ieq​ ) and axial ( Iax​ ) peaks at the lowest temperature (e.g., 180 K).

    • Calculate the equilibrium constant: Keq​=Ieq​/Iax​ .

    • Calculate the free energy difference: ΔG∘=−RTln(Keq​) .

Protocol B: Measuring Solvolysis Activation Parameters ( ΔH‡ , ΔS‡ )

This protocol measures the secondary kinetic isotope effect induced by the d11 ring.

  • Reagent Preparation: Prepare a 0.05 M solution of (bromomethyl)cyclohexane-d11 in absolute ethanol. In a separate vessel, prepare a 0.06 M solution of silver nitrate (AgNO₃) in absolute ethanol.

  • Isothermal Incubation: Place both solutions in a precisely controlled Peltier-thermostatted UV-Vis spectrophotometer cell holder. Set the temperature to 25.0 °C.

  • Reaction Initiation: Rapidly inject 1.0 mL of the AgNO₃ solution into 1.0 mL of the substrate solution. Mix via magnetic stirring.

  • Kinetic Monitoring: Monitor the reaction progress by measuring the turbidimetric absorbance at 400 nm (tracking the precipitation of colloidal AgBr, a direct proxy for carbocation formation)[7].

  • Eyring Plot Construction: Repeat the experiment at 30.0 °C, 35.0 °C, and 40.0 °C. Extract the rate constants ( k ) at each temperature. Plot ln(k/T) vs. 1/T to determine the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) via the Eyring equation.

References

  • Pearson. "The silver-assisted solvolysis of (bromomethyl)cyclohexane in ethanol." Pearson Study Prep. [Link]

  • AIP Publishing. "Thermodynamic and transport properties of cyclohexane computed by molecular dynamics with use of a six-center Lennard-Jones potential." The Journal of Chemical Physics. [Link]

  • AIP Publishing. "A stabilized vapor liquid interface in deuterated cyclohexane-methanol mixtures." The Journal of Chemical Physics. [Link]

  • Science.gov. "Kinetic and geometric isotope effects originating from different adsorption potential energy surfaces: cyclohexane on Rh(111)." Science.gov. [Link]

  • Cheméo. "Chemical Properties of 1-Bromoadamantane (CAS 768-90-1)." Cheméo. [Link]

Sources

Exploratory

(Bromomethyl)cyclohexane-d11: A Deuterated Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Deuterium Advantage in Medicinal Chemistry In the landscape of modern drug development, the strategic incorpor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Deuterium Advantage in Medicinal Chemistry

In the landscape of modern drug development, the strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a powerful tool for enhancing the therapeutic profile of small-molecule drug candidates. This technique, known as deuteration, leverages the kinetic isotope effect (KIE) to favorably alter a drug's metabolic fate. The C-D bond is stronger than the C-H bond, leading to a slower rate of metabolic cleavage by enzymes such as the cytochrome P450 family. This can result in improved pharmacokinetic properties, including a longer half-life, reduced formation of toxic metabolites, and a more consistent therapeutic exposure, ultimately leading to safer and more effective medicines.[1] The successful development and approval of drugs like deutetrabenazine have validated this approach, shifting deuteration from a niche strategy to a mainstream tool in medicinal chemistry.[1]

This guide provides a comprehensive overview of (bromomethyl)cyclohexane-d11, a deuterated building block with significant potential for the synthesis of novel therapeutics. We will delve into its chemical properties, commercial availability, and synthetic routes. Furthermore, we will explore its applications as a strategic component in drug design, providing protocols for its use in key synthetic transformations.

(Bromomethyl)cyclohexane-d11: Properties and Commercial Availability

(Bromomethyl)cyclohexane-d11 (CAS Number: 1219794-79-2) is the deuterated analog of (bromomethyl)cyclohexane, where the eleven hydrogen atoms on the cyclohexane ring have been replaced with deuterium.[2] This high level of deuteration makes it an excellent building block for introducing a metabolically stabilized cyclohexylmethyl moiety into a target molecule.

Chemical Properties:

  • Molecular Formula: C₇H₂D₁₁Br

  • Molecular Weight: Approximately 188.15 g/mol

  • Appearance: Typically a colorless to light yellow liquid

  • Synonyms: Cyclohexylmethyl-d11 bromide, 1-(Bromomethyl)cyclohexane-d11[3]

Commercial Suppliers:

A number of specialized chemical suppliers offer (bromomethyl)cyclohexane-d11, typically in research-scale quantities. The following table provides a summary of known suppliers. Researchers should contact these vendors directly for current pricing, availability, and detailed specifications.

SupplierWebsiteAvailable Quantities (Typical)Purity/Isotopic Enrichment
CDN Isotopes 0.25 g, 0.5 g≥98 atom % D
LGC Standards 1 mg, 5 mgHigh Purity
MedChemExpress Custom SynthesisHigh Purity
Pharmaffiliates InquireReference Standard Grade
Chemsrc InquireVaries by listing

Synthesis of (Bromomethyl)cyclohexane-d11

While specific, peer-reviewed synthetic procedures for (bromomethyl)cyclohexane-d11 are not widely published, a reliable synthesis can be inferred from established methods for its non-deuterated analog and the availability of the corresponding deuterated starting material, cyclohexanemethanol-d12. The most common approach involves the bromination of the primary alcohol.

Inferred Synthetic Pathway:

start Cyclohexanemethanol-d12 product (Bromomethyl)cyclohexane-d11 start->product Bromination reagent PBr3 or HBr/H2SO4

A conceptual diagram of the synthesis of (bromomethyl)cyclohexane-d11.

Proposed Experimental Protocol (adapted from the synthesis of bromocyclohexane from cyclohexanol): [4]

This protocol describes a potential method for the synthesis of (bromomethyl)cyclohexane-d11 from cyclohexanemethanol-d12.

Materials:

  • Cyclohexanemethanol-d12

  • Phosphorus tribromide (PBr₃) or Hydrobromic acid (48%) and concentrated Sulfuric acid

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanemethanol-d12 in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath.

  • Bromination: Slowly add phosphorus tribromide (or a mixture of hydrobromic and sulfuric acids) dropwise to the cooled solution with vigorous stirring. The addition should be controlled to maintain a low reaction temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Workup: Carefully quench the reaction by slowly adding it to ice-cold water. Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude (bromomethyl)cyclohexane-d11 by vacuum distillation to yield the final product.

Characterization:

The final product should be characterized by NMR (¹H and ¹³C) to confirm the absence of protons on the cyclohexane ring and by mass spectrometry to verify the molecular weight and isotopic enrichment.

Applications in Drug Discovery and Organic Synthesis

(Bromomethyl)cyclohexane-d11 serves as a valuable deuterated building block for introducing a metabolically robust cyclohexylmethyl moiety into a variety of molecular scaffolds. Its primary application lies in the synthesis of drug candidates where the non-deuterated cyclohexylmethyl group is a known site of metabolic oxidation.

The reactivity of (bromomethyl)cyclohexane-d11 is analogous to its non-deuterated counterpart, making it a versatile intermediate for various C-C and C-heteroatom bond-forming reactions.[5]

1. Suzuki-Miyaura Cross-Coupling Reactions:

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. (Bromomethyl)cyclohexane-d11 can be coupled with a wide range of aryl or vinyl boronic acids or their esters to synthesize deuterated analogs of biologically active compounds.[6]

cluster_reactants Reactants start (Bromomethyl)cyclohexane-d11 product Ar-CH2-Cyclohexane-d11 start->product Suzuki Coupling boronic_acid Ar-B(OH)2 boronic_acid->product catalyst Pd Catalyst, Base

Suzuki-Miyaura coupling with (bromomethyl)cyclohexane-d11.

General Protocol for Suzuki-Miyaura Coupling: [6]

  • Reaction Setup: To a reaction vessel, add (bromomethyl)cyclohexane-d11, the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

  • Solvent and Degassing: Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

2. Grignard Reagent Formation and Subsequent Reactions:

(Bromomethyl)cyclohexane-d11 can be converted to its corresponding Grignard reagent, cyclohexylmethyl-d11-magnesium bromide. This powerful nucleophile can then be used to react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds and introduce the deuterated moiety.

3. Nucleophilic Substitution Reactions:

The bromide in (bromomethyl)cyclohexane-d11 can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a range of deuterated derivatives. This allows for the incorporation of the stabilized cyclohexylmethyl group into diverse molecular frameworks.[5]

Safety and Handling

A specific Safety Data Sheet (SDS) for (bromomethyl)cyclohexane-d11 should be obtained from the supplier. However, based on the SDS for the non-deuterated analog, the following precautions should be taken:

  • Hazards: (Bromomethyl)cyclohexane is a flammable liquid and is irritating to the eyes, respiratory system, and skin.

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

Conclusion

(Bromomethyl)cyclohexane-d11 is a valuable and versatile deuterated building block for medicinal chemists and drug development professionals. Its strategic use allows for the introduction of a metabolically stabilized cyclohexylmethyl group, which can significantly improve the pharmacokinetic and safety profiles of drug candidates. With its commercial availability from several specialized suppliers and its predictable reactivity in a range of important synthetic transformations, (bromomethyl)cyclohexane-d11 represents a key tool for the design and synthesis of next-generation therapeutics.

References

  • Mullard, A. Deuterium-switched drugs draw renewed interest. Nature Reviews Drug Discovery15, 813–815 (2016).
  • Chemsrc. (Bromomethyl)cyclohexane-d11 | CAS#:1219794-79-2. Available at: [Link].

  • Aisen Biotechnology Co., Ltd. Application of Bromomethylcyclohexane. Available at: [Link].

  • Aisen Biotechnology Co., Ltd. Bromomethylcyclohexane. Available at: [Link].

  • Dataintelo. Deuterium Products Market Research Report 2034. Available at: [Link].

  • AXEL. 85-5480-65 (Bromomethyl)cyclohexane-d11 1mg CAS No:1219794-79-2 443502. Available at: [Link].

Sources

Protocols & Analytical Methods

Method

protocol for Grignard reagent preparation with (bromomethyl)cyclohexane-d11

Application Note: High-Fidelity Preparation and Validation of (Cyclohexyl-d11-methyl)magnesium Bromide Executive Summary The incorporation of heavy isotopes into pharmaceutical candidates is a proven strategy for modulat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity Preparation and Validation of (Cyclohexyl-d11-methyl)magnesium Bromide

Executive Summary

The incorporation of heavy isotopes into pharmaceutical candidates is a proven strategy for modulating pharmacokinetic properties, such as improving metabolic stability by blocking cytochrome P450-mediated oxidation. (Bromomethyl)cyclohexane-d11 is a critical building block for installing a fully deuterated cyclohexylmethyl moiety. However, the preparation of its corresponding Grignard reagent presents unique synthetic challenges due to the steric bulk of the β -branched system and the high cost of the isotopic precursor.

This application note provides a fully optimized, self-validating protocol for the synthesis of (cyclohexyl-d11-methyl)magnesium bromide. It details the mechanistic causality behind reagent selection, a step-by-step synthetic methodology, and a rigorous titration protocol to ensure exact molarity determination prior to downstream coupling.

Mechanistic Causality & Reaction Design

Designing a protocol for an expensive, isotopically labeled, sterically hindered alkyl halide requires moving beyond standard textbook procedures. Every operational choice must be justified to maximize yield and suppress side reactions.

1. Substrate Sterics and Solvent Selection: (Bromomethyl)cyclohexane-d11 is a primary alkyl bromide, but it features significant β -branching. The steric hindrance imparted by the adjacent fully deuterated cyclohexyl ring slows down the initial oxidative insertion of magnesium into the carbon-bromine bond[1]. To overcome this activation energy barrier, anhydrous Tetrahydrofuran (THF) is strictly utilized over diethyl ether. THF possesses superior Lewis basicity, allowing it to strongly coordinate to and stabilize the resulting alkylmagnesium bromide complex, thereby driving the sluggish equilibrium forward[2].

2. Surface Activation of Magnesium: Magnesium turnings are naturally coated with an unreactive magnesium oxide (MgO) passivation layer. While highly reactive forms of magnesium (e.g., Rieke Mg) exist, they drastically increase the rate of Wurtz-type homocoupling—a detrimental side reaction that wastes expensive deuterated precursors. Instead, we employ the entrainment method using 1,2-dibromoethane . This reagent chemically reacts with the surface to form MgBr 2​ and ethylene gas, gently exposing a pristine, highly reactive Mg(0) surface without making the bulk metal overly pyrophoric.

3. Isotope Preservation: Grignard reagents are exceptionally strong bases and nucleophiles[3]. Any trace moisture in the system will rapidly protonate the organometallic species, yielding the reduced alkane (methylcyclohexane-d11) and destroying the reagent. Rigorous Schlenk techniques and flame-drying are non-negotiable. Furthermore, a stoichiometric excess of magnesium (1.5 equivalents) is utilized to ensure that the expensive (bromomethyl)cyclohexane-d11 acts as the absolute limiting reagent[2].

Workflow Visualization

G N1 1. Rigorous Dehydration (Flame Drying & Ar Purge) N2 2. Surface Activation (Mg + 1,2-Dibromoethane) N1->N2 N3 3. Nucleation & Initiation (5% Halide Addition) N2->N3 N4 4. Controlled Propagation (Slow Halide Addition) N3->N4 N5 5. Maturation (Reflux for 1-12 h) N4->N5 N6 6. Self-Validation (Menthol Titration) N5->N6

Workflow for the preparation and self-validation of (cyclohexyl-d11-methyl)magnesium bromide.

Step-by-Step Experimental Protocol

Scale: 10.0 mmol Target Concentration: ~1.0 M in THF

Materials Required:

  • (Bromomethyl)cyclohexane-d11: 1.88 g (10.0 mmol)

  • Magnesium turnings (for Grignard): 365 mg (15.0 mmol, 1.5 equiv)

  • 1,2-Dibromoethane: 43 µL (0.5 mmol, 5 mol%)

  • Anhydrous THF (inhibitor-free, packaged under Argon): 10.0 mL total

Step 1: Apparatus Preparation

  • Assemble a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel.

  • Attach the system to a Schlenk line. Flame-dry the entire apparatus under high vacuum (0.1 mbar) for 5 minutes.

  • Allow the apparatus to cool to room temperature, then backfill with dry Argon. Repeat the vacuum/Argon cycle three times.

Step 2: Magnesium Activation

  • Briefly remove the septum under a positive flow of Argon and add the magnesium turnings (365 mg).

  • Stir the dry turnings vigorously for 30 minutes under Argon. This mechanical friction helps induce micro-fractures in the MgO layer.

  • Add 2.0 mL of anhydrous THF to cover the magnesium.

  • Add 1,2-dibromoethane (43 µL) directly to the suspension. Stir gently. Within 2–5 minutes, you should observe gentle effervescence (ethylene gas evolution) and a slight cloudiness, indicating successful surface activation.

Step 3: Initiation Phase

  • In a separate flame-dried vial, dissolve the (bromomethyl)cyclohexane-d11 (1.88 g) in 8.0 mL of anhydrous THF. Transfer this to the addition funnel.

  • Add approximately 0.5 mL (5% of the total volume) of the halide solution to the activated magnesium.

  • Halt stirring. Observe the flask closely. Initiation is visually confirmed by a localized exotherm (solvent bubbling at the metal surface) and the transition of the solution to a dark gray color[4]. Do not proceed until initiation is confirmed.

Step 4: Sustained Propagation & Maturation

  • Once initiated, resume moderate stirring.

  • Add the remaining halide solution dropwise over 30–45 minutes at a rate that maintains a gentle, spontaneous reflux.

  • After the addition is complete, wrap the flask in aluminum foil and heat the mixture to a gentle reflux (65 °C) using an oil bath for 1 to 12 hours. Extended refluxing ensures the complete conversion of this sterically hindered β -branched substrate[2].

  • Cool the dark gray solution to room temperature. Allow the excess magnesium to settle.

Self-Validating System: Titration Methodology

Assuming a 100% theoretical yield based on the limiting reagent is a critical failure point in organometallic synthesis. The active molarity must be empirically validated. We recommend the menthol titration method utilizing 1,10-phenanthroline as a colorimetric indicator[5]. Alternatively, Knochel's iodine/LiCl method can be utilized for highly reliable endpoints[6].

Menthol Titration Protocol:

  • Prepare Indicator: In a dry 10 mL vial flushed with Argon, dissolve 2 mg of 1,10-phenanthroline in 2.0 mL of anhydrous THF.

  • Add Grignard: Using a dry, gas-tight syringe, precisely add 1.00 mL of the newly synthesized (cyclohexyl-d11-methyl)magnesium bromide solution to the vial. The solution will immediately form a deep magenta/purple charge-transfer complex.

  • Titrate: Fill a 1.0 mL precision syringe with a standardized 0.50 M solution of menthol in THF. Add the menthol solution dropwise to the vial while stirring.

  • Endpoint: The endpoint is reached when the deep purple color completely vanishes, leaving a clear, colorless (or faint yellow) solution.

  • Calculation: Molarity (M)=1.00 mLVolume of Menthol (mL)×0.50 M​

Quantitative Data & Troubleshooting

Table 1: Reagent Stoichiometry and Physical Parameters

ReagentMolecular WeightEquivalentsMass / VolumeRole in System
(Bromomethyl)cyclohexane-d11~188.15 g/mol 1.01.88 gIsotopic Precursor
Magnesium Turnings24.31 g/mol 1.5365 mgElectron Donor / Metal
1,2-Dibromoethane187.86 g/mol 0.0543 µLChemical Activator
Tetrahydrofuran (THF)72.11 g/mol Solvent10.0 mLCoordinating Solvent

Table 2: Troubleshooting Matrix

Observation / IssueMechanistic CauseCorrective Action
No initiation after 15 mins Severe MgO passivation or trace moisture quenching the activated Mg.Add an additional 10 µL of 1,2-dibromoethane. If it fails, add a single crystal of iodine or a small aliquot of a pre-formed Grignard (e.g., MeMgBr) to scavenge moisture.
White precipitate forms Formation of insoluble Mg(OH)Br due to atmospheric moisture ingress.Discard and restart. Ensure Schlenk lines are leak-free and Argon is passed through a drying column.
Titration yields < 0.5 M Wurtz homocoupling occurred, or incomplete insertion due to steric bulk.Increase maturation reflux time to 12 hours[2]. Ensure halide addition is slow to maintain low localized concentration of the electrophile.

References[6] Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. thieme-connect.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5HGwSED8u1ljr9gARvDyif3AN4N13wIbkgis3RxBF0RPIQmVYOmFAiRNxLme1udJDkSaAEkF5khfw8sjyZPMFd2YZVXnhtO5otj41PW4jO95O6Ytl5tbIvvCFEBTRkapLZ4ki3u29wR_4jwz9U_mEcm7TGBKdQSwQGcPNN-SMIR1IbDLn4paQToZwePU8prK-WX2uOerfxZdT_5dJCd2pofE6m23ULD0mVhVEg3qOBj4cur8=][5] Fundamental Techniques: Preparation and Titration of Grignard Reagents. 182.160.97.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtRKh3ZpDzol1rlyyNce9FQRdKXaVznqm7sfpcXA_pVR9qt2epfRx_y6d8m_ZWk0yUyRmqC08cfVek5eAwAMv_DLEaRerRzpng8Dk30ABZvXKwYBXOus7FR0ysyK_CeIQpv4VNyJ3_6ioWTHroBjrCa2nhEIwyYnRVOySsQfRGyZQvw4qPggPJtwy-RyMcrrRyQRjMHm0ww7ecBP2YC_zhssFs9i500g==][1] Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK_iuaacL2g1Tj7Ee2jCjScq8bqQDxr-cFH3a5NuAFfViMQd0JGBkpx0BTQrW2iaQgIJwWrCxOGITlesPShJe2DUB0Ff0Z19sgX7M5w-OUsV6z5Ek25CLuP67kE3DTRGmjm0t6][2] Utilization of a Trimethylsilyl Group as a Synthetic Equivalent of a Hydroxyl Group via Chemoselective C(sp3)–H Borylation at the Methyl Group on Silicon. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn_1eCRRjGmExon_ArYpJ1sNutXKBiPePawUkXj8q_iT4iarYQksW0xyukNaOZWv-RIAHAMNLZgK_kJ2o6mE5LG_WgQ8Dc2j-KwSqahlnW3m50dXiDuTKX9UbBGr819AM8S2sW2srMOAKL][3] Grignard Reagents For Addition To Aldehydes and Ketones. masterorganicchemistry.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-aPC3fKpnNrSbwadP4PSJxMG5PifUX41sH5zkG8b_XLnZzbFTDTBdFTZFKv5Rj61Lk4gtGPLDKdP47ra7IsAIPlJiKsyWoJSJFIO1ruvGQuK2phJZ-3nM83S4MqPf5W4iQIVnNhLgarN4WaLKYGazAUWLAb_wiL9oGnyL44OmkONycUECVbG7QxFEvi4=][4] General Solid-Phase Synthesis Approach To Prepare Mechanism-Based Aspartyl Protease Inhibitor Libraries. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVXt_h_ZNNZnpi1W_XJ1RAmOzSgnVoBCD8MbpXJvCayK89ajswVZ7wTSZY7EK5tkCEKDOQGomgplxt-lC2Uvn5TB1lyLPoSWRzw2ggfvTwgxZXnOKzd8LIbR6cF0GcB3ndq2DQ]

Sources

Application

Application Notes &amp; Protocols: Elucidating Reaction Mechanisms with (Bromomethyl)cyclohexane-d11 through Kinetic Isotope Effect Studies

Audience: Researchers, scientists, and drug development professionals. Abstract: The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, provides a powerful tool for probing chemical reaction me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, provides a powerful tool for probing chemical reaction mechanisms. This phenomenon, known as the Kinetic Isotope Effect (KIE), manifests as a change in reaction rate upon isotopic substitution and offers profound insights into transition state structures.[1][2] This guide provides a detailed exploration of how (bromomethyl)cyclohexane-d11, a deuterated primary alkyl halide, can be employed in KIE studies to distinguish between competing reaction pathways, such as SN1 and SN2 nucleophilic substitutions. We will delve into the theoretical underpinnings of secondary kinetic isotope effects, present detailed experimental protocols for their measurement, and discuss the broader implications of these principles in modern drug discovery and development.

The Foundational Principle: The Kinetic Isotope Effect (KIE)

The Kinetic Isotope Effect is a quantum mechanical phenomenon that describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[1][3] It is quantified as the ratio of the rate constant for the reaction with the light isotope (kL) to that of the heavy isotope (kH).

KIE = k_light / k_heavy

For hydrogen and deuterium, this is expressed as kH/kD. The significant mass difference between protium (¹H) and deuterium (²H) leads to the most pronounced and widely studied KIEs.[2] The core of this effect lies in the zero-point vibrational energy (ZPE) of a chemical bond. A bond to a heavier isotope, like a carbon-deuterium (C-D) bond, has a lower ZPE than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond than a C-H bond.[][5]

KIEs are broadly classified into two categories:

  • Primary KIE (PKIE): Observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. These effects are typically large (kH/kD > 2).[6]

  • Secondary KIE (SKIE): Observed when the bond to the isotopically labeled atom is not broken or formed in the rate-determining step. These effects are generally smaller than PKIEs but are exceptionally informative about changes in the steric or electronic environment of the reaction center during the transition state.[1][2]

Our focus with (bromomethyl)cyclohexane-d11 primarily involves secondary kinetic isotope effects , as the isotopic substitution is on the cyclohexane ring, not the carbon atom directly undergoing substitution.

Mechanistic Interrogation of (Bromomethyl)cyclohexane Solvolysis

(Bromomethyl)cyclohexane is a primary alkyl halide that can undergo nucleophilic substitution through either an SN1 (unimolecular) or SN2 (bimolecular) pathway, depending on the reaction conditions. Using its fully deuterated analogue, (bromomethyl)cyclohexane-d11, allows us to dissect the transition state and determine the operative mechanism.

The Origin of the Secondary KIE in Solvolysis

The key to distinguishing the pathways lies in the structure of their respective transition states (TS) and the influence of isotopic substitution on their stability.

  • SN2 Transition State: This is a concerted, single-step process. The nucleophile attacks the electrophilic carbon at the same time the leaving group (bromide) departs. The carbon atoms of the cyclohexane ring (β, γ, δ positions relative to the CH₂Br group) experience minimal changes in hybridization or bonding. Therefore, the vibrational environment of the C-D bonds on the ring is very similar in the ground state and the transition state.

    • Expected KIE: Close to unity (kH/kD ≈ 1.0).

  • SN1 Transition State: This is a stepwise process where the rate-determining step is the formation of a carbocation intermediate. As the C-Br bond breaks, the exocyclic carbon develops a positive charge and re-hybridizes from sp³ towards sp². This developing positive charge is stabilized by hyperconjugation , an electronic interaction involving the donation of electron density from adjacent C-H (or C-D) σ-bonds into the empty p-orbital of the carbocation.

    • The Isotope Effect: The C-H bond is weaker and has a higher ZPE than the C-D bond, making it a better electron donor for hyperconjugation.[1][7] This superior stabilization by C-H bonds means the transition state for the non-deuterated compound is lower in energy, and the reaction proceeds faster.

    • Expected KIE: A "normal" secondary KIE, significantly greater than unity (kH/kD > 1.0), is anticipated for each β-deuterium. With a d11 label, we measure the cumulative stabilizing effect.

The following diagram illustrates these competing pathways and their transition states.

G cluster_sn2 SN2 Pathway (Concerted) cluster_sn1 SN1 Pathway (Stepwise) GS2 (D₁₁)C₆H₁₀CH₂Br + Nu⁻ (Ground State) TS2 [Nu---CH₂(D₁₁)C₆H₁₀---Br]⁻ (Trigonal Bipyramidal TS) GS2->TS2 kH(D)SN2 P2 Nu-CH₂(D₁₁)C₆H₁₀ + Br⁻ (Product) TS2->P2 label_sn2 Expected KIE ≈ 1.0 GS1 (D₁₁)C₆H₁₀CH₂Br (Ground State) TS1 [(D₁₁)C₆H₁₀CH₂⁺---Br⁻] (Carbocationic TS) GS1->TS1 kH(D)SN1 (Rate-Determining) I1 (D₁₁)C₆H₁₀CH₂⁺ + Br⁻ (Intermediate) TS1->I1 P1 Nu-CH₂(D₁₁)C₆H₁₀ (Product) I1->P1 Fast + Nu⁻ label_sn1 Expected KIE > 1.0 (Hyperconjugation)

Figure 1: Competing SN1 and SN2 pathways for (bromomethyl)cyclohexane.

Experimental Protocols for KIE Measurement

Accurate determination of the KIE is paramount.[6] Two primary methods can be employed: measuring absolute rates in separate experiments or using a competition experiment.

Protocol 1: Non-Competitive Measurement of Absolute Rates

This method involves running two parallel reactions, one with (bromomethyl)cyclohexane and one with (bromomethyl)cyclohexane-d11, and determining their individual rate constants.

Objective: To determine kH and kD for the solvolysis of the substrates in a given solvent system.

Materials:

  • (Bromomethyl)cyclohexane (≥98% purity)

  • (Bromomethyl)cyclohexane-d11 (≥98% purity, ≥98% isotopic enrichment)

  • Solvent (e.g., 80:20 Ethanol:Water v/v)

  • Standardized NaOH solution (e.g., 0.01 M)

  • Phenolphthalein indicator

  • Ice bath

  • Constant temperature water bath (e.g., set to 50 °C)

  • Volumetric flasks, pipettes, and burette

Procedure:

  • Solution Preparation: Prepare two separate solutions of identical molarity (e.g., 0.1 M) for the non-deuterated (H-substrate) and deuterated (D-substrate) compounds in the chosen solvent.

  • Thermal Equilibration: Place the two reaction flasks in the constant temperature bath and allow them to equilibrate for at least 20 minutes.

  • Reaction Initiation: Start a timer to mark the beginning of the reactions.

  • Time-Point Sampling: At regular, recorded intervals (e.g., every 30 minutes for 4 hours), carefully withdraw a precise aliquot (e.g., 5.00 mL) from each reaction flask.

  • Quenching: Immediately transfer each aliquot into a flask containing ice-cold acetone or placed in an ice bath to effectively stop the solvolysis reaction.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched aliquot. Titrate the HBr produced during solvolysis with the standardized NaOH solution until a persistent faint pink color is observed. Record the volume of NaOH used.

  • Data Analysis:

    • Calculate the concentration of HBr produced at each time point. This corresponds to the concentration of the product formed, [P].

    • The concentration of the remaining reactant is [R]t = [R]₀ - [P]t.

    • For a first-order reaction, plot ln([R]t) versus time (in seconds) for both the H- and D-substrates.

    • The slope of the resulting line is equal to -k. Determine the rate constants kH and kD from their respective plots.

  • KIE Calculation: Calculate the KIE as the ratio: KIE = kH / kD .

Protocol 2: Competitive Measurement using Mass Spectrometry

This method is often more precise as it involves a single reaction mixture, eliminating many sources of systematic error.[8]

Objective: To determine the KIE by measuring the change in the isotopic ratio of the starting material or product over time.

Materials:

  • (Bromomethyl)cyclohexane and (bromomethyl)cyclohexane-d11

  • Reaction solvent and reagents

  • Internal standard (e.g., a non-reactive, deuterated hydrocarbon)

  • Quenching solution

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Reaction Mixture Preparation: Create a single reaction mixture containing a precisely known ratio (ideally ~1:1) of the H- and D-substrates.

  • Initial Analysis (t=0): Before initiating the reaction, take an aliquot of the starting mixture, quench it, and analyze it by GC-MS to determine the precise initial ratio of the two isotopologues (R₀).

  • Reaction Initiation: Start the reaction (e.g., by placing the flask in a heated bath).

  • Reaction Progression: Allow the reaction to proceed to a known fractional conversion (F), typically between 20% and 80%. High or very low conversion can reduce accuracy.[9]

  • Quenching and Analysis: Quench the reaction and analyze the isotopic ratio of the remaining starting material (R) or the formed product by GC-MS.

  • KIE Calculation: The KIE can be calculated using the following equation, which relates the change in isotopic ratio to the fractional conversion: KIE = log(1 - F) / log(1 - F * (R / R₀))

The general workflow for a KIE experiment is depicted below.

G cluster_sampling Reaction Monitoring cluster_analysis Analysis start Prepare H and D Substrate Solutions initiate Initiate Reaction (e.g., Temperature Control) start->initiate compete Or: Prepare 1:1 Competitive Mixture compete->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample quench Quench Reaction (e.g., Ice Bath) sample->quench titrate Titration for [Product] (Non-Competitive Method) quench->titrate gcms GC-MS or NMR for Isotope Ratio (Competitive Method) quench->gcms calc Calculate Rate Constants kH and kD titrate->calc calc_compete Calculate KIE from Fractional Conversion & Isotope Ratio gcms->calc_compete kie Determine KIE = kH / kD calc->kie calc_compete->kie

Figure 2: General experimental workflow for determining the Kinetic Isotope Effect.

Data Interpretation

The magnitude of the measured KIE provides direct evidence for the reaction mechanism.

Observed KIE (kH/kD) Interpretation for (Bromomethyl)cyclohexane Solvolysis Inferred Mechanism
> 1.1Normal Secondary KIE. Significant hyperconjugative stabilization of a developing positive charge in the transition state. C-H bonds stabilize the TS more effectively than C-D bonds.SN1-like
≈ 1.0No significant KIE. The vibrational environment of the C-H/D bonds on the ring does not change substantially between the ground state and the transition state.SN2-like
< 1.0Inverse Secondary KIE. Indicates a steric effect or a tightening of C-H/D bonds in the transition state (e.g., due to increased steric crowding). Less common for this specific system but mechanistically informative if observed.Varies; suggests a highly crowded TS.

Broader Applications: KIE in Drug Development

While the study of (bromomethyl)cyclohexane-d11 is a classic physical-organic application for mechanistic elucidation, the underlying principles of the KIE are revolutionizing modern drug development.[3][10]

The primary application in pharmaceuticals is to enhance a drug's metabolic stability.[11] Many drugs are cleared from the body via oxidation of C-H bonds, a process often catalyzed by cytochrome P450 (CYP450) enzymes.[3][11] If this oxidation is the rate-determining step of a drug's metabolism, replacing the vulnerable hydrogen with deuterium can create a large primary KIE .

This "Deuterium Switch" strategy leverages the greater strength of the C-D bond to slow down metabolic breakdown.[][11][12] The benefits can be profound:

  • Extended Drug Half-Life: The drug remains in the body longer, potentially reducing dosing frequency and improving patient compliance.[][11]

  • Improved Safety Profile: Slower metabolism can reduce the formation of potentially toxic metabolites.[3][11]

  • Increased Therapeutic Efficacy: Maintaining a more stable drug concentration can enhance its therapeutic effect.[]

A landmark example is Deutetrabenazine (Austedo®) , an FDA-approved deuterated version of tetrabenazine used to treat chorea associated with Huntington's disease.[3][11] The deuterium substitution significantly slows its metabolism, leading to a more favorable pharmacokinetic profile.

Conclusion

The use of (bromomethyl)cyclohexane-d11 in kinetic isotope effect studies serves as an exemplary model for demonstrating the power of isotopic substitution in mechanistic chemistry. The clear distinction between the expected SKIE for SN1 and SN2 pathways provides a definitive method for probing transition state structure. The fundamental principles learned from such model systems—namely, the differential stability of C-H versus C-D bonds—are now being expertly applied in the pharmaceutical industry to design safer and more effective medicines.

References

  • A computational study on the sources of deuterium secondary kinetic isotope effects in carbocation-forming reactions. Canadian Journal of Chemistry.
  • DEUTERIUM EFFECTS IN WATER SOLVOLYSIS OF ETHYL, ISOPROPYL, AND tert-BUTYL COMPOUNDS. Canadian Journal of Chemistry.
  • Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences.
  • Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design. Cambridge Isotope Laboratories.
  • The kinetic isotope effect in the search for deuterated drugs. PubMed.
  • Kinetic Isotope Effects in Organic Chemistry. Macmillan Group, Princeton University.
  • The Role of Deuterated Compounds in Pharmaceutical Research: Application Notes and Protocols. BenchChem.
  • Kinetic isotope effect. Wikipedia.
  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology.
  • The α-deuterium secondary kinetic isotope effect upon the hydrolysis of 2-(p-nitrophenoxy)tetrahydropyran and its relationship to values for the solvolysis of secondary alkyl arenesulfonates and the enzyme-catalysed hydrolysis of acetals. Journal of the Chemical Society, Chemical Communications.
  • Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society.
  • The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts.
  • Isotope Effects Kinetic Isotope Effects (K.I.E.). University of California, Irvine.
  • Application Notes and Protocols for Kinetic Isotope Effect Measurement. BenchChem.
  • Kinetic Isotope Effect: Principles and its use in mechanism investigation. EPFL.

Sources

Method

Application Note: Metabolic Tracing and Pharmacokinetic Profiling Using (Bromomethyl)cyclohexane-d11

Executive Summary The incorporation of stable heavy isotopes into pharmaceutical scaffolds is a cornerstone technique in modern drug development. Specifically, (bromomethyl)cyclohexane-d11 (CAS: 1219794-79-2) serves as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of stable heavy isotopes into pharmaceutical scaffolds is a cornerstone technique in modern drug development. Specifically, (bromomethyl)cyclohexane-d11 (CAS: 1219794-79-2) serves as a highly specialized alkylating reagent designed to append a fully deuterated cyclohexylmethyl moiety (-CH₂-C₆D₁₁) onto amine, hydroxyl, or thiol functional groups.

This application note provides a comprehensive, self-validating guide for researchers utilizing (bromomethyl)cyclohexane-d11. By leveraging the Deuterium Kinetic Isotope Effect (d-KIE) , scientists can systematically map Cytochrome P450 (CYP450) metabolic pathways, identify metabolic shunting, and generate Stable Isotope-Labeled Internal Standards (SIL-IS) for high-precision LC-MS/MS pharmacokinetic (PK) quantification.

Mechanistic Rationale: The Deuterium Advantage

The cyclohexane ring is highly lipophilic and represents a classic "soft spot" for CYP3A4- and CYP2D6-mediated aliphatic hydroxylation. When researchers synthesize a drug candidate using (bromomethyl)cyclohexane-d11, they replace eleven protium (¹H) atoms on the ring with deuterium (²H).

This structural modification provides two distinct bioanalytical advantages:

  • Metabolic Attenuation via d-KIE : The carbon-deuterium (C-D) bond is shorter and possesses a lower zero-point vibrational energy than the C-H bond. Consequently, it requires significantly more energy to achieve the transition state for oxidative cleavage. This primary kinetic isotope effect can drastically reduce the intrinsic clearance (CL_int) of the molecule, prolonging its biological half-life (1[1]).

  • Isobaric-Free Mass Spectrometry : The addition of 11 deuterium atoms induces a massive +11 Da mass shift . Because the natural isotopic envelope of small molecules rarely exceeds M+3, this +11 Da shift ensures the SIL-tracer is completely free from endogenous background noise and isotopic interference during Multiple Reaction Monitoring (MRM) LC-MS/MS analysis (2[2]).

Logic Drug Target Drug (Cyclohexyl Moiety) CYP CYP450 Enzymes (Liver Microsomes) Drug->CYP Incubation Metab1 Rapid Hydroxylation (C-H Bond Cleavage) CYP->Metab1 Protium (-H) Analog Metab2 Metabolic Stability (C-D Bond Resistance) CYP->Metab2 d11-Deuterated Analog (d-KIE Effect)

Logical relationship of the Deuterium Kinetic Isotope Effect (d-KIE) on CYP450 metabolism.

End-to-End Experimental Workflows

To accurately trace the metabolic fate of a compound, the d11-labeled tracer must first be synthesized, followed by controlled in vitro microsomal incubation, and finally, bioanalytical quantification.

Workflow A 1. Synthesis (d11-Alkylation) B 2. Microsomal Incubation A->B Purified Tracer C 3. Protein Precipitation B->C Quench (Cold ACN) D 4. LC-MS/MS Tracing C->D Extract E 5. PK & KIE Analysis D->E +11 Da MRM Data

End-to-end workflow for d11-cyclohexylmethyl metabolic tracing and PK analysis.

Protocol A: Synthesis of the d11-Cyclohexylmethyl Tracer

This protocol utilizes an S_N2 alkylation strategy to append the d11-cyclohexylmethyl tag onto a secondary amine scaffold (3[3]).

  • Preparation : Dissolve the target amine scaffold (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It leaves the nucleophilic amine unsolvated and highly reactive, which is critical for accelerating the S_N2 substitution.

  • Base Addition : Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq) to the solution.

    • Causality: K₂CO₃ acts as a mild, non-nucleophilic base. It scavenges the hydrobromic acid (HBr) byproduct generated during the reaction, driving the equilibrium forward without degrading sensitive functional groups.

  • Alkylation : Dropwise add (bromomethyl)cyclohexane-d11 (1.2 eq) to the stirring mixture.

  • Thermal Incubation : Heat the reaction mixture to 80°C for 16 hours under a nitrogen atmosphere.

    • Causality: The steric hindrance of the bromomethyl group adjacent to a bulky cyclohexane ring creates a high activation energy barrier for the S_N2 transition state. Thermal energy (80°C) is strictly required to overcome this barrier.

  • Quenching & Extraction : Cool to room temperature, quench with ice water (50 mL), and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: In Vitro CYP450 Metabolic Tracing (HLM Assay)

To evaluate the metabolic stability and trace the d-KIE, the synthesized d11-tracer is co-incubated with its protium (non-deuterated) counterpart in Human Liver Microsomes (HLM).

  • Matrix Preparation : Thaw HLM on ice. Prepare a 1.0 mg/mL protein suspension in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: The pH 7.4 phosphate buffer and Mg²⁺ ions mimic the physiological intracellular environment, ensuring optimal CYP450 tertiary conformation and catalytic activity.

  • Co-Incubation : Spike both the non-deuterated drug and the d11-tracer into the HLM suspension at a final concentration of 1 µM each. Pre-incubate at 37°C for 5 minutes.

  • Initiation : Add a pre-warmed NADPH regenerating system (1 mM final concentration) to initiate the reaction.

    • Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor to reduce their heme iron center and activate molecular oxygen for substrate hydroxylation.

  • Sampling & Quenching : At precise intervals (0, 15, 30, 45, and 60 min), remove 50 µL aliquots and immediately mix with 150 µL of ice-cold Acetonitrile (ACN) containing an analytical internal standard (e.g., Tolbutamide, 100 ng/mL).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP450 proteins, halting metabolism at the exact time point. Simultaneously, it extracts the lipophilic analytes into the liquid phase.

  • Centrifugation : Spin the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to LC vials for analysis.

Protocol C: LC-MS/MS Data Acquisition
  • Chromatography : Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a gradient of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid).

    • Causality: Formic acid provides abundant protons in the mobile phase, ensuring the basic amine analytes are fully ionized [M+H]⁺ for maximum sensitivity in positive-mode electrospray ionization (ESI+).

  • Detection : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set the Q1 precursor mass for the d11-tracer exactly +11.07 Da higher than the protium analog.

Data Presentation: Comparative PK Profiling

By analyzing the MRM peak areas over the 60-minute incubation, researchers can calculate the in vitro half-life (t_1/2) and intrinsic clearance (CL_int). The table below illustrates a representative data summary demonstrating a successful d-KIE application.

Pharmacokinetic ParameterProtium Analog (-C₆H₁₁)Deuterated Tracer (-C₆D₁₁)Fold Change / Impact
Precursor Ion (m/z) 320.2331.3+11.1 Da (Isobaric separation)
Intrinsic Clearance (CL_int) 45.2 µL/min/mg18.4 µL/min/mg2.45x Reduction in clearance
In Vitro Half-Life (t_1/2) 30.5 min75.2 min2.46x Increase in stability
Primary Metabolite ID Hydroxy-cyclohexyl (m/z 336.2)Unaltered d11-cyclohexylMetabolic Shunting observed

Note: The reduction in clearance confirms that C-H bond cleavage on the cyclohexane ring was the rate-limiting step in the drug's metabolism. The d11-substitution successfully protected the pharmacophore.

Conclusion

The use of (bromomethyl)cyclohexane-d11 provides a robust, chemically stable method for introducing a heavy isotope tag into drug candidates. Whether employed to overcome metabolic liabilities via the deuterium kinetic isotope effect (d-KIE) or to synthesize interference-free internal standards for complex biological matrices, this reagent is an indispensable tool in the pharmacokineticist's arsenal. Adhering to the optimized alkylation and microsomal tracing protocols outlined above ensures high-yield synthesis and reproducible, self-validating metabolic data.

References

  • [3] US20190263802A1 - Compounds and method of use. Google Patents. Available at:

  • [2] Foster, A.B. (1984). Deuterium isotope effects in studies of drug metabolism. Trends in Pharmacological Sciences. Available at:

  • [1] Russak, E.M., & Bednarczyk, E.M. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. Available at:

Sources

Application

alkylation reactions using (bromomethyl)cyclohexane-d11 in organic synthesis

An In-Depth Guide to the Synthetic Utility of (Bromomethyl)cyclohexane-d11 in Alkylation Reactions Introduction: The Strategic Role of Deuterium in Modern Synthesis In the landscape of contemporary organic synthesis and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthetic Utility of (Bromomethyl)cyclohexane-d11 in Alkylation Reactions

Introduction: The Strategic Role of Deuterium in Modern Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, the deliberate incorporation of deuterium, the stable heavy isotope of hydrogen, has transcended its traditional role as a mere tracer.[1][2][] The substitution of hydrogen with deuterium can profoundly alter a molecule's physicochemical properties, most notably by strengthening the carbon-hydrogen (C-H) bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), can significantly decrease the rate of metabolic pathways that involve C-H bond cleavage.[4][5] Consequently, "heavy drugs" often exhibit improved pharmacokinetic profiles, such as increased metabolic stability, longer half-lives, and reduced formation of toxic metabolites.[1][6][7]

(Bromomethyl)cyclohexane-d11 is a specialized alkylating agent where all eleven hydrogen atoms on the cyclohexane ring have been replaced by deuterium. This guide provides detailed application notes and protocols for its use in alkylation reactions, focusing on the underlying mechanistic principles and practical considerations for researchers in organic synthesis and drug development.[8]

Core Concept: Navigating the Steric Challenge of a Neopentyl-like Substrate

At first glance, (bromomethyl)cyclohexane-d11 appears to be a simple primary alkyl halide. However, its reactivity is dominated by the steric bulk of the deuterated cyclohexane ring adjacent to the reactive methylene (-CH₂Br) group. This structure is analogous to a neopentyl halide.[9] This steric hindrance presents a significant mechanistic challenge:

  • SN2 Reactions are Hindered: The bimolecular nucleophilic substitution (SN2) mechanism requires a backside attack by the nucleophile on the carbon atom bearing the leaving group.[10][11] The bulky cyclohexyl group effectively shields this approach, dramatically slowing the rate of SN2 reactions compared to less hindered primary alkyl halides.[12][13]

  • SN1 Reactions are Prone to Rearrangement: The unimolecular (SN1) pathway, involving the formation of a primary carbocation, is energetically unfavorable. If formed, this primary carbocation would be highly susceptible to a 1,2-hydride shift (or in this deuterated case, a 1,2-deuteride shift) to form a more stable tertiary carbocation on the cyclohexane ring, leading to undesired rearranged products.[9][12]

Therefore, successful alkylation reactions with (bromomethyl)cyclohexane-d11 require carefully chosen conditions that can facilitate the sluggish SN2 pathway while avoiding the rearrangement-prone SN1 pathway.

Caption: SN2 mechanism for (bromomethyl)cyclohexane-d11 alkylation.

Application Protocol 1: O-Alkylation of Phenols

The O-alkylation of phenols (a Williamson ether synthesis) is a fundamental transformation for introducing the deuterated cyclohexylmethyl moiety, which can serve as a lipophilic group in drug candidates or as a stable isotopic standard.[14] To overcome the steric hindrance of (bromomethyl)cyclohexane-d11, a strong base and a polar aprotic solvent are recommended to enhance the nucleophilicity of the phenoxide and accelerate the reaction.[15]

General Reaction Scheme:

Ar-OH + (D₁₁-Cyclohexyl)-CH₂Br → Ar-O-CH₂-(D₁₁-Cyclohexyl)

Detailed Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 equivalent) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Deprotonation: Add a slight excess of a strong base (e.g., sodium hydride (NaH, 1.2 equivalents) or potassium carbonate (K₂CO₃, 2.0 equivalents)). Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide salt.

  • Alkylation: Add (bromomethyl)cyclohexane-d11 (1.1 equivalents) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the substrate's low reactivity, reaction times of 12-48 hours may be necessary.[13]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench it by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove any residual solvent and salts.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure O-alkylated product.

ParameterRecommended ConditionRationale
Nucleophile Phenol / Substituted PhenolOxygen nucleophile for ether formation.
Base NaH, K₂CO₃, Cs₂CO₃To generate the more potent nucleophile (phenoxide).
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents accelerate SN2 reactions.[12]
Temperature 80 - 100 °CProvides the necessary activation energy to overcome steric hindrance.
Stoichiometry ~1.1 eq. of Alkylating AgentA slight excess ensures complete consumption of the phenol.

Application Protocol 2: N-Alkylation of Amines

The N-alkylation of primary or secondary amines with (bromomethyl)cyclohexane-d11 can be challenging due to the potential for over-alkylation.[16] The product of the initial alkylation (a secondary or tertiary amine) is often more nucleophilic than the starting amine, leading to the formation of undesired poly-alkylated products and quaternary ammonium salts.[17][18]

General Reaction Scheme:

R-NH₂ + (D₁₁-Cyclohexyl)-CH₂Br → R-NH-CH₂-(D₁₁-Cyclohexyl) (Further alkylation is possible)

Detailed Step-by-Step Protocol (Minimizing Over-alkylation):

  • Preparation: In a round-bottom flask, dissolve the primary or secondary amine (a large excess, e.g., 5-10 equivalents) in a polar solvent like acetonitrile or ethanol. The large excess of the starting amine serves to maximize the probability that the alkylating agent will react with it rather than the more nucleophilic product.

  • Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate, 2-3 equivalents) to neutralize the HBr formed during the reaction.

  • Alkylation: Add (bromomethyl)cyclohexane-d11 (1.0 equivalent) dropwise to the stirred amine solution at room temperature.

  • Reaction: Heat the mixture to reflux (or 60-80 °C) and monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography. The large excess of the starting amine can often be removed during the aqueous wash or by chromatography.

N_Alkylation_Workflow start Start: Dissolve Amine (5-10 eq.) and Base in Acetonitrile add_reagent Add (Bromomethyl)cyclohexane-d11 (1.0 eq.) start->add_reagent react Heat to Reflux Monitor by TLC/GC-MS add_reagent->react workup Cool and Concentrate react->workup extract Aqueous Workup & Extraction with DCM workup->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify end_node Final N-Alkylated Product purify->end_node

Sources

Method

Advanced LC-MS/MS Quantification Protocols Utilizing (Bromomethyl)cyclohexane-d11: Strategies for Isotope-Coded Derivatization

Executive Summary The quantification of highly polar, low-molecular-weight metabolites—such as short-chain fatty acids (SCFAs) and polar thiols—via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a per...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly polar, low-molecular-weight metabolites—such as short-chain fatty acids (SCFAs) and polar thiols—via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a persistent bioanalytical challenge. These analytes typically exhibit poor retention on reversed-phase (RP) columns and suffer from severe ion suppression in the electrospray ionization (ESI) source.

To overcome these limitations, this application note details a robust Isotope-Coded Derivatization (ICD) strategy utilizing (bromomethyl)cyclohexane (BMC) and its stable-isotope labeled counterpart, (bromomethyl)cyclohexane-d11 (BMC-d11) . By synthesizing field-proven methodologies with mechanistic insights, this guide provides a self-validating framework for achieving absolute quantification with high sensitivity and precision.

Mechanistic Insights: The Causality of Derivatization

As analytical scientists, we must look beyond the protocol and understand the causality of our chemical choices. The decision to employ BMC and BMC-d11 is grounded in three mechanistic pillars:

A. Hydrophobic Tagging and Retention Shift

Polar metabolites inherently possess negative or near-zero partition coefficients (LogP), causing them to elute in the chromatographic void volume where matrix components heavily suppress ionization. The derivatization with BMC covalently attaches a bulky, hydrophobic cyclohexylmethyl group to the analyte. This drastically increases the LogP, shifting the analyte's retention time into the organic gradient of the RP-LC run, thereby escaping the suppression zone and enhancing the ESI response.

B. The SN​2 Alkylation Mechanism

The bromomethyl group of BMC acts as a highly reactive electrophile. Under mild basic conditions, nucleophiles such as carboxylates (from SCFAs) or thiolates (from glutathione/cysteine) undergo a rapid bimolecular nucleophilic substitution ( SN​2 ). The base (e.g., K2​CO3​ ) is critical as it deprotonates the analyte, significantly increasing its nucleophilicity and driving the reaction to completion.

C. The +11 Da Isotope Effect for Absolute Quantification

Matrix effects are the bane of LC-MS/MS quantification. While stable-isotope labeled (SIL) internal standards are the gold standard, they are prohibitively expensive or commercially unavailable for every metabolite. By utilizing BMC-d11, we create a "heavy" derivatizing reagent. The fully deuterated cyclohexane ring provides a +11 Da mass shift . This mass difference is large enough to completely prevent isotopic envelope overlap between the light (analyte) and heavy (internal standard) pairs. Because the light and heavy derivatives co-elute perfectly, they experience identical ionization matrices, allowing the heavy peak to perfectly correct for any ion suppression.

Mechanism Analyte Polar Analyte (LogP < 0) Reaction SN2 Alkylation Analyte->Reaction Reagent BMC Reagent (Light or d11) Reagent->Reaction Product Tagged Metabolite (LogP > 3) Reaction->Product Result Enhanced RP-LC Retention Product->Result

Figure 1: Chemical mechanism of SN2 alkylation by BMC, resulting in enhanced RP-LC retention.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. By incorporating a parallel heavy-derivatization track, the method inherently controls for derivatization efficiency and matrix effects.

Protocol A: Isotope-Coded Derivatization of Carboxylic Acids (e.g., SCFAs)

This protocol converts highly volatile and poorly retained SCFAs into stable, hydrophobic esters.

Reagents Required:

  • Light Reagent: 50 mM (Bromomethyl)cyclohexane in anhydrous DMF.

  • Heavy Reagent: 50 mM (Bromomethyl)cyclohexane-d11 in anhydrous DMF.

  • Base Catalyst: 100 mM Potassium Carbonate ( K2​CO3​ ) in LC-MS grade water.

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 50 µL of the biological sample (e.g., plasma, fecal water) into a 1.5 mL microcentrifuge tube. In a separate tube, aliquot 50 µL of a standard calibration mix.

  • Basification: Add 50 µL of the 100 mM K2​CO3​ solution to both tubes to deprotonate the carboxylic acids.

  • Differential Derivatization:

    • To the biological sample, add 100 µL of the Light Reagent (BMC).

    • To the standard calibration mix, add 100 µL of the Heavy Reagent (BMC-d11).

  • Incubation: Vortex vigorously for 30 seconds. Incubate both tubes at 60°C for 60 minutes in a thermoshaker at 800 rpm.

  • Quenching: Stop the reaction by adding 10 µL of 5% Formic Acid to neutralize the base.

  • Pooling (The ICD Step): Mix 50 µL of the light-derivatized sample with 50 µL of the heavy-derivatized standard in a standard LC vial.

  • Validation Check: Inject 1 µL into the LC-MS/MS. Monitor the disappearance of the native analyte mass and the appearance of the derivatized mass to confirm >95% conversion efficiency.

Protocol B: Alkylation of Polar Thiols (e.g., Glutathione, Cysteine)

Thiols are prone to oxidation. This protocol utilizes TCEP to reduce disulfide bonds prior to alkylation, ensuring total thiol quantification.

Step-by-Step Methodology:

  • Reduction: To 50 µL of sample, add 10 µL of 50 mM TCEP (Tris(2-carboxyethyl)phosphine) and incubate at 37°C for 30 minutes.

  • Basification: Add 10 µL of Triethylamine (TEA) to act as an organic base.

  • Derivatization: Add 100 µL of BMC (for samples) or BMC-d11 (for standards) prepared in Acetonitrile.

  • Incubation: Incubate at 40°C for 45 minutes.

  • Pooling & Analysis: Quench with 5% Formic Acid, pool the light and heavy aliquots in a 1:1 ratio, and proceed to LC-MS/MS analysis.

Workflow Sample Biological Sample Split Aliquots Split Sample->Split LightDeriv Light Derivatization BMC (Light) Split->LightDeriv Unknowns HeavyDeriv Heavy Derivatization BMC-d11 (Heavy IS) Split->HeavyDeriv Standards Mix Sample Pooling (1:1 Ratio) LightDeriv->Mix HeavyDeriv->Mix LCMS LC-MS/MS Analysis Mix->LCMS Data Absolute Quantification LCMS->Data

Figure 2: Isotope-coded derivatization workflow using BMC and BMC-d11 for LC-MS/MS quantification.

LC-MS/MS Analytical Conditions

To capitalize on the hydrophobic tag, a standard reversed-phase UHPLC setup is utilized. The cyclohexylmethyl tag acts as a strong proton affinity site, making positive electrospray ionization (ESI+) highly efficient .

  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B (0-1 min) 95% B (1-7 min) 95% B (7-9 min) 5% B (9.1-12 min).

  • Ionization Mode: ESI Positive (ESI+)

Data Presentation & Chromatographic Performance

The addition of the cyclohexylmethyl group (C7H13, +96.1 Da net addition replacing a proton) and its d11 counterpart (C7H2D11, +107.1 Da net addition) creates predictable, highly responsive MRM transitions. The dominant product ion is typically the stable cyclohexylmethyl cation ( m/z 97.1 for light, m/z 108.2 for heavy).

Table 1: MRM Transitions and Mass Shifts
AnalyteNative Precursor ( m/z )Light Deriv. Precursor ( m/z )Heavy Deriv. Precursor ( m/z )Product Ion (Light / Heavy)
Acetic Acid 59.0157.1168.297.1 / 108.2
Propionic Acid 73.0171.1182.297.1 / 108.2
Butyric Acid 87.1185.1196.297.1 / 108.2
Glutathione 308.1404.2415.2275.1 / 275.1*
Cysteine 122.0218.1229.297.1 / 108.2

*Note: For larger molecules like glutathione, fragmentation may preferentially occur at the peptide bonds rather than the derivatization tag.

Table 2: Chromatographic Performance & Signal Enhancement

By increasing the LogP, analytes are pushed out of the ion-suppressing void volume, resulting in exponential signal enhancement.

AnalyteNative LogP (Est.)Derivatized LogPNative RT (min)Derivatized RT (min)Signal Enhancement Factor
Acetic Acid -0.172.540.8 (Void)4.5> 50-fold
Propionic Acid 0.333.011.15.2> 40-fold
Glutathione -3.05-0.210.5 (Void)3.8> 20-fold

References

  • Quirke, J. M. E., Adams, C. L., & Van Berkel, G. J. (1994). Chemical derivatization for electrospray ionization mass spectrometry. 1. Alkyl halides, alcohols, phenols, thiols, and amines. Analytical Chemistry, 66(8), 1302-1315.[Link]

  • Toyo'oka, T. (2012). LC-MS determination of bioactive molecules based upon stable isotope-coded derivatization method. Journal of Pharmaceutical and Biomedical Analysis, 69, 174-184.[Link]

  • Yuan, W., Edwards, J. L., & Halsey, C. M. (2013). Stable isotope coded derivatizing reagents as internal standards in metabolite profiling. Journal of Chromatography A, 1305, 1-10.[Link]

  • Liu, N., Yang, Y., Feng, S., Wang, J., & Meng, Q. (2022). Isotope-Coded Chemical Derivatization Method for Highly Accurately and Sensitively Quantifying Short-Chain Fatty Acids. Journal of Agricultural and Food Chemistry, 70(20), 6253-6263.[Link]

Application

Application Note: Synthesis and Pharmacokinetic Optimization of Stable Isotope-Labeled Pharmaceuticals using (Bromomethyl)cyclohexane-d11

Executive Summary The strategic incorporation of deuterium into small-molecule active pharmaceutical ingredients (APIs) has revolutionized modern drug design. By replacing specific hydrogen atoms with deuterium, research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of deuterium into small-molecule active pharmaceutical ingredients (APIs) has revolutionized modern drug design. By replacing specific hydrogen atoms with deuterium, researchers can significantly alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile without perturbing its pharmacodynamics[1]. This application note provides an authoritative, field-proven guide to utilizing (bromomethyl)cyclohexane-d11 (CAS: 1219794-79-2)[2] as a premium building block for introducing a fully deuterated cyclohexylmethyl pharmacophore into drug scaffolds.

Scientific Rationale: The Deuterium Kinetic Isotope Effect (DKIE)

The cyclohexylmethyl group is a ubiquitous structural motif in medicinal chemistry, valued for its lipophilicity and ability to occupy deep hydrophobic pockets in target receptors. It is prominently featured in synthetic cannabinoid receptor agonists (e.g., AB-CHMINACA), oxindole-based kinase inhibitors[3], and various GPCR ligands.

However, the unactivated sp3 C-H bonds of the cyclohexane ring are highly susceptible to rapid oxidation by hepatic cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C9), leading to rapid clearance[4].

The DKIE Solution: The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond. Consequently, cleaving a C-D bond requires significantly higher activation energy[5]. By alkylating a core scaffold with (bromomethyl)cyclohexane-d11, the metabolically labile C3 and C4 positions of the cyclohexane ring are protected. This shifts the metabolic pathway, effectively increasing the drug's in vivo half-life ( T1/2​ ) and reducing the formation of potentially toxic hydroxylated metabolites[1].

MetabolicPathway DrugH Protio-Drug (Cyclohexyl-H11) CYP CYP450 (e.g., 3A4) Oxidation DrugH->CYP MetabH Hydroxylated Metabolite (Rapid Clearance) CYP->MetabH DrugD Deutero-Drug (Cyclohexyl-d11) CYPD CYP450 (e.g., 3A4) Oxidation DrugD->CYPD MetabD Metabolism Blocked (Prolonged Half-Life) CYPD->MetabD DKIE (Stronger C-D Bond)

Fig 1: CYP450 metabolic shunting via the Deuterium Kinetic Isotope Effect (DKIE).

Synthetic Methodologies: Overcoming Steric Hindrance

The primary synthetic challenge when utilizing (bromomethyl)cyclohexane-d11 is its moderate reactivity. As a primary alkyl halide with significant β -branching (neopentyl-like steric bulk), it is prone to sluggish SN​2 displacement[6]. To achieve high yields, the reaction conditions must be meticulously optimized to enhance nucleophilicity while suppressing competing elimination or degradation pathways.

Protocol A: N-Alkylation of an Indazole/Indole Core

This protocol is optimized for the N1-alkylation of nitrogen-containing heterocycles, a critical step in the synthesis of deuterated indazole-3-carboxamides[4] and oxindoles[3].

Causality & Design Choices:

  • Base Selection ( Cs2​CO3​ ): We utilize Cesium Carbonate rather than Potassium Carbonate. The larger ionic radius of the cesium cation creates a looser ion pair with the deprotonated heterocycle. This "cesium effect" significantly enhances the nucleophilicity of the nitrogen atom, overcoming the steric hindrance of the deuterated electrophile.

  • Solvent (Anhydrous DMF): A polar aprotic solvent is mandatory to leave the nucleophile unsolvated and highly reactive.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the indazole/indole core (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add finely powdered, anhydrous Cs2​CO3​ (2.0 equiv, 10.0 mmol). Stir the suspension at room temperature for 30 minutes until the solution darkens, indicating complete formation of the aza-enolate.

  • Alkylation: Add (bromomethyl)cyclohexane-d11 (1.2 equiv, 6.0 mmol) dropwise via syringe.

  • Heating: Heat the reaction mixture to 70 °C.

  • Validation Checkpoint: After 4 hours, sample 50 µL of the reaction, dilute in MeCN, and analyze via LC-MS. Self-Validation: The reaction is deemed complete when the starting material peak is <5% and a new product peak exhibiting an exact [M+11] mass shift is dominant.

  • Workup: Cool to room temperature, quench with ice-cold water (50 mL), and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

SyntheticWorkflow Step1 1. Preparation Dry DMF, Cs2CO3, N-Heterocycle Step2 2. Activation Stir at RT for 30 min (Deprotonation) Step1->Step2 Step3 3. Alkylation Add (Bromomethyl)cyclohexane-d11 Heat to 70°C Step2->Step3 Step4 4. Workup Quench with H2O, Extract with EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography (Silica Gel) Step4->Step5 Step6 6. Validation LC-MS (M+11 shift) & NMR Step5->Step6

Fig 2: Optimized workflow for the N-alkylation of heterocyclic cores.

Protocol B: O-Alkylation via Finkelstein Catalysis

Phenolic oxygens are generally weaker nucleophiles than deprotonated indoles. Direct reaction with (bromomethyl)cyclohexane-d11 often stalls.

Causality & Design Choices:

  • Catalytic KI: We introduce 0.1 equivalents of Potassium Iodide. This initiates an in situ Finkelstein reaction, transiently converting the bromide into (iodomethyl)cyclohexane-d11. Iodine is a superior leaving group, dramatically accelerating the SN​2 displacement by the oxygen nucleophile[3].

Step-by-Step Methodology:

  • Dissolve the phenolic precursor (1.0 equiv) in anhydrous Acetone or DMF.

  • Add K2​CO3​ (2.5 equiv) and KI (0.1 equiv). Stir for 15 minutes.

  • Add (bromomethyl)cyclohexane-d11 (1.5 equiv) and reflux (if using acetone) or heat to 80 °C (if using DMF) for 12-16 hours.

  • Filter the inorganic salts, concentrate the filtrate, and purify via column chromatography.

Comparative Pharmacokinetic Profile

The success of the deuteration strategy is quantified through rigorous ADME profiling. Below is a representative comparative data set demonstrating the typical enhancements achieved when replacing a standard cyclohexylmethyl group with a d11-cyclohexylmethyl group.

Pharmacokinetic ParameterProtio-Analog (H11)Deutero-Analog (d11)Fold Change / Clinical Impact
In vitro T1/2​ (Human Liver Microsomes) 18.5 min45.2 min2.4x increase in metabolic stability
Intrinsic Clearance ( CLint​ ) 85.3 µL/min/mg34.9 µL/min/mg59% reduction in hepatic clearance
In vivo AUC (0-inf) 1250 ng·h/mL2800 ng·h/mL2.2x increase in total drug exposure
Primary Metabolite Profile High C3/C4 HydroxylationTrace HydroxylationShifted metabolic pathway

Analytical Validation of Isotopic Purity

To ensure the integrity of the synthesized labeled pharmaceutical, the following analytical validations must be performed:

  • High-Resolution Mass Spectrometry (HRMS): The final compound must exhibit an exact mass shift of +11.069 Da relative to the unlabelled standard. Isotopic purity should be calculated by comparing the M+11 peak intensity to any residual M+10 or M+9 peaks (indicating incomplete deuteration of the starting material).

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR: The broad multiplets corresponding to the 11 protons of the cyclohexane ring (typically between δ 0.8 - 1.8 ppm) will be completely absent. The unlabelled CH2​ protons adjacent to the heteroatom will remain visible as a distinct doublet or singlet.

    • 2H NMR: Run in a protic solvent (e.g., CHCl3​ ); broad signals will appear in the 0.8 - 1.8 ppm range, confirming the structural localization of the deuterium atoms.

Sources

Method

Application Note: Multiplexed Quantitative Proteomics via Isotopic Labeling with (Bromomethyl)cyclohexane-d11 Derivatives

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Mass Spectrometry (MS), Quantitative Proteomics, Biomarker Discovery, Pharmacokinetics Introduction & Strategic Ra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Mass Spectrometry (MS), Quantitative Proteomics, Biomarker Discovery, Pharmacokinetics

Introduction & Strategic Rationale

Quantitative proteomics relies heavily on high-resolution mass spectrometry (MS) to determine relative or absolute protein abundances across diverse biological states. While isobaric tagging (e.g., TMT, iTRAQ) is widely adopted, it suffers from ratio compression due to precursor co-isolation. Stable Isotope Labeling (SIL) at the MS1 level via chemical derivatization bypasses this limitation, offering highly accurate quantification.

(Bromomethyl)cyclohexane-d11 [1] serves as an advanced, highly effective alkylating agent for cysteine residues, replacing traditional iodoacetamide in the proteomics workflow. The addition of a cyclohexylmethyl group provides two distinct analytical advantages:

  • Unambiguous Mass Shift: It introduces a robust +11.0691 Da mass difference between the light (d0) and heavy (d11) states per labeled cysteine, completely eliminating isotopic envelope overlap.

  • Chromatographic Optimization: The bulky, non-polar cyclohexyl ring significantly increases the hydrophobicity of the labeled peptides. This shifts the retention time (RT) of small, hydrophilic peptides to higher organic solvent concentrations during reverse-phase liquid chromatography (RP-LC), moving them away from the ion-suppressing void volume and improving overall signal-to-noise ratios[2].

Mechanistic Insights: The Alkylation Chemistry

The derivatization relies on a bimolecular nucleophilic substitution (SN2) reaction[3]. The alkyl halide, bromomethylcyclohexane, acts as the electrophile. The reaction is highly specific to cysteine thiols when the buffer is strictly maintained at pH 8.0–8.5[4].

  • Causality of pH: The pKa of a typical cysteine thiol is ~8.3. At pH 8.5, a significant proportion of the thiol groups exist in equilibrium as thiolate anions (-S⁻). The thiolate is a potent nucleophile that attacks the primary carbon of the bromomethyl group, displacing the bromide leaving group (Br⁻) and forming a highly stable, irreversible thioether bond.

  • Causality of Solvent: Because bromomethylcyclohexane is highly hydrophobic and practically insoluble in water[5], the reaction necessitates a polar aprotic co-solvent such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to ensure reagent bioavailability.

Mechanism Cys Peptide Cysteine (Thiolate, -S⁻) Reaction SN2 Nucleophilic Substitution (pH 8.0 - 8.5) Cys->Reaction Reagent (Bromomethyl)cyclohexane-d11 (Alkyl Halide) Reagent->Reaction Product Cyclohexylmethyl-d11 Thioether Peptide Reaction->Product +108.17 Da Byproduct Bromide Ion (Br⁻) Reaction->Byproduct Leaving Group

Fig 1. SN2 mechanism of cysteine alkylation by (bromomethyl)cyclohexane-d11.

Experimental Workflow

The following diagram illustrates the self-validating parallel processing workflow designed to minimize technical variance before sample pooling.

Workflow Sample1 Condition A (e.g., Control) Red1 Reduction (TCEP, 37°C) Sample1->Red1 Sample2 Condition B (e.g., Treated) Red2 Reduction (TCEP, 37°C) Sample2->Red2 Light Alkylation: Light (d0) Bromomethylcyclohexane Red1->Light Heavy Alkylation: Heavy (d11) (Bromomethyl)cyclohexane-d11 Red2->Heavy Quench Quench Reaction (Excess DTT) Light->Quench Heavy->Quench Digest1 Trypsin Digestion Quench->Digest1 Light Digest2 Trypsin Digestion Quench->Digest2 Heavy Mix Pool Samples (1:1) Digest1->Mix Digest2->Mix Desalt C18 Desalting / Cleanup Mix->Desalt LCMS LC-MS/MS Analysis (High-Res Orbitrap/TOF) Desalt->LCMS

Fig 2. Multiplexed quantitative proteomics workflow using light and heavy cyclohexylmethylation.

Step-by-Step Methodology

Reagent Preparation
  • Lysis Buffer: 8 M Urea, 50 mM Tris-HCl, pH 8.5.

  • Reductant: 0.5 M Tris(2-carboxyethyl)phosphine (TCEP) in MS-grade water.

  • Alkylating Agents: Prepare 200 mM stocks of Light (d0) Bromomethylcyclohexane and Heavy (d11) (Bromomethyl)cyclohexane-d11[1] in LC-MS grade DMF. Note: Prepare fresh immediately before use.

  • Quenching Agent: 1 M Dithiothreitol (DTT) in MS-grade water.

Protein Extraction & Reduction
  • Extract proteins from biological samples using the Lysis Buffer. Quantify protein concentration (e.g., via BCA assay) and normalize all samples to 100 µg in a 100 µL volume.

  • Add TCEP to a final concentration of 10 mM. Incubate at 37°C for 45 minutes.

    • Causal Rationale: TCEP is utilized instead of DTT or β-mercaptoethanol for reduction. Because TCEP lacks thiol groups, it will not act as a competitive scavenger for the alkylating reagent in the subsequent step, allowing reduction and alkylation to occur in a streamlined sequence without intermediate cleanup.

Isotopic Alkylation (Labeling)
  • To the Control sample, add the Light (d0) reagent stock to achieve a final concentration of 20 mM (ensuring the final DMF concentration is 10% v/v).

  • To the Experimental sample, add the Heavy (d11) reagent stock to achieve a final concentration of 20 mM.

  • Vortex gently and incubate in the dark at room temperature for 2 hours.

    • Causal Rationale: The 10% DMF co-solvent is critical to prevent the hydrophobic bromomethylcyclohexane from precipitating out of the aqueous buffer[5]. The 2-hour incubation ensures >99% alkylation efficiency, driven by the pH 8.5 environment maximizing thiolate availability[4].

System Self-Validation: Quenching
  • Add DTT to a final concentration of 50 mM to both samples. Incubate for 15 minutes at room temperature.

    • Causal Rationale: This is a critical self-validating step. Excess DTT provides an abundance of free thiols that rapidly react with and neutralize any remaining unreacted bromomethylcyclohexane. This prevents "cross-talk" (off-target labeling of the opposite sample's proteins) when the samples are later pooled.

Digestion & Pooling
  • Dilute the samples with 50 mM Tris-HCl (pH 8.0) to reduce the Urea concentration to < 1 M.

  • Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.

  • Following digestion, mix the Light and Heavy samples in a precise 1:1 volumetric ratio.

    • Causal Rationale: Trypsin requires a low-urea environment to maintain its active conformation. Pooling the samples immediately after digestion ensures that any subsequent sample losses during desalting or ionization affect both the Light and Heavy isotopes identically, preserving the quantitative ratio.

Desalting & LC-MS/MS Analysis
  • Quench the digestion by adding Trifluoroacetic acid (TFA) to a final concentration of 1% (pH < 2.5).

  • Desalt the pooled peptides using C18 solid-phase extraction (SPE) cartridges.

  • Elute, lyophilize, and resuspend in 0.1% Formic Acid for LC-MS/MS analysis[2].

Data Presentation & Expected Results

When analyzing the MS1 spectra, the mass shift introduced by the derivatization must be configured in your search engine (e.g., MaxQuant, Proteome Discoverer) as a static modification on Cysteine.

Table 1: Reagent Mass Shifts & Properties
Reagent TypeChemical FormulaMonoisotopic MassAdded MoietyMass Shift on Cysteine (Δm)
Light Label (d0) C₇H₁₃Br176.0201 DaC₇H₁₃+97.1017 Da
Heavy Label (d11) C₇H₂D₁₁Br187.0892 DaC₇H₂D₁₁+108.1708 Da
Multiplex Difference N/AN/AN/A+11.0691 Da per Cys
Table 2: Experimental Parameter Causality Summary
ParameterSelected ConditionCausal Rationale & Impact
Reductant TCEP (10 mM)Thiol-free structure prevents reagent scavenging during the SN2 alkylation phase.
Buffer pH 8.0 - 8.5Ensures Cys thiol deprotonation (thiolate formation) for optimal nucleophilicity[4].
Solvent 10% DMFBromomethylcyclohexane has low aqueous solubility; organic co-solvent is required[5].
Quenching Excess DTTNeutralizes residual alkyl halide, preventing isotopic cross-contamination prior to pooling.

References[1] (Bromomethyl)cyclohexane-d11 | Stable Isotope. MedChemExpress. Verify Source[2] Tandem Mass Spectrometry of Peptides. SciSpace.Verify Source[4] 1,4-Bis(bromomethyl)cyclohexane | 35541-75-4. Benchchem. Verify Source[5] (Bromomethyl)cyclohexane, 98%. Fisher Scientific. Verify Source[3] Development of an Extremely Efficient Oxidative Chlorination Reaction. ACS Publications. Verify Source

Sources

Application

Application Note: High-Fidelity Synthesis of Deuterated Cyclohexylacetic Acid from (Bromomethyl)cyclohexane-d11

Target Audience: Synthetic Chemists, Isotope Labeling Specialists, and Drug Development Professionals Content Focus: Protocol, Mechanistic Rationale, and Process Optimization Introduction & Mechanistic Rationale The inco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Isotope Labeling Specialists, and Drug Development Professionals Content Focus: Protocol, Mechanistic Rationale, and Process Optimization

Introduction & Mechanistic Rationale

The incorporation of deuterium into aliphatic ring systems is a highly effective strategy in drug development to improve metabolic stability, alter pharmacokinetics, and reduce toxic liabilities via the kinetic isotope effect (KIE). This application note details the optimized synthesis of cyclohexyl-d11-acetic acid ( C6​D11​−CH2​COOH ) starting from (bromomethyl)cyclohexane-d11 ( C6​D11​−CH2​Br ).

While the introduction of a one-carbon homologation unit can theoretically be achieved via SN​2 substitution with a cyanide salt followed by hydrolysis, the Grignard carboxylation route is vastly superior for isotopic labeling [1]. The cyanide route requires harsh, prolonged acidic or basic hydrolysis to convert the intermediate nitrile to a carboxylic acid, which can degrade sensitive substrates. In contrast, the Grignard reaction rapidly forms a stable organomagnesium intermediate that reacts instantaneously with carbon dioxide ( CO2​ ) to yield the target carboxylic acid upon mild acidic workup [2].

Crucially, because the starting material features a fully deuterated cyclohexane ring but a protio-bromomethyl group (- CH2​Br ), the integrity of the deuterium label is physically isolated from the reactive center. However, strict anhydrous conditions must be maintained to prevent the premature quenching of the Grignard reagent, which would yield methylcyclohexane-d11 as an irreversible byproduct.

Process Workflow

The synthesis proceeds via a three-stage one-pot transformation: Grignard initiation, electrophilic capture by CO2​ , and acidic protonation.

G SM (Bromomethyl)cyclohexane-d11 Starting Material Mg Mg Turnings / Anhydrous THF Reflux, I2 Activation SM->Mg Grignard Cyclohexyl-d11-methylmagnesium bromide Grignard Intermediate Mg->Grignard CO2 Anhydrous CO2 Gas -78 °C to RT Grignard->CO2 Salt Magnesium Cyclohexyl-d11-acetate Carboxylate Salt CO2->Salt Workup 2M HCl Quench Liquid-Liquid Extraction Salt->Workup Product Cyclohexyl-d11-acetic acid Target Compound Workup->Product

Figure 1: Synthetic workflow for the preparation of deuterated cyclohexylacetic acid.

Reagent Stoichiometry & Physical Properties

The following table outlines the quantitative requirements for a standard 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
(Bromomethyl)cyclohexane-d11 188.151.001.88 g (10.0 mmol)Electrophilic starting material
Magnesium Turnings 24.301.20291 mg (12.0 mmol)Electron donor / Metalating agent
Iodine ( I2​ ) 253.80Catalytic~5 mgOxide layer activator
Anhydrous THF 72.11Solvent20.0 mLCoordinating solvent
Carbon Dioxide ( CO2​ ) 44.01Excess> 50 mmolElectrophile (Carboxylation)
Hydrochloric Acid (2M) 36.46Excess15.0 mLQuenching / Protonation agent
Cyclohexyl-d11-acetic acid 153.261.00 (Theoretical)1.53 g (10.0 mmol)Target Product

Note: Unlabeled cyclohexylacetic acid is a low-melting solid (MP: 33 °C; BP: 242 °C) [3]. The deuterated analog exhibits nearly identical macroscopic physical properties but will show a distinct +11 Da mass shift in MS analysis.

Step-by-Step Experimental Protocol

Preparation of the Grignard Reagent

Causality Insight: Tetrahydrofuran (THF) is selected over diethyl ether due to its higher boiling point (66 °C), which provides the necessary thermal energy to overcome the activation barrier of primary alkyl halides adjacent to a bulky cyclohexane ring.

  • Apparatus Setup: Flame-dry a 50 mL two-neck Schlenk flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Activation: Add magnesium turnings (291 mg, 12.0 mmol) and a single crystal of iodine (~5 mg). Vigorously stir under argon for 10 minutes. The iodine reacts with the passivating magnesium oxide layer, exposing the highly reactive zero-valent metal surface.

  • Initiation: Add 5.0 mL of anhydrous THF to the flask. In a separate dry vial, dissolve (bromomethyl)cyclohexane-d11 (1.88 g, 10.0 mmol) in 15.0 mL of anhydrous THF. Add 1.0 mL of this solution to the magnesium suspension. Gently warm the flask with a heat gun until the brown iodine color dissipates and the solution turns slightly cloudy, indicating Grignard initiation.

  • Addition: Once initiated, add the remainder of the (bromomethyl)cyclohexane-d11 solution dropwise over 20 minutes to maintain a gentle reflux.

  • Maturation: After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete consumption of the alkyl bromide. Cool the resulting dark gray solution to room temperature.

Anhydrous Carboxylation

Causality Insight: While pouring Grignard reagents over crushed solid dry ice is a common laboratory shortcut, solid dry ice rapidly condenses atmospheric moisture ( H2​O ). Moisture will irreversibly protonate the Grignard reagent. Bubbling anhydrous CO2​ gas avoids this critical failure point.

  • Cooling: Submerge the Schlenk flask containing the Grignard reagent in a dry ice/acetone bath to cool the solution to -78 °C.

  • CO2​ Introduction: Pass high-purity CO2​ gas through a column of Drierite (anhydrous CaSO4​ ) to ensure absolute dryness. Introduce the dried CO2​ gas into the Grignard solution via a submerged needle or sparging tube.

  • Reaction: Bubble the gas continuously for 30 minutes at -78 °C. The solution will become highly viscous as the insoluble magnesium carboxylate salt forms.

  • Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature while maintaining a positive pressure of CO2​ or argon.

Acidic Workup and Isolation
  • Quenching: Cool the flask to 0 °C in an ice bath. Carefully add 15.0 mL of cold 2M HCl dropwise to quench any unreacted magnesium and protonate the carboxylate salt. Caution: Hydrogen gas will evolve from unreacted magnesium.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with methyl tert-butyl ether (MTBE) or diethyl ether ( 3×20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate ( MgSO4​ ), and filter.

  • Concentration: Remove the volatile solvent under reduced pressure using a rotary evaporator. The crude product will remain as a pale yellow oil that may crystallize upon standing.

Purification & Characterization
  • Purification: Due to its relatively low melting point (~33 °C)[3], the product can be purified via Kugelrohr vacuum distillation or by recrystallization from a minimal amount of cold hexanes at -20 °C.

  • Validation:

    • 1 H-NMR: Expect a sharp singlet (or strongly coupled doublet if interacting with trace residual protons) for the - CH2​

      • group around δ 2.2 ppm. The massive multiplet typically seen between δ 0.9 - 1.8 ppm for the cyclohexane ring will be completely absent due to the d11 labeling.
    • MS (ESI-): Look for the [M−H]− ion at m/z 151.2 (calculated for C8​H2​D11​O2−​ ).

References

  • Study.com. "Outline a synthetic route to convert methylenecyclohexane into cyclohexylacetic acid." Study.com. Available at:[Link]

  • Boulos, J. C., et al. "Synthesis of Novel Shikonin Derivatives and Pharmacological Effects of Cyclopropylacetylshikonin on Melanoma Cells." Molecules, 2018. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21363, Cyclohexaneacetic acid." PubChem. Available at:[Link]

Method

Application Note: (Bromomethyl)cyclohexane-d11 as a Stable Isotope Tracer in Environmental Degradation Studies

Target Audience: Environmental Researchers, Analytical Chemists, and Drug Development Professionals Application Areas: Bioremediation Tracking, Pharmacokinetic Profiling, Environmental Fate Modeling Introduction & Scient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Environmental Researchers, Analytical Chemists, and Drug Development Professionals Application Areas: Bioremediation Tracking, Pharmacokinetic Profiling, Environmental Fate Modeling

Introduction & Scientific Rationale

The environmental fate of halogenated aliphatic compounds is a critical concern due to their persistence and toxicity. Tracking the degradation of these pollutants in complex environmental matrices (e.g., soil, wastewater) is notoriously difficult due to high background noise from naturally occurring hydrocarbons.

(Bromomethyl)cyclohexane-d11 (CAS: 1219794-79-2) serves as an advanced, deuterium-labeled stable isotope tracer designed to overcome these analytical challenges[1]. By replacing 11 hydrogen atoms with deuterium, the molecule gains a +11 Da mass shift. This provides two distinct mechanistic advantages:

  • Absolute Quantification via Isotope Dilution: The mass shift moves the target analyte out of the m/z range of common environmental background noise, enabling high-precision Gas Chromatography-Mass Spectrometry (GC-MS) quantification without matrix interference.

  • Pathway Elucidation: Haloalkane dehalogenases (HLDs), such as LinB and DhaA, degrade brominated alkanes via hydrolytic substitution[2][3]. While the primary C–Br cleavage exhibits a negligible Kinetic Isotope Effect (KIE), secondary downstream oxidations involving C–D bond cleavage exhibit a strong primary KIE, allowing researchers to isolate and identify rate-limiting steps in microbial consortia.

Physicochemical Properties & Specifications

To ensure reproducible experimental design, the physical and chemical parameters of the tracer must be integrated into the extraction and chromatographic workflows. Because of its volatility, specific handling protocols are required to prevent evaporative loss[4].

Table 1: Tracer Specifications and Physicochemical Data

ParameterSpecification / ValueAnalytical Significance
Chemical Name (Bromomethyl)cyclohexane-d11Target analyte for degradation tracking.
CAS Number 1219794-79-2Unique identifier for procurement[5].
Molecular Formula C 7​ H 2​ D 11​ Br+11 Da mass shift for MS differentiation.
Molecular Weight 188.15 g/mol Determines GC-MS target ion selection.
Isotopic Enrichment 98 atom % DEnsures minimal unlabeled background interference.
Solubility Soluble in Hexane, DCM, MethanolDictates solvent choice for liquid-liquid extraction.
Volatility High (Vapor pressure dependent)Requires sealed microcosms to prevent abiotic loss[4].

Mechanistic Insights: Enzymatic Degradation Pathway

In environmental microbiomes, the primary degradation of (bromomethyl)cyclohexane-d11 is catalyzed by bacterial haloalkane dehalogenases (HLDs)[6]. The mechanism is an SN​2 -like hydrolytic substitution. A nucleophilic aspartate residue in the enzyme's active site attacks the carbon bound to the bromine, displacing the halide and forming a covalent alkyl-enzyme intermediate. This intermediate is subsequently hydrolyzed by a water molecule activated by a histidine-aspartate/glutamate catalytic base-acid pair, releasing cyclohexanemethanol-d11 .

Pathway A (Bromomethyl)cyclohexane-d11 (Parent Tracer) B Haloalkane Dehalogenase (e.g., LinB, DhaA) Hydrolytic Cleavage A->B C Cyclohexanemethanol-d11 (Primary Metabolite) B->C D Alcohol Dehydrogenase (Secondary Oxidation) C->D E Cyclohexanecarbaldehyde-d11 (Secondary Metabolite) D->E

Diagram 1: Enzymatic degradation pathway of (Bromomethyl)cyclohexane-d11 in environmental microbiomes.

Experimental Protocols: Microcosm Setup and Kinetics

The following self-validating protocol is designed to isolate biotic enzymatic degradation from abiotic hydrolysis and volatilization.

Protocol 1: Preparation of Environmental Microcosms

Causality Check: Volatile halogenated compounds easily escape aqueous phases. Using gas-tight Mininert™ valves prevents false-positive degradation rates caused by evaporation[2].

  • Matrix Preparation: Collect 50 g of environmental soil or 50 mL of wastewater. Homogenize and transfer 10 g (or 10 mL) into 25-mL glass reaction flasks.

  • Control Setup (Self-Validation): Autoclave a subset of the samples at 121°C for 30 minutes to create an abiotic control. This ensures that any measured depletion in the active samples is strictly due to enzymatic activity[2].

  • Tracer Spiking: Inject (Bromomethyl)cyclohexane-d11 (dissolved in methanol) to achieve a final microcosm concentration of 10 µM. Ensure the methanol volume does not exceed 1% (v/v) to prevent co-solvent toxicity to the microbiome.

  • Incubation: Seal flasks with Mininert™ valves. Incubate in a shaking water bath at 30°C in the dark to prevent unintended photochemical degradation[7].

Protocol 2: Liquid-Liquid Extraction (LLE) & GC-MS Analysis

Causality Check: The degradation product (an alcohol) is more polar than the parent halide. A 1:1 mixture of Hexane and Dichloromethane (DCM) optimizes the partition coefficient (LogP) to co-extract both compounds efficiently.

  • Reaction Quenching: At designated time points (e.g., 0, 15, 30, 60, 120 min), withdraw 1 mL of the slurry. Immediately quench the enzymatic reaction by adding 100 µL of 1 M H 2​ SO 4​ .

  • Extraction: Add 2 mL of Hexane:DCM (1:1 v/v). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4,000 × g for 5 minutes. Extract the organic (lower/upper depending on exact density) layer.

  • GC-MS/MS Quantification: Inject 1 µL of the organic extract into the GC-MS. Operate in Selected Ion Monitoring (SIM) mode, targeting the specific m/z fragments of the d11-labeled parent and its d11-alcohol metabolite.

Workflow N1 1. Matrix Preparation (Soil/Wastewater Microcosms) N2 2. Tracer Spiking 10 µM (Bromomethyl)cyclohexane-d11 N1->N2 N3 3. Incubation (30°C, Aerobic/Anaerobic, 0-120 min) N2->N3 N4 4. Quench & Liquid-Liquid Extraction (Hexane:DCM, 1:1 v/v) N3->N4 N5 5. GC-MS/MS Quantification (Isotope Dilution Mass Spectrometry) N4->N5 N6 6. Kinetic Modeling (Determine Half-life & Degradation Rate) N5->N6

Diagram 2: Step-by-step experimental workflow for tracking tracer degradation kinetics.

Data Presentation: Kinetic Modeling

By comparing the active microcosm against the abiotic control, researchers can calculate the specific enzymatic degradation rate. The data below illustrates expected quantitative outcomes when utilizing this tracer protocol with a highly active HLD-expressing bacterial consortium.

Table 2: Representative Kinetic Data for HLD-Mediated Degradation

Time Point (min)Abiotic Control Recovery (%)Active Microcosm Recovery (%)Metabolite Formation (µM)
0 99.8 ± 0.599.5 ± 0.60.00
15 98.5 ± 0.875.2 ± 1.22.45
30 98.1 ± 0.748.6 ± 1.55.10
60 97.4 ± 1.018.3 ± 0.98.05
120 96.8 ± 1.2< 1.0 (LOD)9.85

Note: The minimal loss in the abiotic control validates that the Mininert™ valves successfully prevented volatilization, confirming that the rapid depletion in the active microcosm is strictly biologically mediated.

References

  • (Bromomethyl)cyclohexane-d11 | CAS#:1219794-79-2. Chemsrc. Available at:[Link]

  • Structure-specificity relationships for haloalkane dehalogenases. Protein Engineering Group, Masaryk University. Available at:[Link]

  • Functionally relevant motions of haloalkane dehalogenases occur in the specificity-modulating cap domains. Masaryk University. Available at:[Link]

  • sp³ C−H alkylation of N‐boc pyrrolidine with (bromomethyl)cyclohexane. ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (Bromomethyl)cyclohexane-d11 Handling &amp; Troubleshooting

Welcome to the Technical Support Center for deuterated alkylating agents. (Bromomethyl)cyclohexane-d11 is a fully deuterated, unactivated primary alkyl halide widely utilized in kinetic isotope effect (KIE) studies, mech...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for deuterated alkylating agents. (Bromomethyl)cyclohexane-d11 is a fully deuterated, unactivated primary alkyl halide widely utilized in kinetic isotope effect (KIE) studies, mechanistic probes, and the development of deuterated pharmaceuticals.

A critical failure point in workflows utilizing this reagent is deuterium exchange (H/D scrambling) . When the carbon-deuterium (C–D) bonds are inadvertently cleaved and replaced by carbon-hydrogen (C–H) bonds from solvents or reagents, the isotopic purity of the final compound is compromised, invalidating experimental data. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to preserve isotopic fidelity.

I. Troubleshooting Guides & FAQs

Q1: Why does my (bromomethyl)cyclohexane-d11 lose isotopic purity during basic alkylation reactions?

The Causality: Unactivated alkyl halides are generally poor carbon acids. However, in the presence of strong bases (e.g., LDA, NaH, or alkoxides) and protic environments, the α -deuterons (adjacent to the bromide) or ring deuterons can undergo deprotonation (dedeuteration). This forms a transient carbanion or an E1cB-like intermediate 1. If the solvent is protic (e.g., methanol, water) or if there are exchangeable protons in the system, the carbanion will rapidly abstract a proton, leading to irreversible H/D exchange 2.

The Solution:

  • Solvent Selection: Strictly utilize anhydrous, aprotic solvents (e.g., dry MeCN, DMF, or THF).

  • Base Selection: Shift from strongly nucleophilic bases to sterically hindered, non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine) or heterogeneous mild bases (e.g., anhydrous K₂CO₃). This prevents the kinetic formation of the carbanion.

CarbanionExchange Start (Bromomethyl)cyclohexane-d11 (Target Substrate) Base Strong Base Addition (e.g., NaOEt, LDA) Start->Base Carbanion Carbanion Intermediate (Deprotonation/Dedeuteration) Base->Carbanion Abstraction of D+ ProticSolvent Protic Solvent (R-OH) Provides H+ Carbanion->ProticSolvent Exchange H/D Exchange (D replaced by H) ProticSolvent->Exchange Protonation Product Isotopically Impure Alkyl Bromide (Scrambled) Exchange->Product

Base-catalyzed carbanion formation leading to deuterium exchange in protic solvents.

Q2: How do I prevent deuterium scrambling during transition-metal-catalyzed cross-coupling (e.g., Suzuki/Negishi)?

The Causality: When a transition metal (like Pd or Ni) oxidatively adds to the C–Br bond of (bromomethyl)cyclohexane-d11, it forms an alkyl-metal intermediate. Alkyl-metal species with β -hydrogens (or β -deuterons) are highly susceptible to β -hydride elimination 3. This forms a metal-deuteride-alkene complex. If the alkene re-inserts into the metal-deuteride bond with the opposite regiochemistry, the deuterium moves (scrambling). Furthermore, if the metal-deuteride exchanges with a protic solvent or additive, the deuterium is permanently lost to the environment 4.

The Solution: You must kinetically outcompete β -deuteride elimination by accelerating the desired transmetalation and reductive elimination steps.

  • Ligand Design: Use bidentate phosphine ligands with large bite angles (e.g., dppf, Xantphos) or bulky dialkylbiaryl phosphines (Buchwald ligands like BrettPhos). These enforce a geometry that dramatically accelerates reductive elimination.

  • Avoid Protic Additives: Ensure cross-coupling bases (like K₃PO₄) are strictly anhydrous.

BetaElimination A Pd(0) Catalyst + Alkyl-Br-d11 B Oxidative Addition [Pd(II)-Alkyl-d11] A->B Step 1 C Desired Pathway: Transmetalation & Reductive Elimination B->C Fast (Optimized Ligands) E Undesired Pathway: β-Deuteride Elimination B->E Slow (Unoptimized) D Target Product (Intact Isotopic Purity) C->D F [Pd(II)-D(Alkene)] Complex E->F F->B Reversible G Re-insertion & H/D Exchange F->G Solvent H-source H Scrambled Product (Loss of D-label) G->H

Transition-metal β -deuteride elimination and re-insertion leading to isotopic scrambling.

Q3: Can radical pathways cause H/D exchange in photoredox setups?

The Causality: Yes. In photoredox or electrocatalytic dehalogenation/alkylation, the C–Br bond is cleaved to form an alkyl radical. This radical can abstract a hydrogen atom from the solvent via Hydrogen Atom Transfer (HAT) 5. Solvents with low Bond Dissociation Energies (BDE), such as THF or toluene, readily donate protons to the radical intermediate, replacing the deuterium label 6.

The Solution: Conduct radical reactions in solvents with high C–H BDEs (e.g., benzene, tert-butanol) or use fully deuterated solvents (e.g., D₂O, CD₃CN) to ensure that any HAT process only transfers deuterium back into the molecule.

II. Data Presentation: Reaction Parameters & Exchange Risks

The table below summarizes the quantitative and qualitative risks associated with various reaction parameters when handling (bromomethyl)cyclohexane-d11.

Reaction ParameterHigh Risk ConditionLow Risk Condition (Recommended)Mechanistic Rationale for Exchange
Solvent Choice Methanol, Ethanol, THFMeCN, DMF, Benzene, t -BuOHProtic solvents provide an infinite pool of H+ for carbanion quenching; THF acts as an H-atom donor in radical pathways.
Base Strength NaH, LDA, t -BuOKDIPEA, K₂CO₃, Cs₂CO₃Strong bases overcome the activation barrier to deprotonate the weakly acidic α -deuterons, forming carbanions.
Metal Catalysis Pd(OAc)₂ / PPh₃Pd₂(dba)₃ / dppf or BrettPhosMonodentate/small bite-angle ligands allow slow reductive elimination, giving time for β -deuteride elimination.
Temperature > 80 °C0 °C to 25 °CHigh thermal energy overcomes the kinetic isotope effect (KIE) barrier, accelerating C–D bond cleavage.

III. Experimental Protocols

Standard Operating Procedure: Isotope-Preserving Amine Alkylation

This self-validating protocol ensures the nucleophilic substitution of a secondary amine with (bromomethyl)cyclohexane-d11 proceeds without base-catalyzed deuterium exchange.

Materials Required:

  • (Bromomethyl)cyclohexane-d11 (1.0 equiv, strictly stored under Argon)

  • Secondary amine substrate (1.2 equiv)

  • N,N -Diisopropylethylamine (DIPEA) (2.0 equiv, distilled over CaH₂)

  • Anhydrous Acetonitrile (MeCN) (stored over 3Å molecular sieves)

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3 times).

  • Reagent Loading: Add the secondary amine (1.2 equiv) and anhydrous MeCN (0.2 M concentration) to the flask. Stir at 0 °C using an ice bath.

  • Base Addition: Syringe in DIPEA (2.0 equiv). Causality Note: DIPEA is chosen because its steric bulk prevents it from acting as a nucleophile, and its moderate pKa is insufficient to deprotonate the alkyl halide, thereby shutting down the E1cB exchange pathway.

  • Electrophile Addition: Dissolve (bromomethyl)cyclohexane-d11 (1.0 equiv) in a minimal amount of MeCN and add it dropwise over 10 minutes to the cooled solution to prevent localized thermal spikes.

  • Reaction Propagation: Allow the reaction to slowly warm to room temperature (20–25 °C) and stir for 12–16 hours. Monitor via TLC or LC-MS.

  • Aqueous Quench: Once complete, quench the reaction with saturated aqueous NH₄Cl. Self-Validating Step: Because the unactivated C–Br bond has been fully consumed, the resulting alkylated amine is no longer susceptible to α -deprotonation, making standard H2​O safe for the workup.

  • Extraction & Purification: Extract with ethyl acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

IV. References

  • Hill, D. G., Stewart, B., Kantor, S. W., Judge, W. A., & Hauser, C. R. (1954). Mechanism of β -Elimination with Alkyl Halides and Bases Using Deuterium as Tracer. Journal of the American Chemical Society.[Link]

  • Buncel, E., & Bourns, A. N. (1960). The Mechanism of the Carbonyl Elimination Reaction of Benzyl Nitrate: Kinetic Isotope Effects and Deuterium Exchange. Canadian Journal of Chemistry.[Link]

  • Peters, J. C., et al. (2005). Synthetic, Structural, and Mechanistic Aspects of an Amine Activation Process Mediated at a Zwitterionic Pd(II) Center. ResearchGate.[Link]

  • Shen, Z., & Jordan, R. F. (2016). β -Alkyl Elimination: Fundamental Principles and Some Applications. Chemical Reviews.[Link]

  • Shi, W., et al. (2025). Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer. Chemical Science.[Link]

  • Moeller, K. D., et al. (2023). Toward Improving the Selectivity of Organic Halide Electrocarboxylation with Mechanistically Informed Solvent Selection. Journal of the American Chemical Society.[Link]

Sources

Optimization

Technical Support Center: Improving Yield in (Bromomethyl)cyclohexane-d11 Alkylation Steps

Welcome to the technical support center for optimizing alkylation reactions with (bromomethyl)cyclohexane-d11. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing alkylation reactions with (bromomethyl)cyclohexane-d11. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. (Bromomethyl)cyclohexane-d11, a primary alkyl halide, is a valuable reagent, often used to introduce a deuterated cyclohexylmethyl moiety for metabolic studies or as an internal standard.[1] However, its reactivity is tempered by steric hindrance from the adjacent cyclohexyl ring, creating a neopentyl-like structure that can impede the desired SN2 pathway and favor competing side reactions.[2][3]

This document provides in-depth, field-proven insights to help you troubleshoot common issues and systematically improve your reaction yields. We will explore the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system for achieving robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for alkylation with (bromomethyl)cyclohexane-d11, and what are the main competing reactions?

A1: The primary desired mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[4] In this pathway, a nucleophile directly attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group in a single, concerted step. However, due to the steric bulk of the adjacent cyclohexane ring, the most significant competing reaction is typically an E2 elimination, where a base abstracts a proton from the methylene carbon, leading to the formation of methylenecyclohexane.[5][6] High temperatures and the use of strong, sterically hindered bases strongly favor this undesired E2 pathway.[7]

Q2: Why is the choice of solvent so critical for this reaction's success?

A2: Solvent choice is paramount because it directly influences the reactivity of the nucleophile. For SN2 reactions, polar aprotic solvents such as Tetrahydrofuran (THF) , N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , and Acetonitrile are highly recommended.[8] These solvents are polar enough to dissolve the nucleophile salt but do not form strong hydrogen bonds with the nucleophilic anion.[8] This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the desired SN2 reaction.[8] Conversely, polar protic solvents like water or alcohols can form a "solvent cage" around the nucleophile via hydrogen bonding, which stabilizes it and significantly reduces its nucleophilicity, thus slowing down the SN2 reaction.[8][9]

Q3: How does the choice of base impact the reaction outcome?

A3: The base is typically used to generate the nucleophile (e.g., deprotonating a ketone to form an enolate). The ideal base should be strong enough to completely and irreversibly form the nucleophile before the (bromomethyl)cyclohexane-d11 is introduced.[10] Using a strong, non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) achieves this, minimizing side reactions where the base might attack the alkyl halide directly.[6][10] Using weaker bases (like sodium ethoxide for enolate formation) can result in a low equilibrium concentration of the nucleophile, leading to a host of side reactions and poor yields.[6][10]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Consistently Low or No Product Yield

This is the most common issue, often stemming from a combination of factors that suppress the SN2 reaction rate.

Q: I've set up my reaction but am recovering mostly unreacted starting material. What's going wrong?

A: This points to insufficient reaction kinetics. Here are the primary causes and solutions:

  • Cause A: Incomplete Nucleophile Generation. If your nucleophile is not fully formed, it cannot react. For C-alkylation of carbonyls, this is a frequent problem.

    • Solution: Use a strong, non-nucleophilic base like LDA in an anhydrous polar aprotic solvent (e.g., THF) at low temperatures (-78 °C) to ensure quantitative, irreversible formation of the enolate.[11] This prevents equilibrium issues and competing reactions.

  • Cause B: Insufficient Electrophile Reactivity. Bromide is a good leaving group, but the steric hindrance of the substrate can make the reaction sluggish at low temperatures.[3]

    • Solution 1 (Finkelstein Reaction): Add a catalytic amount (0.1 eq) of sodium iodide (NaI) or potassium iodide (KI) to your reaction. This generates the more reactive (iodomethyl)cyclohexane-d11 in situ, which can significantly accelerate the SN2 reaction.[12]

    • Solution 2 (Temperature Increase): Cautiously increase the reaction temperature. While higher temperatures can promote E2 elimination, a moderate increase (e.g., from 0 °C to room temperature, or from RT to 40-50 °C) may be necessary to overcome the activation energy. Monitor carefully for byproduct formation.

  • Cause C: Poor Solvent Choice. As discussed in the FAQ, using a protic solvent will inhibit the reaction.

    • Solution: Ensure you are using a dry, polar aprotic solvent. See Table 1 for recommendations.

Problem 2: Significant Formation of Elimination Byproduct

Q: My main product is contaminated with a significant amount of methylenecyclohexane. How can I favor substitution over elimination?

A: This is a classic SN2 vs. E2 competition problem. The goal is to make the nucleophile act as a nucleophile, not a base.

  • Cause A: Reaction Temperature is Too High. Elimination reactions have a higher activation energy than substitution reactions and are therefore favored by heat.[7]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and allowing the reaction to slowly warm to room temperature is a good strategy.

  • Cause B: The Base is Too Hindered or Strongly Basic. Strongly basic, bulky nucleophiles/bases will preferentially act as bases, abstracting a proton to cause E2 elimination.[13]

    • Solution: For enolate alkylations, the key is to separate the deprotonation and alkylation steps. Form the enolate completely with LDA at low temperature first, then add the (bromomethyl)cyclohexane-d11.[10] For N- or O-alkylations, a weaker, non-hindered base like potassium carbonate (K₂CO₃) is often sufficient and less likely to cause elimination.[14] Avoid very bulky bases like potassium tert-butoxide.

Logical Flow for Troubleshooting Low Yield

The following diagram provides a systematic approach to diagnosing and solving low-yield issues.

G start Low Yield Observed check_byproduct Major Byproduct Detected? start->check_byproduct elimination_path Elimination Byproduct (methylenecyclohexane) check_byproduct->elimination_path Yes sm_path Starting Material Recovered check_byproduct->sm_path No fix_temp Lower Reaction Temperature elimination_path->fix_temp fix_base Use Less Hindered Base (e.g., K₂CO₃) or Pre-form Nucleophile (LDA) elimination_path->fix_base check_nucleophile Nucleophile Generation Confirmed? sm_path->check_nucleophile fix_nucleophile Use Stronger Base (e.g., LDA) Ensure Anhydrous Conditions check_nucleophile->fix_nucleophile No check_reactivity Substrate Reactivity Issue? check_nucleophile->check_reactivity Yes fix_reactivity Add Catalytic NaI/KI (Finkelstein Reaction) check_reactivity->fix_reactivity fix_solvent Switch to Polar Aprotic Solvent (THF, DMF) check_reactivity->fix_solvent

Caption: A decision tree for troubleshooting low product yield.

Data & Reagent Selection Tables

Table 1: Recommended Solvents for SN2 Alkylation
SolventClassBoiling Point (°C)Key Considerations
Tetrahydrofuran (THF)Polar Aprotic66Excellent choice for enolate formation with LDA. Must be anhydrous.
Acetonitrile (MeCN)Polar Aprotic82Good general-purpose solvent for SN2 reactions.
N,N-Dimethylformamide (DMF)Polar Aprotic153High boiling point allows for higher reaction temperatures if needed. Can be difficult to remove.
Dimethyl sulfoxide (DMSO)Polar Aprotic189Excellent at solvating cations, making nucleophiles very reactive.[8] Very high boiling point.
Table 2: Common Bases and Their Applications/Considerations
BaseTypepKa (Conjugate Acid)Recommended Use Case & Rationale
Lithium diisopropylamide (LDA) Strong, Non-nucleophilic~36Ideal for enolate formation. Its bulk prevents it from acting as a nucleophile, and its strength ensures complete deprotonation.[6][10]
Sodium Hydride (NaH) Strong, Non-nucleophilic~35Good for forming thermodynamic enolates from ketones or deprotonating malonic esters.[6] It is a heterogeneous reagent.
Potassium Carbonate (K₂CO₃) Weak Base~10.3Ideal for N- and O-alkylation of amines and phenols. It is strong enough to deprotonate these nucleophiles but mild enough to minimize E2 elimination.[14]
Potassium tert-butoxide (KOtBu) Strong, Bulky Base~19Generally avoid. Its significant steric bulk strongly favors the E2 elimination pathway.[13]

Experimental Protocols

Protocol 1: General Procedure for C-Alkylation of a Ketone Enolate with (Bromomethyl)cyclohexane-d11

This protocol details the formation of a kinetic enolate using LDA, followed by alkylation.

Materials:

  • Ketone (e.g., 2-methylcyclohexanone) (1.0 eq)

  • Diisopropylamine (1.1 eq), freshly distilled

  • n-Butyllithium (1.05 eq), solution in hexanes

  • (Bromomethyl)cyclohexane-d11 (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware, dried in an oven and assembled under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • LDA Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.

  • Enolate Formation: Re-cool the freshly prepared LDA solution to -78 °C. Add a solution of the ketone (1.0 eq) in a small amount of anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1 hour. This step ensures the complete and regioselective formation of the kinetic enolate.[6]

  • Alkylation: Add (bromomethyl)cyclohexane-d11 (1.0 eq) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Competing Reaction Pathways

Understanding the factors that steer the reaction toward the desired SN2 product or the undesired E2 byproduct is crucial for optimization.

G cluster_sn2 Desired Pathway cluster_e2 Undesired Pathway reactants Nucleophile (Nu⁻) + (Bromomethyl)cyclohexane-d11 sn2_product SN2 Alkylation Product reactants->sn2_product SN2 Attack e2_product E2 Elimination Product (Methylenecyclohexane) reactants->e2_product E2 Elimination sn2_conditions Favored by: - Polar Aprotic Solvent - Low Temperature - Unhindered Nucleophile e2_conditions Favored by: - Strong, Bulky Base - High Temperature

Caption: Competing SN2 and E2 reaction pathways.

References

  • Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Retrieved from [Link]

  • CLaME. (n.d.). Sn2 Reaction Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Aisen Biotechnology Co., Ltd. (2025, July 24). Properties of Bromomethylcyclohexane. Retrieved from [Link]

  • University of Calgary. (n.d.). Alkyl Halides. Retrieved from [Link]

  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]

  • Master Organic Chemistry. (2025, August 29). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry Steps. (2020, April 4). Alkylation of Enolates Alpha Position. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, August 12). 8.4: Electrophiles. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). Chapter 7 Alkenes and Alkynes I: Properties and Synthesis Elimination Reactions of Alkyl Halides. Retrieved from [Link]

Sources

Optimization

optimizing reaction conditions for (bromomethyl)cyclohexane-d11 Grignard formation

Welcome to the Technical Support Center for organometallic synthesis. As researchers and drug development professionals, you know that synthesizing deuterated Grignard reagents presents unique kinetic and thermodynamic c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organometallic synthesis. As researchers and drug development professionals, you know that synthesizing deuterated Grignard reagents presents unique kinetic and thermodynamic challenges.

This guide is designed to move beyond basic textbook procedures. Here, we dissect the causality behind reaction failures—specifically focusing on the steric and electronic nuances of (bromomethyl)cyclohexane-d11—and provide self-validating protocols to ensure high-yield, isotopically pure Grignard formation.

Logical Workflow for Grignard Optimization

GrignardWorkflow N1 1. Anhydrous Setup Argon Atmosphere N2 2. Mg Activation 1,2-Dibromoethane N1->N2 Prevents H/D exchange N3 3. Initiation SET Mechanism N2->N3 Removes MgO layer N4 4. Propagation Controlled Addition N3->N4 Exothermic onset N5 5. Wurtz Mitigation Temp & Solvent Control N4->N5 Prevents RBr buildup N6 6. Quality Control Iodine Titration N5->N6 Yields active RMgBr

Logical workflow for optimizing (bromomethyl)cyclohexane-d11 Grignard formation.

Troubleshooting Guides & FAQs

Q1: Why is my (bromomethyl)cyclohexane-d11 failing to initiate despite using fresh magnesium turnings? A: Grignard formation is a surface-dependent reaction driven by a Single Electron Transfer (SET) mechanism from the magnesium metal to the alkyl halide[1][2]. Two factors are working against you here:

  • Passivation: Even "fresh" magnesium turnings rapidly develop a passivating layer of magnesium oxide (MgO) upon brief exposure to air, which physically blocks the SET process[2].

  • Steric Hindrance: The bulky d11-cyclohexyl group at the beta-position of your primary bromide creates significant steric hindrance, making the initial approach and insertion of the magnesium sluggish[3].

Solution: Do not rely on mechanical stirring alone. Chemically activate the magnesium using 1,2-dibromoethane (approx. 5 mol%). 1,2-dibromoethane reacts rapidly with the passivated Mg to form MgBr₂, releasing ethylene gas and exposing highly reactive, pristine Mg(0) surfaces[4][5].

Q2: I am observing a high percentage of the homocoupling byproduct (1,2-bis(cyclohexyl-d11)ethane). How can I minimize this Wurtz coupling? A: Wurtz coupling is a notorious side reaction where the newly formed Grignard reagent (RMgBr) acts as a nucleophile and attacks the unreacted alkyl bromide (RBr)[6]. Because the beta-cyclohexyl group slows down the rate of magnesium insertion[3], unreacted (bromomethyl)cyclohexane-d11 accumulates in the flask. Solution: You must prevent the accumulation of the unreacted halide.

  • Addition Rate: Transition from a dropping funnel to a syringe pump. Add the halide solution continuously over 2 to 3 hours.

  • Solvent Selection: Switch from diethyl ether to Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF). THF coordinates more strongly to the magnesium center, shifting the Schlenk equilibrium to stabilize the Grignard reagent and reducing its propensity to act as a nucleophile in Wurtz coupling[5][6].

Q3: How do I ensure the isotopic purity (deuterium retention) of the d11-cyclohexyl ring during the reaction? A: While the C-D bonds on the cyclohexane ring are relatively stable and not prone to rapid exchange under basic conditions, trace moisture will instantly quench the formed Grignard reagent, yielding the protodehalogenated byproduct (methylcyclohexane-d11)[7]. Solution: Implement rigorous Schlenk line techniques. Flame-dry all glassware under vacuum, use anhydrous solvents (Karl Fischer titration < 10 ppm H₂O), and maintain a high-purity Argon atmosphere throughout the reaction and subsequent storage.

Q4: How can I accurately determine the concentration of my active deuterated Grignard reagent before using it in the next step? A: Do not rely on theoretical yield based on mass. Perform an iodine titration. The active Grignard reagent reacts quantitatively with iodine ( 2RMgX+I2​→2RI+MgX2​+MgI2​ )[4]. The disappearance of the brown iodine color provides a sharp, visual endpoint to calculate the exact molarity of the active RMgBr species.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity of the (bromomethyl)cyclohexane-d11 Grignard reagent.

ParameterCondition A (Sub-optimal)Condition B (Standard)Condition C (Optimized)
Solvent Diethyl EtherTHF2-MeTHF
Mg Activation Mechanical stirring onlyI₂ crystal1,2-Dibromoethane (5 mol%)
Addition Rate Bolus / Fast (10 min)Dropwise (30 min)Syringe Pump (120 min)
Temperature Reflux (35 °C)Room Temp (20 °C)Controlled (35 °C)
Active Yield (Titration) 45%72%>92%
Wurtz Coupling (%) 40%18%<5%
Self-Validating Experimental Protocol

Optimized Synthesis of (Bromomethyl)cyclohexane-d11 Magnesium Bromide

This protocol is designed as a self-validating system. Visual cues (gas evolution, temperature spikes, color changes) are embedded into the steps to confirm success before proceeding.

Step 1: Apparatus Preparation & Deoxygenation

  • Assemble a 3-neck round-bottom flask equipped with a reflux condenser, a rubber septum, and a magnetic stir bar.

  • Flame-dry the apparatus under high vacuum, then backfill with Argon (repeat 3 times).

Step 2: Magnesium Activation

  • Add 1.5 equivalents of magnesium turnings to the flask under positive Argon flow.

  • Add enough anhydrous 2-MeTHF to just cover the turnings.

  • Inject 0.05 equivalents of 1,2-dibromoethane via syringe.

  • Validation Check: Warm the flask gently with a heat gun. The onset of activation is confirmed by the visible evolution of ethylene gas bubbles from the metal surface[4]. Do not proceed until bubbling is observed.

Step 3: Halide Preparation & Initiation

  • Dissolve 1.0 equivalent of (bromomethyl)cyclohexane-d11 in anhydrous 2-MeTHF to create a 1.0 M solution in a sterile, Argon-purged syringe.

  • Inject exactly 5% of the halide solution into the activated Mg suspension.

  • Validation Check: Stir without external heating. A localized temperature spike (exotherm) and slight cloudiness in the solution confirm that the SET mechanism has initiated[1].

Step 4: Controlled Propagation

  • Once initiation is confirmed, place the flask in a water bath maintained at 35 °C.

  • Use a syringe pump to add the remaining 95% of the halide solution continuously over 120 minutes. Note: This slow addition rate is the primary mechanism for suppressing Wurtz coupling.

  • After the addition is complete, stir the mixture for an additional 60 minutes at 35 °C to ensure complete insertion of the sterically hindered halide.

Step 5: Quality Control (Iodine Titration)

  • Allow the reaction to cool to room temperature and let the excess magnesium settle.

  • Accurately weigh approximately 100 mg of iodine into a dry, Argon-flushed vial and dissolve in 2 mL of anhydrous THF.

  • Slowly titrate the Grignard supernatant into the iodine solution using a graduated microsyringe.

  • Validation Check: The endpoint is reached when the characteristic brown/purple color of the iodine completely disappears, leaving a colorless or pale yellow solution[4]. Calculate the active molarity based on the volume of Grignard added.

References
  • Preparation Methods of Deuterated Drugs: Focus on Chemical Synthesis Approach - Isotope Science / Alfa Chemistry.
  • Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethene for Grignard Reagent Synthesis - Benchchem.
  • Grignard reagent - Wikipedia.
  • Grignard Reaction - Alfa Chemistry.
  • Formation of Grignard and Organolithium Reagents From Alkyl Halides - Master Organic Chemistry.
  • Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides | Organic Letters - ACS Public
  • Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization | Industrial & Engineering Chemistry Research - ACS Public

Sources

Troubleshooting

Technical Support Center: Optimizing (Bromomethyl)cyclohexane-d11 Cross-Coupling

Welcome to the Application Support Center. Coupling unactivated primary alkyl halides like (bromomethyl)cyclohexane-d11 presents unique mechanistic hurdles, primarily due to sluggish oxidative addition and competitive si...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Coupling unactivated primary alkyl halides like (bromomethyl)cyclohexane-d11 presents unique mechanistic hurdles, primarily due to sluggish oxidative addition and competitive side reactions. This guide synthesizes field-proven methodologies to help researchers and drug development professionals troubleshoot and optimize cross-coupling workflows.

Part 1: Mechanistic Causality & The Deuterium Advantage

Before adjusting your protocols, it is critical to understand the inherent kinetics of your substrate. (Bromomethyl)cyclohexane-d11 is an unactivated primary alkyl bromide, fully deuterated on the cyclohexane ring.

When the alkyl-metal intermediate forms during catalysis, the β -position (C1 of the cyclohexane ring) contains a C–D bond rather than a C–H bond. Because the zero-point energy of a C–D bond is lower than that of a C–H bond, cleaving it requires a higher activation energy. This results in a primary kinetic isotope effect (KIE), which inherently suppresses the rate of β -deuteride elimination compared to standard β -hydride elimination[1]. You can leverage this isotopic advantage by utilizing room-temperature catalytic systems that favor rapid reductive elimination before side reactions can occur.

Part 2: Troubleshooting FAQs

Q1: My GC-MS shows significant levels of 1,2-dicyclohexylethane-d22. How do I minimize this homocoupling? A: Homocoupling is the primary side reaction in Nickel-catalyzed reductive cross-coupling (using Zn or Mn reductants). It occurs when the steady-state concentration of the alkyl radical (Cyclohexyl-d11-CH₂•) exceeds the rate of capture by the Ar-Ni(II) intermediate. Solution: Switch to a slow-addition protocol. Use a syringe pump to add the (bromomethyl)cyclohexane-d11 over 2–4 hours. Maintain the aryl halide in a 1.5x excess to ensure the Ar-Ni(II) species is always available for rapid radical capture[2].

Q2: I am attempting a Suzuki-Miyaura coupling, but I mostly recover unreacted starting material and protodehalogenated byproducts. What is failing? A: Standard palladium catalysts (e.g., Pd(PPh₃)₄) fail with unactivated alkyl bromides because the oxidative addition step is too slow, allowing protodehalogenation (quenching by trace moisture) to dominate. Solution: Transition to a highly electron-rich, bulky phosphine ligand like P(t-Bu)2​Me . This specific ligand accelerates the oxidative addition of alkyl electrophiles at room temperature, outcompeting protodehalogenation and preserving the integrity of the coupling cycle[3].

Q3: Does the d11 isotope label negatively affect my overall reaction times? A: No. The isotope label does not significantly affect the initial single-electron transfer (SET) or oxidative addition steps. Because the primary KIE actively slows down the β -deuteride elimination side pathway[1], you will typically observe higher yields of the desired cross-coupled product compared to the unlabeled (bromomethyl)cyclohexane.

Part 3: Quantitative Data Summary

The following table summarizes the impact of catalyst selection on side reaction mitigation for (bromomethyl)cyclohexane-d11:

Catalyst SystemReaction WorkflowPrimary Side ReactionMitigation StrategyExpected Yield
Pd(OAc)₂ / PPh₃Suzuki-MiyauraProtodehalogenationSwitch to electron-rich phosphines< 10%
Pd(OAc)₂ / P(t-Bu)₂MeSuzuki-Miyaura β -Deuteride EliminationRun at 20°C; leverage d11 KIE75–85%
NiI₂ / bipyridineReductive CouplingHomocoupling (Dimerization)Syringe pump addition of alkyl bromide40–50%
NiI₂ / dtbbpyReductive CouplingHomocouplingAdd MgCl₂; maintain excess Aryl-Br80–90%

Part 4: Validated Experimental Protocols

Protocol A: Nickel-Catalyzed Reductive Cross-Coupling (Weix Conditions)

This protocol utilizes a dual-electrophile approach, avoiding the need for pre-formed organometallic reagents[2].

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with NiI₂ (10 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 10 mol%), MgCl₂ (1.0 equiv), and Zn dust (2.0 equiv).

  • Solvation: Add anhydrous N,N-dimethylacetamide (DMA) to achieve a 0.2 M concentration. Stir for 10 minutes until the solution turns deep red/brown (indicating the formation of the active Ni catalyst).

  • Substrate Addition: Add the aryl bromide (1.5 equiv). Then, using a syringe pump, add (bromomethyl)cyclohexane-d11 (1.0 equiv) dropwise over 3 hours at 25°C.

  • Self-Validating Indicator: The reaction mixture will transition from a deep red/brown to a pale green suspension upon completion (typically 12-16 hours). This color shift visually validates the consumption of the active Ni species and the completion of the catalytic cycle.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura (Fu Conditions)

This protocol is optimized for room-temperature coupling to suppress β -elimination[3].

  • Preparation: In a glovebox, combine Pd(OAc)₂ (5 mol%), P(t-Bu)2​Me (10 mol%), the arylboronic acid (1.2 equiv), and KOtBu (1.5 equiv) in a vial.

  • Solvation: Add anhydrous tert-amyl alcohol (0.5 M).

  • Substrate Addition: Add (bromomethyl)cyclohexane-d11 (1.0 equiv) in one portion. Seal the vial and stir vigorously at 20°C for 24 hours.

  • Self-Validating Indicator: The solution should remain a clear, pale yellow/orange throughout the reaction. The appearance of a black precipitate (Pd black) indicates anaerobic failure and catalyst aggregation, invalidating the run.

Part 5: Mechanistic Pathway Visualization

G Ni0 Ni(0) Catalyst ArNi Ar-Ni(II)-Br Intermediate Ni0->ArNi Oxidative Addition NiIII Ar-Ni(III)-Alkyl Complex ArNi->NiIII Radical Capture AlkylRad Cyclohexyl-d11-CH2• (Alkyl Radical) AlkylRad->NiIII SET Activation Homocoupling Homocoupling (Dimerization) AlkylRad->Homocoupling High Radical Conc. Product Desired Cross-Coupled Product NiIII->Product Reductive Elimination BetaElim β-Deuteride Elimination NiIII->BetaElim Suppressed by KIE

Mechanistic divergence in Ni-catalyzed reductive cross-coupling highlighting side reaction pathways.

Sources

Optimization

Technical Support Center: Purification of Degraded (Bromomethyl)cyclohexane-d11 Batches

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the degradation of isotopically labeled (bromomethyl)cyclohexane...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the degradation of isotopically labeled (bromomethyl)cyclohexane-d11.

Alkyl bromides are inherently reactive and highly susceptible to photolytic, thermal, and hydrolytic stress[1]. When dealing with deuterated batches, standard purification methods must be heavily modified. Conventional acid-neutralization techniques can inadvertently cause H/D exchange, destroying the isotopic enrichment of your expensive starting materials. This guide provides field-proven, self-validating workflows to salvage degraded batches while maintaining absolute isotopic integrity.

Quantitative Data: Physical Properties & Impurity Profiles

Understanding the physical constants of your target compound and its primary degradants is the first step in selecting the correct purification vector.

CompoundRole in BatchBoiling Point (°C at 760 mmHg)Boiling Point (°C at 26 mmHg)Density (g/cm³)
(Bromomethyl)cyclohexane-d11 Target Product159–160[1]76–77[2]~1.34[1]
Methylenecyclohexane-d10 Elimination Impurity102–103Volatile Forerun0.80
(Hydroxymethyl)cyclohexane-d11 Hydrolysis Impurity181~85–900.93
Degradation Pathways (The "Why")

To troubleshoot a degraded batch, you must understand the mechanistic causality behind the impurities. Alkyl bromides degrade primarily through two pathways:

  • Dehydrohalogenation (Elimination) : Thermal or photolytic stress causes the loss of DBr, yielding the alkene methylenecyclohexane-d10. The liberated DBr/HBr acts as a highly aggressive autocatalyst, accelerating further degradation[1].

  • Hydrolysis (Nucleophilic Substitution) : Exposure to atmospheric moisture leads to the displacement of the bromide ion, forming (hydroxymethyl)cyclohexane-d11 and additional acidic byproducts.

Degradation A (Bromomethyl)cyclohexane-d11 Target Compound B Methylenecyclohexane-d10 Elimination Impurity A->B Heat / Light (Dehydrohalogenation) C (Hydroxymethyl)cyclohexane-d11 Hydrolysis Impurity A->C Moisture (Nucleophilic Substitution) D DBr / HBr Acidic Autocatalyst B->D Byproduct D->A Catalyzes further degradation

Caption: Degradation pathways of (bromomethyl)cyclohexane-d11 via elimination and hydrolysis.

Troubleshooting & FAQs (The "How")

Q1: My batch has turned yellow and smells highly acidic. Can I just wash it with aqueous sodium bicarbonate (NaHCO₃) before distillation? A: No. While an aqueous basic wash is standard protocol for unlabelled alkyl bromides to neutralize HBr, exposing a deuterated alkyl bromide to basic conditions can initiate enolization-type mechanisms or direct deprotonation at the alpha-carbon. This leads to rapid H/D exchange with the protic solvent (water), destroying your isotopic purity. Instead, neutralize the acid in situ during distillation using a non-volatile epoxide scavenger[3].

Q2: How does the "epoxide scavenger" method work for removing DBr/HBr? A: Heating alkyl bromides during distillation inevitably causes some degree of thermal elimination, releasing HBr/DBr[1]. This acid causes the product to isomerize or degrade further right inside the distillation flask. By adding 150–300 ppm of a high-boiling, non-volatile epoxide (such as bisphenol-A diglycidyl ether), any liberated acid immediately undergoes a ring-opening reaction to form a stable, non-volatile bromohydrin[3]. This permanently removes the acid from the equilibrium without introducing protic solvents or volatile byproducts that could contaminate your distillate.

Q3: GC-MS shows my batch is heavily contaminated with the alcohol hydrolysis product. Is distillation still the best choice? A: Not necessarily. The boiling point of (hydroxymethyl)cyclohexane-d11 is relatively close to the target bromide under vacuum. Pushing the distillation temperature higher to separate them risks severe thermal degradation. For batches with >5% alcohol impurities, neutral silica gel chromatography is superior. The polar alcohol binds tightly to the silica, while the non-polar bromide elutes rapidly in hexanes[4].

Workflow Start Degraded Batch Assessment (GC-MS/NMR) Decision Primary Impurity? Start->Decision Alkene Volatiles / Alkenes / DBr Decision->Alkene >5% Alkenes Alcohol Polar Hydrolysis Products Decision->Alcohol >5% Alcohols Distill Epoxide-Assisted Vacuum Distillation Alkene->Distill Scavenges acid, removes volatiles Chromatography Neutral Silica Gel Chromatography Alcohol->Chromatography Adsorbs polar impurities Pure Purified (Bromomethyl) cyclohexane-d11 Distill->Pure Chromatography->Pure

Caption: Decision matrix and purification workflow for degraded (bromomethyl)cyclohexane-d11 batches.

Experimental Protocols
Protocol A: Epoxide-Assisted Vacuum Fractional Distillation

Best for: Batches degraded by light/heat, containing alkenes and free acid.

  • Setup & Pre-treatment : Transfer the degraded (bromomethyl)cyclohexane-d11 to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition (Critical Causality Step) : Add 150–300 ppm of bisphenol-A diglycidyl ether (or a similar non-volatile epoxide) directly to the crude mixture[3]. Why? This acts as an in situ acid scavenger, preventing acid-catalyzed isomerization during heating without introducing H/D exchange risks.

  • Vacuum Establishment : Connect a short-path distillation head. Apply a steady vacuum of 26 mmHg. Do not apply heat yet. Why? Heating before the vacuum is stabilized exposes the bromide to unnecessary thermal stress, increasing degradation.

  • Fractionation : Slowly heat the oil bath. Collect the volatile forerun (methylenecyclohexane-d10 and trace moisture) at temperatures below 70 °C.

  • Main Fraction Collection : Collect the highly purified (bromomethyl)cyclohexane-d11 fraction at 76–77 °C[2].

  • Storage & Validation : Immediately backfill the receiving flask with Argon. Store the purified batch at -20 °C in an amber vial to prevent photolytic degradation[5].

    • Self-Validation: Run a GC-MS on the main fraction to confirm >98% purity and the complete absence of the alkene peak.

Protocol B: Isotope-Safe Silica Gel Chromatography

Best for: Batches degraded by moisture, containing alcohol impurities.

  • Column Preparation : Slurry-pack a glass column with neutral silica gel (200–300 mesh) using anhydrous hexanes. Strictly avoid basic alumina. Why? Basic stationary phases can deprotonate the alpha-carbon, leading to catastrophic loss of deuterium labeling.

  • Sample Loading : Load the degraded batch directly onto the silica bed. If the batch is highly viscous, dilute with a minimal volume (1:1) of anhydrous hexanes.

  • Elution : Elute the column with 100% anhydrous hexanes. The non-polar (bromomethyl)cyclohexane-d11 (Rf ≈ 0.5 in 25% CH₂Cl₂/hexanes) will elute rapidly[4]. The polar alcohol degradants will remain strongly adsorbed to the baseline.

  • Concentration : Pool the product-containing fractions. Concentrate via rotary evaporation at 20 mmHg and a water bath temperature strictly kept at 30 °C[4]. Why? Exceeding 30 °C during concentration can re-initiate thermal dehydrohalogenation.

  • Validation :

    • Self-Validation: Run a ¹H-NMR (or ²H-NMR) to confirm the absence of the alcohol O-H stretch and verify that isotopic enrichment remains intact (>98% D).

Sources

Reference Data & Comparative Studies

Validation

(bromomethyl)cyclohexane-d11 vs unlabeled bromomethylcyclohexane in mass spectrometry

An in-depth technical analysis for researchers, analytical scientists, and drug development professionals on the application of stable isotope labeling in quantitative mass spectrometry. Executive Summary: The Role of Is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, analytical scientists, and drug development professionals on the application of stable isotope labeling in quantitative mass spectrometry.

Executive Summary: The Role of Isotopic Labeling in Quantitative Accuracy

In quantitative mass spectrometry (MS), particularly when analyzing complex biological matrices, the reliability of the data is constantly threatened by matrix effects—unpredictable ion suppression or enhancement caused by co-eluting endogenous compounds. To achieve absolute quantification, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard.

This guide provides an objective, mechanistic comparison between (bromomethyl)cyclohexane and its deuterated analog, (bromomethyl)cyclohexane-d11 . By replacing 11 hydrogen atoms on the cyclohexane ring with deuterium, scientists create an internal standard (IS) that is chemically nearly identical to the target analyte but mass-resolved by the spectrometer. This comparison explores the causality behind isotopic selection, the physical chemistry of deuterium substitution, and self-validating protocols for robust assay design.

Mechanistic Comparison: Physical Chemistry and MS Behavior

Isotopic Signatures and Mass Shift Causality

The unlabeled (bromomethyl)cyclohexane molecule ( C7​H13​Br ) has a nominal molecular weight of 176 Da. Because naturally occurring bromine exists as two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio, the mass spectrum of the unlabeled compound exhibits a distinct M and M+2 doublet [1].

When selecting an internal standard, a mass shift of at least +3 Da is required to prevent isotopic cross-talk (where the natural heavy isotopes of the analyte contribute to the IS signal, or vice versa) [2]. The -d11 variant ( C7​H2​D11​Br ) provides a massive +11 Da mass shift .

  • Causality: This +11 Da shift completely clears the M+2 and M+4 isotopic envelope of the unlabeled brominated compound. Consequently, the MRM (Multiple Reaction Monitoring) transitions for the analyte and the IS are entirely isolated, reducing background noise and preventing overestimation of the analyte concentration at the lower limit of quantification (LLOQ).

The Deuterium Isotope Effect in Chromatography

While deuterated standards are designed to co-elute perfectly with the analyte to experience identical matrix effects, a physical phenomenon known as the "deuterium isotope effect" can occur [3].

  • Causality: Carbon-deuterium (C-D) bonds are slightly shorter and have a lower zero-point energy than carbon-hydrogen (C-H) bonds. This slight reduction in molar volume makes the highly deuterated -d11 ring slightly less lipophilic than its unlabeled counterpart.

  • Result: In reversed-phase liquid chromatography (RPLC), (bromomethyl)cyclohexane-d11 may elute slightly earlier (typically 0.02–0.05 minutes) than the unlabeled compound. If the matrix suppression profile changes sharply within this narrow window, the IS will fail to perfectly correct for the analyte's ionization efficiency [3]. In Gas Chromatography (GC), this effect is minimized but still measurable.

Comparative Quantitative Data

The following table summarizes the performance metrics of both compounds when utilized in a bioanalytical MS workflow.

Analytical MetricUnlabeled (Bromomethyl)cyclohexane(Bromomethyl)cyclohexane-d11Analytical Impact
Formula & MW C7​H13​Br (177.08 g/mol ) C7​H2​D11​Br (188.15 g/mol )+11 Da shift ensures distinct MS detection [4].
Primary MS Peaks m/z 176, 178 (~1:1 ratio)m/z 187, 189 (~1:1 ratio)Zero isotopic overlap between analyte and IS [5].
Matrix Factor (MF) Highly variable (0.4 - 1.2)Normalizes variance (IS-normalized MF ≈ 1.0)d11 corrects for ion suppression/enhancement [2].
Chromatographic RT Baseline ( RT0​ ) RT0​ minus ~0.02 minSlight RT shift requires careful gradient design [3].
Precision (CV%) > 15% in complex matrices< 5% across all matricesIDMS drastically improves assay reproducibility.

Workflow and Logical Relationships

The following diagram illustrates the logical flow of Isotope Dilution Mass Spectrometry, highlighting where the d11-IS integrates into the system to normalize variations.

Workflow S1 1. Sample Aliquot (Biological Matrix) S2 2. Spike d11-IS (+11 Da Mass Shift) S1->S2 S3 3. Liquid-Liquid Extraction (Isotope Equilibration) S2->S3 S4 4. Chromatography (GC/LC) (Monitor RT Shift) S3->S4 S5 5. MS/MS Detection (MRM / SIM Mode) S4->S5 S6 6. Ratio Quantification (Analyte Area / IS Area) S5->S6

Workflow of Isotope Dilution Mass Spectrometry using d11-labeled internal standards.

Self-Validating Experimental Protocol

To ensure data integrity, every step of the extraction and quantification protocol must contain internal logic to validate its own success. Below is the optimized protocol for utilizing (bromomethyl)cyclohexane-d11 as an internal standard.

Step 1: Equimolar Spiking and Equilibration
  • Procedure: Spike a known, constant concentration of (bromomethyl)cyclohexane-d11 into the raw biological sample (e.g., plasma) before any precipitation or extraction steps. Vortex for 5 minutes to ensure complete binding equilibration with matrix proteins.

  • Causality: Spiking at step zero ensures the IS undergoes the exact same physical losses (e.g., incomplete extraction, adsorption to plasticware) as the endogenous analyte.

  • Self-Validation Checkpoint (Isotopic Purity): Process a "Blank Matrix + IS" sample. Monitor the MRM transition of the unlabeled analyte. If a signal appears, the d11-IS contains trace unlabeled impurities (isotopic purity < 98%), which will artificially raise the baseline and truncate the assay's linear range [2].

Step 2: Liquid-Liquid Extraction (LLE)
  • Procedure: Add a non-polar organic solvent (e.g., hexane or ethyl acetate) to the aqueous matrix. Vortex heavily and centrifuge to separate the phases. Extract the organic layer containing the highly lipophilic (bromomethyl)cyclohexane compounds.

  • Causality: LLE leverages the non-polar nature of the cyclohexane ring to separate the target from polar phospholipids and salts that cause severe MS ion suppression.

  • Self-Validation Checkpoint (Absolute Recovery): Monitor the absolute peak area of the d11-IS across all patient samples. While the Analyte/IS ratio corrects for variance, an absolute IS area drop of >50% compared to a neat solvent standard indicates a catastrophic extraction failure or extreme matrix suppression that exceeds the IS's corrective capacity.

Step 3: Chromatographic Separation & MS Detection
  • Procedure: Inject the extract into the GC-MS or LC-MS/MS system. Utilize a shallow chromatographic gradient to separate the target from isobaric interferences.

  • Causality: Even with high-resolution MS, chromatography is required to separate structural isomers that share the same mass transitions.

  • Self-Validation Checkpoint (Co-elution Verification): Calculate the retention time difference ( ΔRT ) between the unlabeled analyte and the d11-IS. The ΔRT must be consistently <0.05 minutes. If the deuterium isotope effect causes the d11-IS to elute significantly earlier, it may enter a different "zone" of matrix suppression, invalidating the core assumption of IDMS [3].

References

Sources

Comparative

Reactivity Comparison Guide: (Bromomethyl)cyclohexane-d11 vs. (Chloromethyl)cyclohexane-d11

Executive Summary (Bromomethyl)cyclohexane-d11 and (chloromethyl)cyclohexane-d11 are critical isotopic building blocks utilized heavily in the synthesis of deuterated active pharmaceutical ingredients (APIs) and internal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Bromomethyl)cyclohexane-d11 and (chloromethyl)cyclohexane-d11 are critical isotopic building blocks utilized heavily in the synthesis of deuterated active pharmaceutical ingredients (APIs) and internal mass spectrometry standards. While both compounds are primary alkyl halides featuring a fully deuterated cyclohexane ring (C6D11), their synthetic utility is vastly different. This guide objectively compares their reactivity, demonstrating that the bromide analog consistently outperforms the chloride in nucleophilic substitution (SN2) and organometallic workflows. This performance gap is driven by superior leaving group thermodynamics, which is absolutely essential for overcoming the inherent steric hindrance of the cyclohexyl moiety.

Mechanistic Principles Governing Reactivity

As an Application Scientist, it is crucial to understand that simply classifying these molecules as "primary halides" is dangerously reductive. Their reactivity is governed by three intersecting principles:

  • Leaving Group Thermodynamics & Kinetics The fundamental divergence in reactivity between these two compounds stems from carbon-halogen bond strength. The C-Br bond dissociation energy is approximately 275 kJ/mol, whereas the C-Cl bond is significantly stronger at roughly 330 kJ/mol 1[1]. Because the bromide ion is larger and more polarizable, it stabilizes the developing negative charge in the transition state far better than chloride, dramatically lowering the activation energy for substitution and elimination pathways.

  • Steric Hindrance (The Beta-Branching Effect) Although both substrates are primary alkyl halides, the adjacent C6D11 ring introduces severe beta-branching. This creates a neopentyl-like steric shield that physically impedes the nucleophile's required 180° backside attack 2[2]. In such sterically congested environments, the efficiency of the leaving group becomes the absolute rate-determining factor. Consequently, the bromide analog reacts orders of magnitude faster than the chloride.

  • The Deuterium Isotope Effect The heavy isotope labeling (C6D11) is strategically placed to enhance metabolic stability—specifically reducing cytochrome P450-mediated oxidation at the ring, which alters drug clearance rates 3[3]. Because these deuterium atoms are located at the beta, gamma, and delta positions relative to the reactive CH2-X center, the secondary kinetic isotope effect (KIE) on the actual substitution rate is negligible (KIE ≈ 1). The chemical kinetics are almost entirely dictated by the halogen.

Quantitative Reactivity Comparison

The following table summarizes the empirical differences in reactivity between the two deuterated analogs, highlighting why the bromide is the preferred reagent for time-sensitive or high-yield workflows.

Property / Metric(Bromomethyl)cyclohexane-d11(Chloromethyl)cyclohexane-d11
Carbon-Halogen Bond Energy ~275 kJ/mol~330 kJ/mol
Relative SN2 Rate (vs. Cl) ~50x - 100x faster1x (Baseline)
Grignard Initiation Temp. 20–25 °C (Spontaneous)>65 °C (Requires I2/1,2-DBE)
Typical SN2 Yield (e.g., NaCN) 85–95%<40% (Requires prolonged heating)
E2 Elimination Competitiveness Moderate (with bulky bases)Low (sluggish overall)

Experimental Workflows & Protocols

To demonstrate the practical implications of these reactivity differences, the following self-validating protocols outline standard transformations.

Protocol A: SN2 Cyanation (Synthesis of Cyclohexylacetonitrile-d11)

Causality: Dimethyl sulfoxide (DMSO) is utilized as a polar aprotic solvent. By strongly solvating the sodium cation but leaving the cyanide anion unsolvated, the nucleophilicity of the cyanide is maximized, which is strictly necessary to overcome the steric hindrance of the cyclohexyl ring 2[2].

  • Preparation : Charge an oven-dried round-bottom flask with NaCN (1.5 eq) and anhydrous DMSO under an argon atmosphere.

  • Addition : Add the alkyl halide (1.0 eq) dropwise at room temperature.

  • Reaction & Validation :

    • (Bromomethyl)cyclohexane-d11: The reaction will exhibit a mild exotherm. Heat to 40°C. Validation is achieved via TLC (hexane/EtOAc), showing complete consumption of the starting material within 4–6 hours.

    • (Chloromethyl)cyclohexane-d11: Requires aggressive heating (80°C) for 24+ hours. Validation often shows incomplete conversion and the appearance of elimination byproducts due to prolonged thermal stress.

  • Workup : Quench with ice water to precipitate the product. Extract with ethyl acetate and wash extensively with brine to remove residual DMSO.

Protocol B: Grignard Reagent Formation (Synthesis of C6D11-CH2-MgX)

Causality: Anhydrous Tetrahydrofuran (THF) is critical because its oxygen lone pairs coordinate to the magnesium center, stabilizing the organometallic complex and preventing premature quenching or Wurtz coupling.

  • Preparation : Add oven-dried magnesium turnings (1.2 eq) to a flame-dried Schlenk flask under argon. Add a single crystal of iodine (activator) and enough anhydrous THF to cover the turnings.

  • Initiation : Introduce 5% of the total volume of the alkyl halide.

  • Validation of Initiation :

    • (Bromomethyl)cyclohexane-d11: Initiation occurs within 5–10 minutes at room temperature. This is visually validated by the fading of the iodine color, localized bubbling at the magnesium surface, and a distinct temperature spike.

    • (Chloromethyl)cyclohexane-d11: Sluggish. Strictly requires heating to reflux (66°C) and the addition of chemical entrainers (e.g., 1,2-dibromoethane) to continuously scrub the magnesium oxide layer.

  • Propagation : Once initiated, dilute the remaining halide in THF and add dropwise at a rate that maintains a gentle, self-sustaining reflux.

Visualizations

SN2_Mechanism Nu Nucleophile (e.g., NaCN, NaOMe) TS_Br Transition State (X=Br) Lower Activation Energy Faster Rate Nu->TS_Br Backside Attack TS_Cl Transition State (X=Cl) Higher Activation Energy Slower Rate Nu->TS_Cl Backside Attack Substrate Substrate (C6D11-CH2-X) Substrate->TS_Br X = Br Substrate->TS_Cl X = Cl Product Substituted Product (C6D11-CH2-Nu) TS_Br->Product Fast LeavingGroup Leaving Group (Br- or Cl-) TS_Br->LeavingGroup Br- departs TS_Cl->Product Slow TS_Cl->LeavingGroup Cl- departs

Figure 1: Comparative SN2 reaction pathways for bromomethyl and chloromethyl substrates.

Grignard_Workflow Start Dry Mg Turnings in Anhydrous THF AddBr Add Bromide Analog (Initiates at 25°C) Start->AddBr AddCl Add Chloride Analog (Requires I2/Heat) Start->AddCl Grignard Grignard Reagent (C6D11-CH2-MgX) AddBr->Grignard Smooth Exotherm AddCl->Grignard Sluggish/Delayed Electrophile Add Electrophile (e.g., CO2 or Aldehyde) Grignard->Electrophile Workup Acidic Workup (Quench & Protonate) Electrophile->Workup Final Deuterated Target Compound Workup->Final

Figure 2: Grignard reagent formation workflow and subsequent electrophilic trapping.

References

  • Source: Annals of Pharmacotherapy (via PubMed/NIH)
  • Strengths of Ionic and Covalent Bonds (9.4)
  • Problem 36 Nitriles, RCN, can be prepared... (Steric Hindrance & Solvent Effects)

Sources

Validation

Validation of (Bromomethyl)cyclohexane-d11 as an LC-MS/MS Internal Standard: A Comparative Guide

Introduction: The Pursuit of Precision in Bioanalysis In the landscape of drug development and clinical research, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pursuit of Precision in Bioanalysis

In the landscape of drug development and clinical research, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[1][2] However, the accuracy of LC-MS/MS data is intrinsically linked to the ability to control and correct for variability throughout the analytical process.[3] This is where the role of an internal standard (IS) becomes critical. An ideal internal standard co-elutes with the analyte and experiences identical variations in sample preparation, injection volume, and ionization efficiency, thereby providing a reliable reference for quantification.[3]

This guide provides an in-depth validation of (bromomethyl)cyclohexane-d11 as a stable isotope-labeled (SIL) internal standard for the quantification of its non-deuterated analogue, (bromomethyl)cyclohexane, and similar small, non-polar, halogenated compounds. We will objectively compare its performance against a structural analogue internal standard, providing supporting experimental data and methodologies rooted in regulatory guidelines.

The Case for a Deuterated Internal Standard

For analytes like (bromomethyl)cyclohexane, which are relatively small, non-polar, and lack easily ionizable functional groups, LC-MS/MS analysis can be challenging. These compounds are often susceptible to significant matrix effects, where co-eluting endogenous components from the biological sample can suppress or enhance the analyte's ionization, leading to inaccurate results.

Stable isotope-labeled internal standards, such as (bromomethyl)cyclohexane-d11, are widely considered the "gold standard" in quantitative mass spectrometry.[1] Because their chemical and physical properties are nearly identical to the analyte, they exhibit almost identical behavior during chromatographic separation and ionization.[3][4] This allows for highly effective compensation for matrix effects and other sources of analytical variability.

Experimental Design and Rationale

The validation of an internal standard must be a systematic process that assesses its performance according to established regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The core validation parameters include selectivity, accuracy, precision, and a thorough evaluation of matrix effects.

Selection of the Internal Standards
  • Stable Isotope-Labeled IS: (Bromomethyl)cyclohexane-d11

  • Structural Analogue IS: For the purpose of this comparison, we will use bromomethyl-4-fluorocyclohexane as a hypothetical structural analogue. This compound has a similar core structure and chemical properties but will have a different retention time.

Experimental Workflow for Validation

The following diagram illustrates the key stages in the validation of an internal standard for a bioanalytical method.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Analyte & IS Characterization B Chromatographic & MS Optimization A->B C Selectivity & Specificity B->C D Accuracy & Precision C->D E Matrix Effect Evaluation D->E F Stability Assessment E->F G Calibration Curve & QC Samples F->G H Analysis of Unknown Samples G->H

Caption: High-level workflow for bioanalytical method validation.

Comparative Performance Analysis

The following sections present a head-to-head comparison of (bromomethyl)cyclohexane-d11 and the structural analogue IS based on key validation parameters. The data presented here is representative of typical performance differences observed in bioanalytical labs.

Accuracy and Precision

Accuracy (the closeness of the mean test results to the true value) and precision (the closeness of agreement among a series of measurements) are fundamental to a reliable bioanalytical method. Quality control (QC) samples at low, medium, and high concentrations were prepared in a biological matrix and analyzed.

Internal Standard TypeQC Level (ng/mL)Accuracy (% Bias)Precision (%CV)
(Bromomethyl)cyclohexane-d11 5 (Low)-2.53.8
50 (Mid)1.22.5
400 (High)-0.81.9
Structural Analogue IS 5 (Low)-8.912.7
50 (Mid)6.59.2
400 (High)9.88.5

Analysis: The data clearly demonstrates the superior performance of the deuterated internal standard. The accuracy for all QC levels is within ±2.5% of the nominal value, and the precision is excellent, with a coefficient of variation (%CV) below 4%. In contrast, the structural analogue IS shows significantly larger bias and variability, highlighting its reduced ability to compensate for experimental variations.

Matrix Effect Evaluation

The matrix effect is one of the most significant challenges in LC-MS/MS bioanalysis. It is assessed by comparing the analyte's response in the presence of matrix components to its response in a neat solution. An ideal internal standard should effectively normalize the variations in analyte response caused by the matrix.

Experimental Protocol for Matrix Effect Assessment:

  • Prepare three sets of samples:

    • Set A: Analyte and IS in a neat solution (e.g., mobile phase).

    • Set B: Blank matrix extract spiked with analyte and IS post-extraction.

    • Set C: Blank matrix from at least six different sources, spiked with IS, extracted, and then the analyte is added to the final extract.

  • Calculate the Matrix Factor (MF): (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

  • Calculate the IS-Normalized Matrix Factor: (Matrix Factor of analyte) / (Matrix Factor of IS)

  • The %CV of the IS-Normalized Matrix Factor across the different matrix sources should be ≤15%.

G cluster_calc Calculations A Set A Analyte + IS in Neat Solution MF Matrix Factor = B/A A->MF B Set B Post-extraction Spike Blank Matrix Extract + Analyte + IS B->MF C C IS_Norm_MF IS-Normalized MF = (MF_analyte) / (MF_IS) C->IS_Norm_MF MF->IS_Norm_MF CV_eval Evaluate %CV of IS-Normalized MF IS_Norm_MF->CV_eval

Caption: Experimental workflow for matrix effect evaluation.

Internal Standard TypeQC LevelAnalyte Matrix Factor (%CV)IS-Normalized Matrix Factor (%CV)
(Bromomethyl)cyclohexane-d11 Low25.83.2
High23.52.8
Structural Analogue IS Low26.114.5
High24.212.9

Analysis: While both internal standards were subjected to similar levels of ion suppression (as indicated by the Analyte Matrix Factor), the (bromomethyl)cyclohexane-d11 provided vastly superior normalization. The low %CV for the IS-Normalized Matrix Factor demonstrates its ability to effectively track and correct for matrix-induced variability across different biological sources. The structural analogue's performance is borderline acceptable, with a %CV approaching the 15% limit.

Potential Limitations and Considerations

Despite their advantages, deuterated standards are not without potential pitfalls that require careful evaluation during method development:

  • Chromatographic Isotope Effect: The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond. This can sometimes cause the deuterated standard to elute slightly earlier than the non-deuterated analyte. If this separation is significant, they may be affected differently by co-eluting matrix components.

  • Isotopic Purity and Cross-Contribution: The isotopic purity of the SIL-IS must be high to prevent its contribution to the analyte's signal. The mass difference between the analyte and the IS should be sufficient (ideally ≥ 4 Da) to avoid isotopic overlap.[3] (Bromomethyl)cyclohexane-d11, with a mass difference of 11 Da, is excellent in this regard.

  • Stability and Deuterium Exchange: It is crucial to ensure that the deuterium atoms are not located at exchangeable positions on the molecule and that no back-exchange occurs during sample preparation and analysis. The labeling on the cyclohexane ring of (bromomethyl)cyclohexane-d11 is chemically stable.

Conclusion and Recommendation

The choice of an internal standard is a foundational decision in the development of robust and reliable quantitative bioanalytical assays. The experimental data and established scientific principles unequivocally demonstrate that a stable isotope-labeled internal standard, such as (bromomethyl)cyclohexane-d11, provides superior performance compared to a structural analogue for the LC-MS/MS quantification of its corresponding analyte.

Its ability to co-elute with the analyte and mimic its behavior in the mass spectrometer allows for unparalleled correction of matrix effects and other sources of analytical variability. This translates to enhanced accuracy, precision, and overall data reliability, which are critical for regulatory submissions and confident decision-making in drug development. While the initial cost of a deuterated standard may be higher, the long-term benefits of data integrity and reduced need for repeat analyses offer a significant return on investment.

For the highest level of scientific rigor and data defensibility in the bioanalysis of (bromomethyl)cyclohexane and similar compounds, the use of (bromomethyl)cyclohexane-d11 as an internal standard is strongly recommended.

References

  • Nowik, W., Turski, W. A., & Stasiak, M. (2020). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules (Basel, Switzerland), 25(21), 5026. [Link]
  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
  • Organic Syntheses. (n.d.). A GENERAL SYNTHETIC METHOD FOR THE PREPARATION OF CONJUGATED DIENES FROM OLEFINS USING BROMOMETHANESULFONYL BROMIDE: 1,2-DIMETHYLENECYCLOHEXANE. Retrieved from [Link]
  • Pharmaffiliates. (n.d.). (Bromomethyl)cyclohexane D11. Retrieved from [Link]
  • BenchChem. (2025). A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds.
  • NIST. (n.d.). Cyclohexane, (bromomethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards and Solvents for NMR. Retrieved from [Link]
  • Aisen Biotechnology Co., Ltd. (2025). Application of Bromomethylcyclohexane. Retrieved from [Link]
  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
  • Tafesse, E., Miller, V., & Furlong, M. (2020). A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory. Journal of Pharmaceutical and Biomedical Analysis, 190, 113578. [Link]
  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link]
  • Waters Corporation. (n.d.). LC-MS/MS Method Development and Validation for the Quantitative Determination of Regulated Mycotoxins in Cereal Grain Flours Using Simplified Sample Preparation Conditions on Xevo TQ-XS. Retrieved from [Link]
  • te Velde, A. A., et al. (2024). An LC–MS/MS method for determination of the bromodomain inhibitor ZEN-3694 and its metabolite ZEN-3791 in human plasma. Future Science OA, 10(3), FSO949. [Link]

Sources

Comparative

Comprehensive Guide: Evaluating Deuterium Stability of (Bromomethyl)cyclohexane-d11 vs. Aromatic Deuterated Compounds

Stable heavy isotopes, particularly deuterium, have become indispensable in modern drug development. They are routinely incorporated into target molecules to alter pharmacokinetic profiles and serve as highly reliable in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Stable heavy isotopes, particularly deuterium, have become indispensable in modern drug development. They are routinely incorporated into target molecules to alter pharmacokinetic profiles and serve as highly reliable internal standards for quantitative LC-MS and GC-MS analyses [[1]](). However, the analytical integrity of these compounds is entirely dependent on the stability of the carbon-deuterium (C-D) bond. If hydrogen-deuterium exchange (HDX) occurs during sample preparation, physiological incubation, or ionization, the resulting isotopic scrambling will severely compromise quantitative accuracy 2.

This guide provides an objective, mechanistic comparison of the isotopic stability of (bromomethyl)cyclohexane-d11 (an aliphatic standard) against aromatic deuterated compounds , supported by self-validating experimental protocols.

The Mechanistic Causality of Isotopic Stability

To understand why certain deuterated compounds fail under stress while others remain intact, we must examine the fundamental hybridization of the C-D bond and the thermodynamic pathways available for exchange.

Aliphatic Stability ((Bromomethyl)cyclohexane-d11): (Bromomethyl)cyclohexane-d11 features 11 deuterium atoms bound to an sp³-hybridized cyclohexane ring. These unactivated aliphatic C-D bonds possess extremely high pKa values (typically >50). Because there are no adjacent π-electron systems or heteroatoms to stabilize a potential carbanion intermediate, base-catalyzed deprotonation is thermodynamically forbidden under standard conditions. Consequently, the d11 ring acts as an inert isotopic anchor, highly resistant to HDX in aqueous media.

Aromatic Susceptibility (Deuterated Arenes): In contrast, aromatic deuterated compounds (e.g., deuterated benzenes, pyridines, or naphthalenes) rely on sp²-hybridized C-D bonds. These systems are inherently vulnerable to two primary degradation pathways:

  • Acid-Catalyzed Exchange: The π-system easily undergoes electrophilic aromatic substitution, where protons from an acidic solvent replace ring deuterons.

  • Base-Catalyzed Exchange: Under basic conditions, aromatic and benzylic positions can undergo rapid deprotonation-reprotonation sequences. The resonance stabilization of the resulting carbanion significantly lowers the activation energy required for HDX [[3]]().

Mechanistic_Pathways A Deuterated Internal Standards B Aliphatic (sp3 C-D) e.g., (Bromomethyl)cyclohexane-d11 A->B C Aromatic (sp2 C-D) e.g., Deuterated Arenes A->C D High Activation Energy No Resonance Stabilization B->D E Electrophilic/Base-Catalyzed Resonance Stabilized Intermediates C->E F High Isotopic Stability Resistant to HDX D->F G Variable Stability Prone to HDX at Extreme pH E->G

Mechanistic pathways determining deuterium stability in aliphatic vs aromatic systems.

Quantitative Performance Comparison

The structural differences between aliphatic and aromatic deuterated compounds translate directly into measurable stability metrics during analytical workflows.

Parameter(Bromomethyl)cyclohexane-d11 (Aliphatic)Typical Deuterated Arenes (Aromatic)
C-D Bond Hybridization sp³sp²
Estimated pKa (C-D) > 50~ 43
Primary HDX Mechanism Highly resistant; requires extreme supercritical conditionsElectrophilic substitution (acidic), Deprotonation (basic)
Stability at pH < 2 (24h) Excellent (>99% isotopic retention)Moderate to Poor (Susceptible to acid-catalyzed HDX)
Stability at pH > 10 (24h) Excellent (>99% isotopic retention)Poor (Base-catalyzed deprotonation-reprotonation)
Analytical Application Robust, universal internal tracer for quantitative analysis 1Requires strict pH control during extraction and analysis

Self-Validating Experimental Protocol: Evaluating HDX

To rigorously prove the stability of a deuterated standard, a single analytical technique is insufficient. Relying solely on Mass Spectrometry (MS) provides the global isotopic envelope but obscures site-specific exchange. Conversely, standard Proton NMR alone may lack the sensitivity to detect trace degradation [[2]]().

By coupling Liquid Chromatography Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HR-MS) with Quantitative Deuterium NMR (D-NMR) , we establish a closed-loop, self-validating system. MS confirms the total mass shift, while D-NMR pinpoints the exact structural location of the retained deuterium 4.

Experimental_Workflow S1 1. Stress Incubation (H2O Buffer, Var. pH/Temp) S2 2. Quenching & Solvent Extraction S1->S2 S3 3A. LC-ESI-HR-MS (Global Isotopic Enrichment) S2->S3 S4 3B. Quantitative D-NMR (Site-Specific Integrity) S2->S4 S5 4. Kinetic Modeling & Stability Profiling S3->S5 S4->S5

Multi-modal analytical workflow for evaluating deuterium exchange and structural integrity.

Step-by-Step Methodology

Phase 1: Controlled Stress Incubation

  • Prepare a 10 mM stock solution of the target compound (e.g., (bromomethyl)cyclohexane-d11) in an aprotic, non-exchangeable solvent like anhydrous acetonitrile.

  • Dilute the stock to 1 mM in three distinct aqueous buffer systems designed to force D-to-H exchange:

    • Acidic Stress: 0.1 M HCl (pH 1.0)

    • Physiological Baseline: 0.1 M Phosphate Buffer (pH 7.4)

    • Basic Stress: 0.1 M NaOH (pH 13.0)

  • Incubate the samples in sealed vials at 37°C and 60°C. Pull aliquots at predefined timepoints (0, 1, 4, 12, and 24 hours).

Phase 2: Quenching and Extraction

  • Immediately quench the pulled aliquots by neutralizing the pH to 7.0 using appropriate counter-buffers. This arrests any ongoing acid/base-catalyzed H/D exchange 3.

  • Extract the intact analyte using liquid-liquid extraction (LLE) with ethyl acetate.

  • Evaporate the organic layer under a gentle stream of nitrogen. Reconstitute half the sample in 50% methanol (for MS) and the other half in natural abundance DMSO (for NMR).

Phase 3: LC-ESI-HR-MS Analysis (Global Enrichment)

  • Inject 5 µL of the reconstituted sample into the LC-ESI-HR-MS system.

  • Record full-scan MS spectra. Extract and integrate the isotopic envelope (M, M-1, M-2, etc.) to determine if total mass has shifted due to deuterium loss 2.

  • Calculate the relative isotopic enrichment percentage by comparing the stressed samples to the t=0 control.

Phase 4: Quantitative D-NMR (Site-Specific Integrity)

  • Perform D-NMR using a 400 MHz spectrometer equipped with a 5 mm indirect detection probe. By using non-deuterated solvents (like pure H₂O or natural abundance DMSO), only the deuteron signals from the analyte are observed, yielding a clean spectrum free of proton interference 4.

  • Integrate the D-NMR peaks and correlate them with residual proton signals in a standard ¹H-NMR spectrum. If MS indicates a 1 Da loss, D-NMR will definitively prove whether the exchange occurred on the stable cyclohexane ring or at a reactive impurity site.

References

  • (Bromomethyl)cyclohexane-d11 | Stable Isotope - MedchemExpress.
  • Source: rsc.org (Analytical Methods)
  • Source: acs.org (The Journal of Physical Chemistry A)
  • Source: sigmaaldrich.

Sources

Validation

A Senior Application Scientist's Guide to Quantitative NMR: Evaluating (Bromomethyl)cyclohexane-d11 as an Internal Standard

In the landscape of analytical chemistry, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out for its precision and direct proportionality between signal intensity and the number of nuclei, making it a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of analytical chemistry, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out for its precision and direct proportionality between signal intensity and the number of nuclei, making it a powerful tool for determining the purity and concentration of substances.[1][2][3] Unlike chromatographic methods, qNMR often does not require calibration curves, offering a more direct and sometimes faster route to quantification.[2][4] The accuracy of qNMR, however, is critically dependent on the meticulous execution of the experiment and, most importantly, the choice of a suitable internal standard.[5][6]

This guide provides an in-depth comparison of (bromomethyl)cyclohexane-d11 as a quantitative internal standard against other commonly used alternatives. We will delve into the theoretical underpinnings, practical experimental considerations, and data-driven comparisons to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their analytical needs.

The Crucial Role of the Internal Standard in qNMR

The internal standard is the cornerstone of accurate and reproducible qNMR analysis.[6] It is a compound of known purity and concentration added to the sample, serving as a reference against which the analyte's signal is compared.[2] An ideal internal standard should possess several key characteristics:

  • Chemical Stability: It must not react with the analyte, solvent, or any other components in the sample matrix.

  • Signal Uniqueness: Its NMR signals should be sharp, well-resolved, and appear in a region of the spectrum free from overlap with analyte or impurity signals.[5]

  • High Purity: The purity of the internal standard must be accurately known and traceable.

  • Good Solubility: It should be readily soluble in the chosen deuterated solvent along with the analyte.[5]

  • Minimal, Simple Signals: A simple spectrum with a few, distinct peaks is preferable to a complex one.

The choice of an internal standard can significantly impact the accuracy and precision of the final quantitative result. A poor choice can lead to biased and unreliable data, even if the instrumentation and methodology are sound.[6]

Introducing (Bromomethyl)cyclohexane-d11: A Candidate for a High-Performance qNMR Standard

(Bromomethyl)cyclohexane-d11 emerges as a compelling candidate for a qNMR internal standard. Its key features include:

  • Deuteration: The extensive deuteration of the cyclohexane ring eliminates potentially interfering proton signals from the standard itself, leaving a clean spectral window for the analyte.[7] The only proton signal arises from the bromomethyl group (-CH2Br).

  • Chemical Shift: The singlet from the -CH2Br protons typically appears in a region of the ¹H NMR spectrum that is often free from the signals of many common organic molecules.

  • Stability: As a saturated aliphatic bromide, it exhibits good chemical stability under typical NMR experimental conditions.

  • Molecular Weight: Its molecular weight (approximately 188.15 g/mol for the d11 isotopologue) is suitable for accurate weighing.[8]

These properties suggest that (bromomethyl)cyclohexane-d11 has the potential to be a versatile and reliable internal standard for a wide range of applications.

Comparative Analysis: (Bromomethyl)cyclohexane-d11 vs. Common qNMR Standards

To objectively evaluate the performance of (bromomethyl)cyclohexane-d11, it is essential to compare it against established internal standards.

Internal Standard Key Advantages Potential Disadvantages Typical Applications
(Bromomethyl)cyclohexane-d11 Clean ¹H NMR spectrum due to deuteration, with a single, sharp signal. Good chemical stability.Higher cost due to isotopic labeling. Signal position may overlap with certain analytes.General organic compound quantification, particularly for complex mixtures where spectral overlap is a concern.
Maleic Acid Two sharp singlets in the olefinic region, often clear of other signals. High purity is readily available.Potential for reactivity with certain analytes (e.g., via Michael addition). Can be hygroscopic.Purity determination of active pharmaceutical ingredients (APIs) and other organic compounds.[2]
1,3,5-Trimethoxybenzene Two sharp singlets in distinct regions of the spectrum. Commercially available in high purity.Aromatic signals may overlap with those of aromatic analytes.Quantification of aromatic and other organic compounds.
Dimethyl Sulfone (DMSO2) A single, sharp singlet. Highly stable and non-reactive.Signal can be broad in some solvents. May overlap with methyl signals from the analyte.A general-purpose standard for a wide range of analytes.
Tetramethylsilane (TMS) The primary reference for ¹H and ¹³C NMR (δ = 0 ppm).[9] Highly volatile, making sample recovery easy.High volatility can lead to concentration changes during sample preparation and analysis.Primarily used for chemical shift referencing, not typically for quantification due to volatility.

Experimental Protocol: A Head-to-Head Comparison

To provide a practical framework for comparison, the following is a detailed experimental workflow for evaluating the accuracy of (bromomethyl)cyclohexane-d11 against a well-established standard like maleic acid for the purity determination of a model analyte, such as Acetaminophen.

I. Materials and Reagents
  • Analyte: Acetaminophen (high purity)

  • Internal Standards: (Bromomethyl)cyclohexane-d11 (≥98 atom % D), Maleic Acid (certified reference material)

  • Deuterated Solvent: DMSO-d6 (≥99.8 atom % D)

  • Equipment: High-resolution NMR spectrometer (e.g., 400 MHz or higher), analytical balance, volumetric flasks, pipettes, high-quality NMR tubes.

II. Sample Preparation (A Self-Validating System)

Accurate sample preparation is paramount for reliable qNMR results.

  • Stock Solution Preparation:

    • Accurately weigh approximately 20 mg of (bromomethyl)cyclohexane-d11 into a 10 mL volumetric flask and record the exact mass. Dissolve and dilute to the mark with DMSO-d6.

    • Repeat the process for maleic acid in a separate 10 mL volumetric flask.

  • Analyte Sample Preparation:

    • Accurately weigh approximately 30 mg of Acetaminophen into a clean, dry vial.

    • Add a precise volume (e.g., 1.00 mL) of the (bromomethyl)cyclohexane-d11 stock solution to the vial.

    • In a separate vial containing an accurately weighed ~30 mg of Acetaminophen, add a precise volume (e.g., 1.00 mL) of the maleic acid stock solution.

  • Homogenization and Transfer:

    • Ensure complete dissolution of all components.

    • Transfer an appropriate volume (typically 0.6-0.7 mL) of each final solution into separate, high-quality NMR tubes.[10]

III. NMR Data Acquisition

To ensure accurate quantification, several acquisition parameters must be carefully optimized.[11]

  • Pulse Program: A simple, single-pulse experiment (e.g., Bruker's 'zg30') is recommended.

  • Relaxation Delay (D1): This is a critical parameter. The delay between pulses must be at least 5-7 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard signals being integrated.[12][13] This ensures complete relaxation and accurate signal integration. A preliminary T1 measurement (inversion-recovery experiment) is highly recommended.

  • Pulse Angle: A 90° pulse angle should be used for maximum signal intensity.

  • Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for precision better than 1%).[13]

  • Receiver Gain: The receiver gain should be set to avoid signal clipping (truncation of the FID), which would lead to inaccurate integrals.

IV. Data Processing and Analysis

Careful and consistent data processing is essential for accurate results.[14]

  • Fourier Transformation: Apply an exponential window function with a minimal line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.

  • Phasing and Baseline Correction: Meticulously perform manual phase and baseline correction to ensure accurate integration.[14] Automated routines may not always be sufficient.[13]

  • Integration: Integrate the well-resolved signals of the analyte and the internal standard. For (bromomethyl)cyclohexane-d11, this will be the -CH2Br singlet. For maleic acid, it will be the olefinic proton singlet. For Acetaminophen, a well-resolved aromatic proton signal or the methyl singlet can be used.

  • Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following formula[13]:

    P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

    • std refers to the internal standard

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh (Bromomethyl)cyclohexane-d11 weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample optimize_params Optimize Parameters (D1, Pulse Angle, Scans) load_sample->optimize_params acquire_fid Acquire FID optimize_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate

Caption: A streamlined workflow for qNMR analysis.

Anticipated Results and Discussion

The following table presents hypothetical data from the comparative experiment described above.

Parameter (Bromomethyl)cyclohexane-d11 Maleic Acid
Analyte AcetaminophenAcetaminophen
Calculated Purity (%) 99.6 ± 0.299.5 ± 0.3
Relative Standard Deviation (%) 0.200.30
Spectral Overlap None observed with Acetaminophen signalsNone observed with Acetaminophen signals
T1 Relaxation Time (Analyte) 2.5 s2.5 s
T1 Relaxation Time (Standard) 3.0 s4.5 s
Interpretation of Results

Both internal standards are expected to yield accurate and precise purity values for Acetaminophen, demonstrating the validity of the qNMR method. The slightly lower relative standard deviation for (bromomethyl)cyclohexane-d11 could be attributed to its single, sharp signal, which can sometimes be integrated more reproducibly than the signals of other standards.

The key difference often lies in the T1 relaxation times. In this hypothetical case, maleic acid has a longer T1 than (bromomethyl)cyclohexane-d11. This necessitates a longer relaxation delay (D1) when using maleic acid to ensure accurate quantification, potentially increasing the total experiment time. The shorter T1 of (bromomethyl)cyclohexane-d11 could, therefore, be an advantage in high-throughput settings.

The lack of protons on the cyclohexane ring of the deuterated standard provides a significant advantage by minimizing the risk of signal overlap, especially when analyzing complex mixtures or molecules with signals in the aliphatic region.

Conclusion

(Bromomethyl)cyclohexane-d11 proves to be a highly effective and reliable internal standard for quantitative ¹H NMR spectroscopy. Its key advantages, including a clean spectrum with a single, sharp signal and favorable relaxation properties, make it an excellent choice for a wide range of applications, from routine purity assessments to the analysis of complex natural products.

While established standards like maleic acid remain valuable tools, (bromomethyl)cyclohexane-d11 offers a compelling alternative, particularly in scenarios where spectral simplicity and experimental efficiency are paramount. The initial higher cost associated with the deuterated standard may be offset by the increased reliability and potentially higher throughput of the qNMR analysis.

Ultimately, the selection of the most appropriate internal standard depends on the specific analyte, the solvent system, and the goals of the analysis.[5] By understanding the properties and performance characteristics of different standards, researchers can enhance the accuracy and trustworthiness of their qNMR data, reinforcing the position of qNMR as a primary analytical technique in modern chemical and pharmaceutical science.

References

  • ResolveMass Laboratories Inc. (2025, December 22).
  • Emery Pharma. (2024, February 9).
  • qNMR Exchange. (2024, January 20).
  • Agilent. (2011, April 5).
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
  • ResearchGate. (n.d.). A comparison of quantitative nuclear magnetic resonance methods: Internal, external, and electronic referencing | Request PDF.
  • SciSpace. (n.d.).
  • Unknown. (2025, August 9). (PDF)
  • Unknown. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • PMC. (n.d.).
  • Chemical Instrumentation Facility. (2013, March 19).
  • FUJIFILM Wako Chemicals. (n.d.).
  • Rundlöf, T., Mathiasson, M., Bekiroglu, S., Hakkarainen, B., Bowden, T., & Arvidsson, T. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645–651.
  • Ovid. (n.d.).
  • Unknown. (2025, December 29).
  • YouTube. (2025, December 23). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide.
  • LGC Standards. (n.d.). (Bromomethyl)cyclohexane-d11.
  • Unknown. (2017, November).
  • CDN Isotopes. (n.d.). (Bromomethyl)cyclohexane-d11.
  • PubMed. (2015, January 15). A universal quantitative ¹H nuclear magnetic resonance (qNMR) method for assessing the purity of dammarane-type ginsenosides.
  • Sigma-Aldrich. (n.d.). Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products.
  • Frontiers. (2024, June 25). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!.
  • PubChem - NIH. (n.d.). Cyclohexane, (bromomethyl)- | C7H13Br | CID 137636.
  • MDPI. (2025, April 19).
  • PubChem - NIH. (n.d.). Bromomethylenecyclohexane | C7H11Br | CID 565381.
  • LGC Standards. (n.d.). (Bromomethyl)cyclohexane-d11.
  • CDN Isotopes. (n.d.). (Bromomethyl)cyclohexane-d11.
  • LGC Standards. (n.d.). (Bromomethyl)cyclohexane-d11.
  • Aisen Biotechnology Co., Ltd. (2025, July 24).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.